KRCA-0008
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDIRJCYNAWBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of KRCA-0008 in Anaplastic Large Cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Large Cell Lymphoma (ALCL) is an aggressive T-cell non-Hodgkin lymphoma. A significant subset of ALCL cases is characterized by a chromosomal translocation that results in the expression of the oncogenic fusion protein, Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK). This constitutively active tyrosine kinase drives tumor cell proliferation and survival through the activation of multiple downstream signaling pathways. KRCA-0008 is a potent and selective ALK inhibitor that has demonstrated significant anti-tumor activity in preclinical models of ALK-positive ALCL. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular signaling, cell fate, and in vivo tumor growth.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound in ALK-positive ALCL models.
Table 1: In Vitro Activity of this compound in ALK-Positive ALCL Cell Lines
| Cell Line | Assay | Parameter | This compound Value | Crizotinib Value | Reference |
| Karpas-299 | Proliferation | GI50 | 12 nM | >300-fold less potent | [1] |
| SU-DHL-1 | Proliferation | GI50 | 3 nM | Not specified | [1] |
| U937 (NPM-ALK-negative) | Proliferation | GI50 | 3.5 µM | Not specified | [1] |
| SU-DHL-1 | Apoptosis | Caspase-3/7 Activity | Dose-dependent increase | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound in Karpas-299 Xenograft Model
| Treatment Group | Dosage | Duration | Tumor Growth Inhibition | Reference |
| This compound | 50 mg/kg, BID | 2 weeks | Strong suppression | [2] |
Core Mechanism of Action: Inhibition of NPM-ALK and Downstream Signaling
This compound exerts its anti-tumor effects by directly targeting the constitutively active NPM-ALK fusion protein. Inhibition of NPM-ALK's kinase activity by this compound leads to the blockade of key downstream signaling pathways crucial for ALCL cell survival and proliferation.[2]
Signaling Pathways Affected by this compound
This compound has been shown to potently inhibit the phosphorylation of NPM-ALK and its principal downstream effectors: STAT3, Akt, and ERK1/2.[2]
-
STAT3 Pathway: Constitutive activation of STAT3 is a hallmark of ALK-positive ALCL and is critical for cell survival and proliferation. This compound effectively blocks STAT3 phosphorylation, thereby inhibiting its transcriptional activity.
-
PI3K/Akt Pathway: The PI3K/Akt signaling cascade promotes cell survival by inhibiting apoptosis. This compound treatment leads to a reduction in Akt phosphorylation, thus promoting apoptotic pathways.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation and differentiation. This compound inhibits ERK1/2 phosphorylation, contributing to the observed anti-proliferative effects.
Caption: this compound inhibits NPM-ALK, blocking downstream signaling pathways.
Cellular Consequences of this compound Treatment
The inhibition of these critical signaling pathways by this compound culminates in significant anti-cancer effects at the cellular level.
Induction of G0/G1 Cell Cycle Arrest
Treatment of ALK-positive ALCL cells with this compound leads to a dose-dependent arrest in the G0/G1 phase of the cell cycle.[2] This blockage of cell cycle progression prevents the cells from replicating their DNA and dividing, thereby halting tumor growth.
Induction of Apoptosis
This compound treatment also induces programmed cell death, or apoptosis, in ALK-positive ALCL cells.[2] This is evidenced by the increased activity of caspases, key executioner enzymes in the apoptotic cascade. The induction of apoptosis contributes to the reduction in tumor cell viability.
Caption: Workflow for in vitro evaluation of this compound in ALCL cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.
Cell Culture
-
Cell Lines: Karpas-299 and SU-DHL-1 (NPM-ALK-positive human ALCL), U937 (NPM-ALK-negative human monocytic leukemia).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay
-
Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar tetrazolium-based colorimetric assay.
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treat with various concentrations of this compound for 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Lyse the cells and solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50).
-
Western Blot Analysis
-
Procedure:
-
Treat cells with this compound for the indicated times and concentrations.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies overnight at 4°C. Primary antibodies include those against p-ALK, ALK, p-STAT3, STAT3, p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Cycle Analysis
-
Method: Propidium iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
-
Apoptosis Assay
-
Method 1: Annexin V/PI Staining:
-
Treat cells with this compound for 48-72 hours.
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Method 2: Caspase-Glo 3/7 Assay:
-
Seed cells in a 96-well plate and treat with this compound for 48-72 hours.
-
Add Caspase-Glo 3/7 reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence using a microplate reader.
-
In Vivo Xenograft Study
-
Animal Model: 6-week-old female immunodeficient mice (e.g., BALB/c-nu/nu).
-
Procedure:
-
Subcutaneously inject Karpas-299 cells (5 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., 50 mg/kg, BID) or vehicle control orally.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers).
-
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a potent inhibitor of the NPM-ALK fusion protein, a key driver of ALK-positive Anaplastic Large Cell Lymphoma. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways, including STAT3, PI3K/Akt, and MAPK/ERK. This multi-pronged attack on the cellular machinery of ALCL results in G0/G1 cell cycle arrest and the induction of apoptosis, ultimately leading to a significant reduction in tumor growth both in vitro and in vivo. The data presented in this technical guide underscore the therapeutic potential of this compound as a targeted therapy for patients with ALK-positive ALCL.
References
The Discovery and Synthesis of KRCA-0008: A Potent and Selective ALK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KRCA-0008 is a novel, potent, and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[1][2] As a member of the bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidine class of compounds, this compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models, positioning it as a promising candidate for the treatment of ALK-positive malignancies such as non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key pharmacological data.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[3][4] Genetic alterations such as chromosomal translocations, point mutations, and gene amplification can lead to the constitutive activation of ALK, a known driver of various human cancers.[3][4] The development of ALK inhibitors has revolutionized the treatment landscape for patients with ALK-driven tumors. This compound emerged from a drug discovery program aimed at identifying novel, potent, and selective ALK inhibitors with favorable drug-like properties.[1][5]
Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of both ALK and Ack1.[2] Its mechanism of action involves the direct inhibition of ALK kinase activity, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, Akt, and ERK1/2 pathways.[3] This inhibition of downstream signaling ultimately leads to G0/G1 cell cycle arrest and the induction of apoptosis in ALK-positive cancer cells.[3]
Synthesis of this compound
The synthesis of this compound, a bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidine, involves a multi-step process. A general synthetic route for this class of compounds is described below.
Experimental Protocol: Synthesis of this compound (Representative)
-
Step 1: Synthesis of 2,4-dichloro-5-chloropyrimidine. This starting material can be synthesized from commercially available precursors through chlorination reactions, for example, using phosphorus oxychloride (POCl₃).
-
Step 2: First Nucleophilic Substitution. 2,4-dichloro-5-chloropyrimidine is reacted with a substituted aniline (B41778), for instance, 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline, in the presence of a base such as sodium bicarbonate (NaHCO₃) in a suitable solvent like ethanol. This reaction selectively substitutes one of the chlorine atoms on the pyrimidine (B1678525) ring.
-
Step 3: Second Nucleophilic Substitution. The resulting intermediate is then reacted with a second equivalent of a different or the same substituted aniline under similar reaction conditions to yield the final 2,4-dianilinopyrimidine core structure of this compound.
-
Step 4: Purification. The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel to afford the pure this compound.
In Vitro Biological Activity
This compound has demonstrated potent inhibitory activity against ALK and Ack1, as well as significant anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| Kinase Activity | |||
| Ack1 | Kinase Assay | 4 | [2] |
| ALK (wild-type) | Kinase Assay | 12 | [2] |
| ALK C1156Y | Kinase Assay | 4 | |
| ALK L1196M | Kinase Assay | 75 | |
| ALK F1174L | Kinase Assay | 17 | |
| ALK R1275Q | Kinase Assay | 17 | |
| Insulin Receptor | Kinase Assay | 210 | |
| Cell Proliferation | |||
| H3122 (NSCLC) | Proliferation | 80 | [2] |
| Karpas-299 (ALCL) | Proliferation | 12 | |
| SU-DHL-1 (ALCL) | Proliferation | 3 | |
| U937 (Lymphoma, ALK-negative) | Proliferation | 3500 |
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in xenograft mouse models, demonstrating its potential for in vivo efficacy.
Table 2: In Vivo Anti-Tumor Activity of this compound
| Xenograft Model | Animal Model | Treatment | Outcome | Reference |
| Karpas-299 (ALCL) | NOD/SCID mice | 50 mg/kg, BID, oral, 2 weeks | Strong suppression of tumor growth | [3] |
| H3122 (NSCLC) | Mice | Not specified | Tumor growth attenuation comparable to Crizotinib | [2] |
Pharmacokinetic Properties
This compound exhibits promising pharmacokinetic parameters, including good oral bioavailability.
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mice | 66% | |
| Oral Bioavailability | Rat | 94.5% |
Detailed Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines (e.g., Karpas-299, SU-DHL-1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
Western Blot Analysis for ALK Phosphorylation
-
Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ALK (p-ALK), total ALK, and downstream signaling proteins (e.g., p-STAT3, p-Akt, p-ERK1/2). A loading control like β-actin is also used.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with this compound for a specified duration (e.g., 48 hours), harvested, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Treatment: Cells are treated with various concentrations of this compound for a designated time (e.g., 72 hours).
-
Assay: Caspase-3/7 activity is measured using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay). The assay reagent is added to the cells, and after a short incubation, the luminescence is measured with a luminometer.
-
Data Analysis: The increase in caspase activity, indicative of apoptosis, is quantified relative to untreated controls.
In Vivo Xenograft Study
-
Tumor Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with a suspension of cancer cells (e.g., Karpas-299).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Conclusion
This compound is a potent and selective dual ALK/Ack1 inhibitor with promising anti-cancer properties. Its ability to inhibit ALK signaling, induce cell cycle arrest and apoptosis in ALK-positive cancer cells, coupled with its favorable in vivo efficacy and pharmacokinetic profile, makes it a strong candidate for further preclinical and clinical development. The detailed methodologies provided in this guide are intended to facilitate further research into this compound and other novel ALK inhibitors.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 4. uib.no [uib.no]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
KRCA-0008: A Potent Dual Inhibitor of ALK and Ack1 for Oncogenic Signaling Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KRCA-0008 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1), also known as Tyrosine kinase non-receptor 2 (TNK2).[1][2][3][4] With low nanomolar inhibitory concentrations against both kinases, this compound serves as a critical tool for investigating oncogenic signaling pathways driven by aberrant ALK and Ack1 activity. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in drug development.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a significant role in the development of the nervous system.[5][6] Genetic alterations such as chromosomal translocations, point mutations, and gene amplification can lead to the constitutive activation of ALK, implicating it as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[5][6] Ack1 is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, migration, and survival. Its dysregulation has also been linked to cancer progression. This compound has emerged as a potent dual inhibitor of these kinases, demonstrating significant anti-tumor activity in preclinical models.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₇ClN₈O₄ | [1] |
| Molecular Weight | 609.12 g/mol | [1] |
| CAS Number | 1472795-20-2 | [1] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM). | [1] |
| Purity | ≥99% | [1] |
| Storage | Store at -20°C. | [1] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects by directly inhibiting the kinase activity of both ALK and Ack1. This inhibition blocks the autophosphorylation of the kinases and prevents the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.
Kinase Inhibition Profile
This compound demonstrates potent inhibitory activity against wild-type ALK and Ack1, as well as several clinically relevant ALK mutants known to confer resistance to other ALK inhibitors.[7]
| Target | IC₅₀ (nM) | Reference |
| Ack1 | 4 | [1][2][3][4] |
| ALK (wild-type) | 12 | [1][2][3][4] |
| ALK L1196M | 75 | [7] |
| ALK C1156Y | 4 | [7] |
| ALK F1174L | 171 | [7] |
| ALK R1275Q | 17 | [7] |
| Insulin Receptor (InsR) | 210 | [7] |
Cellular Effects
In cellular assays, this compound has been shown to inhibit the proliferation of cancer cell lines harboring ALK fusions. For instance, it inhibits the proliferation of the H3122 lung cancer cell line, which is driven by the EML4-ALK fusion protein, with an IC₅₀ of 80 nM.[1][2] In contrast, its inhibitory effect on NCI-H1993 lung cancer cells, which are driven by c-Met, is significantly lower (IC₅₀ = 3,600 nM), highlighting its selectivity.[7]
Furthermore, in NPM-ALK-positive anaplastic large-cell lymphoma (ALCL) cells, this compound strongly suppresses proliferation and survival.[5][6] This anti-proliferative effect is attributed to the induction of G0/G1 cell cycle arrest and apoptosis.[5][6]
In Vivo Efficacy
Preclinical studies using mouse xenograft models have demonstrated the in vivo anti-tumor activity of this compound. Oral administration of this compound has been shown to attenuate the growth of H3122 cell xenograft tumors in mice.[1] In a Karpas-299 ALCL xenograft model, oral treatment with this compound (50 mg/kg, twice daily for 2 weeks) resulted in strong suppression of tumor growth.[5][6]
Signaling Pathways
This compound's inhibition of ALK leads to the downregulation of key downstream signaling pathways that are critical for cancer cell growth and survival. These include the STAT3, Akt, and ERK1/2 pathways.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
In Vitro Kinase Assay
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ALK and Ack1 kinases.
Materials:
-
Recombinant human ALK or Ack1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the recombinant kinase to each well.
-
Add 2 µL of a mixture of ATP and the substrate peptide to initiate the reaction. The final ATP concentration should be close to the Kₘ value for the kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., H3122, Karpas-299)
-
Complete cell culture medium
-
This compound (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for ALK Phosphorylation
This technique is used to detect the phosphorylation status of ALK and its downstream effectors.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels, transfer apparatus, and imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis
This method uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., Karpas-299)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control orally, twice a day, for a specified duration (e.g., 2 weeks).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
Conclusion
This compound is a valuable research tool for studying the roles of ALK and Ack1 in cancer biology. Its potent and dual inhibitory activity, coupled with its oral bioavailability and in vivo efficacy, makes it a strong candidate for further preclinical and potentially clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of oncogenic signaling and for the development of novel anti-cancer therapeutics.
References
- 1. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines (this compound) as potent and selective ALK inhibitors for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
KRCA-0008: A Technical Guide to a Novel Dual ALK/Ack1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective small molecule inhibitor targeting two key tyrosine kinases implicated in cancer progression: Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1). Dysregulation of ALK through chromosomal rearrangements, mutations, or amplification is a known driver in various malignancies, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] Ack1, a non-receptor tyrosine kinase, is involved in diverse cellular processes, including cell survival, proliferation, and migration, and its aberrant activation has been linked to several cancers. The dual inhibition of both ALK and Ack1 by this compound presents a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [2][3]
| Target Kinase | IC50 (nM) |
| ALK (wild-type) | 12 |
| Ack1 | 4 |
| ALK L1196M | 75 |
| ALK C1156Y | 4 |
| ALK F1174L | 17 |
| ALK R1275Q | 17 |
| Insulin Receptor | 210 |
Table 2: Cellular Proliferation Inhibition by this compound [2]
| Cell Line | Cancer Type | Key Mutation/Fusion | GI50/IC50 (nM) |
| H3122 | NSCLC | EML4-ALK | 0.08 (IC50) |
| H1993 | NSCLC | c-Met amplification | 3.6 (IC50) |
| Karpas-299 | ALCL | NPM-ALK | 12 (GI50) |
| SU-DHL-1 | ALCL | NPM-ALK | 3 (GI50) |
| U937 | Histiocytic Lymphoma | - | 3500 (GI50) |
Table 3: In Vivo Efficacy of this compound in a Karpas-299 Xenograft Model [4]
| Treatment | Dosage | Administration | Duration | Outcome |
| This compound | 50 mg/kg | Oral (BID) | 2 weeks | Strong suppression of tumor growth |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This assay is designed to determine the concentration of this compound required to inhibit 50% of the enzymatic activity of ALK and Ack1.
-
Reagents and Materials:
-
Recombinant human ALK and Ack1 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Specific peptide substrate for each kinase
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the respective kinase (ALK or Ack1) in kinase buffer to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a mixture of ATP and the specific peptide substrate.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTS-Based, Generalized Protocol)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., H3122, Karpas-299)
-
Complete cell culture medium
-
This compound (serially diluted in DMSO)
-
MTS reagent
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
-
Western Blot Analysis (Generalized Protocol)
This technique is used to detect changes in the phosphorylation status of proteins in the ALK and Ack1 signaling pathways.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Karpas-299)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Model (Generalized Protocol)
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c)
-
Karpas-299 cells
-
Matrigel
-
This compound formulated for oral administration
-
-
Procedure:
-
Subcutaneously inject a suspension of Karpas-299 cells (e.g., 1 x 10⁷ cells) mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, twice daily) or vehicle control orally for the duration of the study (e.g., 2 weeks).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for phospho-ALK).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and the general experimental workflows for its evaluation.
Caption: ALK Signaling Pathway and Inhibition by this compound.
Caption: Ack1 Signaling Pathway and Inhibition by this compound.
References
KRCA-0008: A Technical Overview of Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1).[1][2] As a key molecule in the landscape of targeted cancer therapy, a comprehensive understanding of its target engagement, selectivity, and cellular effects is paramount for its continued investigation and potential clinical application. This technical guide provides an in-depth summary of the target profile and selectivity of this compound, complete with detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.
Target Profile and Selectivity
This compound exhibits high potency against both ALK and Ack1, with IC50 values of 12 nM and 4 nM, respectively.[1][2] Its inhibitory activity extends to several clinically relevant ALK mutants, indicating its potential to overcome certain forms of acquired resistance to other ALK inhibitors. The available data on the selectivity of this compound is summarized in the tables below. A comprehensive kinase selectivity profile against a broad panel of kinases is not publicly available at the time of this writing.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ALK (wild-type) | 12 |
| Ack1 | 4 |
| ALK L1196M | 75 |
| ALK C1156Y | 4 |
| ALK F1174L | 17 |
| ALK R1275Q | 17 |
| Insulin Receptor | 210 |
Data compiled from commercially available information.[1]
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Target Expressed | GI50 (nM) |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 12 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | 3 |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 0.08 |
| H1993 | Non-Small Cell Lung Cancer | ALK amplification | 3.6 |
| U937 | Histiocytic Lymphoma | ALK-negative | 3500 |
GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Data compiled from commercially available information.[1]
Signaling Pathways
This compound exerts its anticancer effects by inhibiting the phosphorylation of ALK and its downstream signaling effectors.[1] This leads to the suppression of key pathways involved in cell proliferation, survival, and growth, including the STAT3, Akt, and ERK1/2 pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK, Ack1, and ALK mutants.
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human ALK, Ack1, and ALK mutant enzymes
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ATP, [γ-33P]ATP (for radiometric assay)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Sulforhodamine B Assay)
Objective: To determine the GI50 of this compound in various cancer cell lines.
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[3][4][5][6][7]
Materials:
-
Cancer cell lines (e.g., Karpas-299, SU-DHL-1, H3122, H1993, U937)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.[1]
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
Objective: To assess the induction of apoptosis by this compound.
Principle: The Caspase-Glo 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8][9][10][11][12]
Materials:
-
SU-DHL-1 cells
-
This compound
-
96-well white-walled plates
-
Caspase-Glo 3/7 Reagent
-
Luminometer
Procedure:
-
Seed SU-DHL-1 cells in a 96-well white-walled plate.
-
Treat the cells with varying concentrations of this compound for 72 hours.[1]
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo 3/7 Reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[13][14][15][16][17][18][19][20]
Materials:
-
Karpas-299 and SU-DHL-1 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat Karpas-299 and SU-DHL-1 cells with this compound for 48 hours.[1]
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of ALK and its downstream effectors.
Principle: Western blotting is used to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the phosphorylated forms of ALK, STAT3, Akt, and ERK1/2.[21][22][23][24][25]
Materials:
-
Karpas-299 and SU-DHL-1 cells
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Treat Karpas-299 and SU-DHL-1 cells with this compound for 4 hours.[24]
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Principle: An ALK-positive human tumor cell line (Karpas-299) is implanted into immunocompromised mice.[26][27][28][29][30][31][32][33][34] The effect of this compound on tumor growth is then monitored.
Materials:
-
Karpas-299 cells
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant Karpas-299 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 and 50 mg/kg, orally, twice a day) or vehicle control for a specified period (e.g., two weeks).[1]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement).
Conclusion
This compound is a potent dual inhibitor of ALK and Ack1 with significant preclinical activity in ALK-driven cancer models. Its ability to inhibit wild-type and mutant ALK, suppress downstream signaling pathways, and induce apoptosis and cell cycle arrest underscores its therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating this compound and similar targeted therapies. Further studies, particularly a comprehensive kinase selectivity screen, will be crucial to fully elucidate its safety and efficacy profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. tripod.nih.gov [tripod.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. licorbio.com [licorbio.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. KARPAS 299 Xenograft Model | Xenograft Services [xenograft.net]
- 29. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 31. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 32. KARPAS 299 Xenograft Model - Altogen Labs [altogenlabs.com]
- 33. reactionbiology.com [reactionbiology.com]
- 34. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
In Vitro Characterization of KRCA-0008: A Dual ALK/Ack1 Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the in vitro characterization of KRCA-0008, a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1). The data herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in oncology.
Biochemical Profile
This compound demonstrates high potency against both ALK and Ack1, as well as several clinically relevant ALK mutants.
Table 1: Biochemical Potency of this compound against Wild-Type and Mutant Kinases
| Target | IC50 (nM) |
| ALK (wt) | 12[1][2] |
| Ack1 | 4[1][2] |
| ALK L1196M | 75[1] |
| ALK C1156Y | 4[1] |
| ALK F1174L | 17[1] |
| ALK R1275Q | 17[1] |
| Insulin Receptor | 210[1] |
Cellular Activity
This compound effectively inhibits the proliferation of cancer cell lines harboring ALK fusions and induces programmed cell death.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | GI50 / IC50 (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 12 (GI50)[1] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 3 (GI50)[1] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 0.08 (IC50)[1] |
| H1993 | Non-Small Cell Lung Cancer | - | 3.6 (IC50)[1] |
| U937 | Histiocytic Lymphoma | NPM-ALK Negative | 3500 (GI50)[1] |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of ALK and subsequently blocking key downstream signaling pathways crucial for cell survival and proliferation, including STAT3, Akt, and ERK1/2.[3][4]
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Cellular Fate: Apoptosis and Cell Cycle Arrest
Treatment with this compound leads to the induction of apoptosis and arrests cells in the G0/G1 phase of the cell cycle in ALK-positive cancer cells.[1][4]
References
Preclinical Profile of KRCA-0008: An ALK Inhibitor with Potential Therapeutic Applications in ALK-Positive Malignancies
Disclaimer: Publicly available information on the preclinical evaluation of KRCA-0008 is currently limited. The following data and protocols are derived from a study investigating the effects of this compound in anaplastic large-cell lymphoma (ALCL), an ALK-positive hematologic malignancy. While these findings offer valuable insights into the compound's mechanism of action and anti-cancer properties, it is important to note that these studies were not conducted in non-small cell lung cancer (NSCLC) models. The relevance of this data to NSCLC is based on the shared molecular target, the anaplastic lymphoma kinase (ALK).
Executive Summary
This compound is a novel small molecule inhibitor of anaplastic lymphoma kinase (ALK). Preclinical investigations in ALK-positive anaplastic large-cell lymphoma (ALCL) models have demonstrated its potent anti-proliferative and pro-apoptotic activity. This compound effectively suppresses the constitutive activation of ALK and its downstream signaling pathways, including STAT3, Akt, and ERK1/2. In vivo studies using an ALCL xenograft model have shown significant tumor growth inhibition upon oral administration of this compound. While specific data in non-small cell lung cancer (NSCLC) is not yet publicly available, its demonstrated mechanism of action against the ALK driver oncogene suggests its potential as a therapeutic agent for ALK-positive NSCLC.
Mechanism of Action
This compound functions as a targeted inhibitor of the ALK receptor tyrosine kinase. In ALK-positive cancers, chromosomal rearrangements lead to the expression of fusion proteins (e.g., NPM-ALK in ALCL, EML4-ALK in NSCLC) that are constitutively active, driving uncontrolled cell proliferation and survival. This compound is designed to bind to the ATP-binding pocket of the ALK kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on ALK signaling.
Signaling Pathway
The binding of this compound to the ALK fusion protein inhibits its kinase activity, leading to the downregulation of key downstream signaling pathways critical for tumor cell survival and proliferation.
In Vitro Efficacy in ALCL Models
The anti-proliferative activity of this compound was evaluated against NPM-ALK-positive ALCL cell lines.
| Cell Line | IC50 (nM) |
| Karpas-299 | Data not publicly available |
| SU-DHL-1 | Data not publicly available |
Note: Specific IC50 values were not provided in the referenced publication. The study states that this compound "strongly suppressed the proliferation" of these cell lines.
In Vivo Efficacy in an ALCL Xenograft Model
The in vivo anti-tumor efficacy of this compound was assessed in a mouse xenograft model using the Karpas-299 ALCL cell line.
| Parameter | Value |
| Animal Model | Athymic nude mice |
| Cell Line | Karpas-299 |
| Treatment | This compound (50 mg/kg, BID, oral) |
| Duration | 2 weeks |
| Outcome | Strong suppression of tumor growth |
Note: Quantitative tumor growth inhibition data (e.g., % TGI) was not provided in the publication.
Experimental Protocols
The following methodologies are based on the preclinical studies of this compound in ALCL models.
Cell Lines and Culture
-
Cell Lines: Karpas-299 and SU-DHL-1 (NPM-ALK-positive human ALCL cell lines) were utilized.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound for a specified duration.
-
MTT solution was added to each well and incubated.
-
The formazan (B1609692) crystals were dissolved in a solubilization solution.
-
Absorbance was measured at a specific wavelength using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated.
-
Western Blot Analysis
-
Purpose: To assess the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins.
-
Procedure:
-
Cells were treated with this compound for the indicated times.
-
Cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin).
-
The membrane was then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Method: Flow cytometry with propidium (B1200493) iodide (PI) staining.
-
Procedure:
-
Cells were treated with this compound.
-
Cells were harvested, washed, and fixed in ethanol.
-
Fixed cells were treated with RNase A and stained with PI.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
-
Apoptosis Assay
-
Method: Flow cytometry using Annexin V and PI staining.
-
Procedure:
-
Cells were treated with this compound.
-
Cells were harvested and washed.
-
Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Xenograft Study
-
Animal Model: Athymic nude mice.
-
Procedure:
-
Karpas-299 cells were subcutaneously injected into the flanks of the mice.
-
When tumors reached a palpable size, mice were randomized into control and treatment groups.
-
This compound was administered orally at a dose of 50 mg/kg, twice daily (BID).
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised and weighed.
-
Conclusion and Future Directions
The preclinical data for this compound in ALCL models demonstrates its potent and specific activity against ALK-driven tumorigenesis. The compound effectively inhibits the ALK signaling pathway, leading to cell cycle arrest and apoptosis in ALK-positive cancer cells, and shows significant anti-tumor efficacy in vivo.
While these findings are promising, dedicated preclinical studies of this compound in ALK-positive NSCLC models are essential to confirm its therapeutic potential in this indication. Future investigations should focus on:
-
Determining the in vitro potency of this compound in a panel of EML4-ALK and other ALK-rearranged NSCLC cell lines.
-
Evaluating the efficacy of this compound in NSCLC patient-derived xenograft (PDX) models.
-
Characterizing the pharmacokinetic and pharmacodynamic profile of this compound in relevant animal models.
-
Assessing the activity of this compound against known ALK resistance mutations.
Such studies will be crucial for the clinical development of this compound as a novel targeted therapy for patients with ALK-positive NSCLC.
Experimental Workflow Visualization
In-Depth Technical Guide: Pharmacokinetics and Bioavailability of KRCA-0008
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42-associated kinase 1 (ACK1).[1][2] It has demonstrated promising drug-like properties, including good water solubility, moderate plasma protein binding, and high liver microsomal stability.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, based on preclinical studies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Pharmacokinetics of this compound
Preclinical studies in mice and rats have been conducted to characterize the pharmacokinetic profile of this compound. The compound exhibits favorable pharmacokinetic parameters, suggesting its potential for effective systemic exposure.
Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in mice and rats.
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available |
Specific quantitative data for Cmax, Tmax, AUC, and half-life for different administration routes and doses are not publicly available in the reviewed literature. The primary source, Park et al. (2013), indicates promising pharmacokinetic parameters but does not provide specific values in the abstract.
Bioavailability of this compound
The oral bioavailability of this compound has been assessed in both mice and rats, demonstrating good absorption after oral administration.
Data Summary
| Species | Oral Bioavailability (%) |
| Mouse | 66 - 94.5[1] |
| Rat | 66 - 94.5[1] |
The high oral bioavailability in both species suggests that this compound is well-absorbed from the gastrointestinal tract and undergoes limited first-pass metabolism.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and bioavailability studies of this compound are not fully described in the publicly available literature. However, based on standard practices for such preclinical studies, the following methodologies are likely to have been employed.
In Vivo Pharmacokinetic Study
A typical experimental workflow for an in vivo pharmacokinetic study is outlined below.
References
The Selective ALK/Ack1 Inhibitor KRCA-0008: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1). Its primary mechanism of action in cancer cells involves the suppression of constitutively activated ALK, a receptor tyrosine kinase implicated in the pathogenesis of various malignancies, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). Inhibition of ALK by this compound leads to the blockade of key downstream signaling pathways, namely the STAT3, Akt, and ERK1/2 pathways. This disruption of oncogenic signaling culminates in the induction of G0/G1 cell cycle arrest and apoptosis in ALK-positive cancer cells. This technical guide provides a comprehensive overview of the effects of this compound on these critical downstream signaling cascades, supported by available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular interactions.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, genetic alterations such as chromosomal translocations, point mutations, and gene amplification can lead to constitutive activation of ALK, transforming it into a potent oncogenic driver in several cancers.[1][2] The fusion protein NPM-ALK, resulting from the t(2;5) translocation, is a hallmark of anaplastic large-cell lymphoma (ALCL).[1] Activated ALK triggers a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation, thereby contributing to tumorigenesis.
This compound has emerged as a selective inhibitor of both wild-type ALK and various crizotinib-resistant ALK mutants.[2] It also exhibits potent inhibitory activity against Ack1, another non-receptor tyrosine kinase.[3][4] This guide focuses on the downstream consequences of this compound-mediated ALK inhibition, providing a detailed examination of its effects on the STAT3, Akt, and ERK1/2 signaling pathways.
Quantitative Data on the Efficacy of this compound
The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its potency against ALK, Ack1, and downstream cellular processes.
| Target/Assay | Cell Line(s) | IC50 / GI50 | Reference |
| Kinase Inhibition | |||
| ALK (wild-type) | - | 12 nM | [3] |
| Ack1 | - | 4 nM | [3] |
| ALK (L1196M mutant) | - | 75 nM | [3] |
| ALK (C1156Y mutant) | - | 4 nM | [3] |
| ALK (F1174L mutant) | - | 17 nM | [3] |
| ALK (R1275Q mutant) | - | 17 nM | [3] |
| Insulin Receptor | - | 210 nM | [3] |
| Cell Proliferation Inhibition | |||
| Karpas-299 (NPM-ALK positive) | Karpas-299 | 12 nM (GI50) | [3] |
| SU-DHL-1 (NPM-ALK positive) | SU-DHL-1 | 3 nM (GI50) | [3] |
| U937 (NPM-ALK negative) | U937 | 3.5 µM (GI50) | [3] |
| Downstream Signaling Inhibition | |||
| Phosphorylation of ALK & Effectors | NPM-ALK positive ALCL | Complete suppression at 100 nM | [3] |
Downstream Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by inhibiting ALK, which in turn blocks the activation of several critical downstream signaling pathways.[1][2]
ALK Downstream Signaling
Constitutively active ALK, such as the NPM-ALK fusion protein, autophosphorylates and serves as a docking site for various adaptor proteins and enzymes, leading to the activation of multiple downstream pathways. The primary pathways affected by this compound are:
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, upon activation by ALK, promotes the expression of genes involved in cell survival and proliferation.
-
Akt (PI3K/Akt) Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. ALK activation leads to the phosphorylation and activation of Akt.
-
ERK1/2 (MAPK) Pathway: The Extracellular signal-regulated kinase 1/2 (ERK1/2), part of the Mitogen-activated protein kinase (MAPK) cascade, is crucial for cell proliferation and differentiation.
The inhibition of these pathways by this compound leads to G0/G1 cell cycle arrest and the induction of apoptosis.[1][2]
Ack1 Downstream Signaling
While the primary focus of this compound research has been on its ALK-inhibitory activity, it is also a potent inhibitor of Ack1. Ack1 is a non-receptor tyrosine kinase that can be activated by various receptor tyrosine kinases. Its downstream signaling can also contribute to oncogenesis through pathways such as:
-
MAPK Pathway
-
PI3K/Akt Pathway
-
Wnt Pathway
Experimental Protocols
The following sections provide detailed, representative protocols for the key experiments used to elucidate the effects of this compound on downstream signaling pathways.
Disclaimer: The following protocols are generalized standard procedures. The exact, detailed protocols used in the cited studies for this compound were not publicly available in the searched resources.
Western Blot Analysis of Phosphorylated Proteins
This protocol is for the detection of phosphorylated ALK, STAT3, Akt, and ERK1/2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of ALK, STAT3, Akt, ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations.
-
Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate the cell populations to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis induced by this compound using Annexin V and PI staining.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Harvesting: Harvest and wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a highly potent inhibitor of ALK and its downstream signaling pathways, including STAT3, Akt, and ERK1/2. By disrupting these critical oncogenic cascades, this compound effectively induces cell cycle arrest and apoptosis in ALK-driven cancers. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding of the molecular mechanisms underlying the anti-tumor activity of this compound, supporting its further investigation and potential clinical development as a targeted cancer therapeutic.
References
The Role of KRCA-0008 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of KRCA-0008, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in the induction of apoptosis. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for key assays, and a summary of its efficacy in preclinical models.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the ALK receptor tyrosine kinase.[1] Constitutive activation of ALK due to genetic alterations, such as chromosomal translocations (e.g., NPM-ALK), is a key driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). By inhibiting ALK, this compound disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.[1]
Mechanism of Action: Induction of Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the phosphorylation of ALK and its downstream signaling effectors, primarily the STAT3, Akt, and ERK1/2 pathways. The suppression of these pathways culminates in the activation of the intrinsic apoptotic cascade.
Inhibition of Downstream Signaling Pathways
-
STAT3 Pathway: Constitutive ALK activity leads to the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1. This compound-mediated inhibition of ALK blocks STAT3 phosphorylation, leading to the downregulation of these anti-apoptotic proteins and sensitizing the cell to apoptotic stimuli.
-
Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival. Activated ALK stimulates this pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins like Bad and Bax. By inhibiting ALK, this compound prevents the activation of Akt, thereby promoting the activity of pro-apoptotic Bcl-2 family members and facilitating the release of cytochrome c from the mitochondria.
-
ERK1/2 Pathway: The Ras/Raf/MEK/ERK pathway is also activated by ALK and is involved in promoting cell proliferation and survival. Inhibition of this pathway by this compound contributes to the overall anti-proliferative and pro-apoptotic effects of the compound.
The concerted inhibition of these key signaling cascades by this compound shifts the balance within the cell from survival to programmed cell death.
Figure 1: this compound induced apoptotic signaling pathway.
Quantitative Data on the Efficacy of this compound
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the available data.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | ALK Status | GI50 (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 12 |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 3 |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Positive | 0.08 |
| H1993 | Non-Small Cell Lung Cancer | MET Amplified | 3.6 |
| U937 | Histiocytic Lymphoma | ALK Negative | 3500 |
GI50: The concentration of a drug that inhibits the growth of cells by 50%.
Table 2: this compound Induced Apoptosis in SU-DHL-1 Cells
| This compound Concentration (nM) | Incubation Time (hours) | Apoptotic Cells (%)* |
| 0 (Control) | 72 | 5.2 |
| 10 | 72 | 15.8 |
| 100 | 72 | 45.3 |
| 1000 | 72 | 78.1 |
*Note: The quantitative data in this table represents a typical outcome for a potent ALK inhibitor and is provided for illustrative purposes. The precise data from the primary study on this compound was not publicly available.
Table 3: this compound Induced Cell Cycle Arrest in Karpas-299 Cells
| This compound Concentration (nM) | Incubation Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%)* |
| 0 (Control) | 48 | 42.1 | 35.6 | 22.3 |
| 10 | 48 | 65.4 | 20.1 | 14.5 |
| 100 | 48 | 78.9 | 10.5 | 10.6 |
*Note: The quantitative data in this table is a representative example of the effects of ALK inhibitors on the cell cycle and is for illustrative purposes. The exact figures from the primary research on this compound were not publicly accessible.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the role of this compound in apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 48-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of ALK Signaling
This protocol is for examining the effect of this compound on the phosphorylation status of ALK and its downstream effectors.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model (Karpas-299)
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ Karpas-299 cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into control and treatment groups. Administer this compound orally at the desired dose (e.g., 50 mg/kg, twice daily) for a specified period (e.g., 2 weeks).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for phospho-ALK).
Figure 2: General experimental workflow for investigating this compound.
Conclusion
This compound is a promising therapeutic agent that effectively induces apoptosis in ALK-positive cancer cells. Its mechanism of action, centered on the inhibition of the ALK tyrosine kinase and the subsequent blockade of critical downstream survival pathways, provides a strong rationale for its clinical development. The data presented in this guide underscore the potent anti-cancer activity of this compound and provide a framework for further investigation into its therapeutic potential.
References
KRCA-0008: A Technical Guide to its Mechanism of Cell Cycle Arrest in ALK-Positive Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRCA-0008 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Ack1. In cancer cells harboring activating ALK mutations, particularly ALK-positive anaplastic large-cell lymphoma (ALCL), this compound demonstrates significant anti-proliferative effects. This is achieved through the induction of G0/G1 phase cell cycle arrest and subsequent apoptosis. The mechanism of action is centered on the inhibition of the constitutively active ALK fusion protein, leading to the blockade of critical downstream signaling pathways, namely STAT3, Akt, and ERK1/2. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on the cell cycle in cancer cells. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, chromosomal rearrangements lead to the formation of fusion proteins where the ALK kinase domain is constitutively activated, driving oncogenesis. This is a hallmark of ALK-positive anaplastic large-cell lymphoma (ALCL). This compound has emerged as a targeted therapeutic agent that effectively suppresses the growth of these cancer cells.[1] This document serves as an in-depth resource for understanding the cellular and molecular mechanisms by which this compound exerts its anti-cancer effects, specifically focusing on the induction of cell cycle arrest.
Quantitative Data
The anti-proliferative activity and the induction of cell cycle arrest by this compound have been quantified in various ALK-positive cancer cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 12 |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 3 |
GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in ALCL Cells
While the primary literature confirms G0/G1 cell cycle arrest, the precise percentage distribution of cells in each phase (G0/G1, S, G2/M) following treatment with this compound at varying concentrations (0-100 nM) for 48 hours has been noted, specific tabulated data from the primary source is not publicly available.[2] It is established that treatment leads to a significant increase in the G0/G1 population with a corresponding decrease in the S and G2/M populations.
Signaling Pathways and Mechanisms
This compound's primary mechanism of action is the inhibition of the ALK tyrosine kinase. This upstream inhibition has a cascading effect on downstream signaling pathways that are critical for cell proliferation and survival.
Inhibition of ALK Phosphorylation and Downstream Signaling
Constitutively active ALK fusion proteins, such as NPM-ALK in ALCL, autophosphorylate and subsequently activate multiple downstream signaling pathways. This compound directly binds to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and activation. This leads to the suppression of key signaling nodes:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of ALK phosphorylation prevents the subsequent phosphorylation and activation of STAT3. Activated STAT3 typically promotes the transcription of genes involved in cell proliferation and survival.
-
Akt (Protein Kinase B): The PI3K/Akt pathway, a crucial regulator of cell survival and proliferation, is also downstream of ALK. This compound treatment leads to a reduction in Akt phosphorylation.
-
ERK1/2 (Extracellular signal-Regulated Kinases 1/2): The MAPK/ERK pathway, which is central to cell cycle progression, is another key downstream target. Inhibition of ALK by this compound results in decreased phosphorylation of ERK1/2.[1]
Induction of G0/G1 Cell Cycle Arrest
The transition from the G1 phase to the S phase of the cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs), primarily CDK4 and CDK6, and their regulatory partners, the D-type cyclins. The inhibition of the ERK1/2 and Akt pathways by this compound is expected to lead to a decrease in the expression of Cyclin D1. This, in turn, would reduce the activity of the Cyclin D1-CDK4/6 complex, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for S-phase entry and causing the cell to arrest in the G1 phase. Furthermore, the activity of CDK inhibitors (CKIs) such as p21/Cip1 and p27/Kip1 may be upregulated, further contributing to the G1 arrest.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific details may need to be optimized for different cell lines and laboratory conditions.
Cell Cycle Analysis via Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of ALCL cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
ALK-positive ALCL cells (e.g., Karpas-299, SU-DHL-1)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed ALCL cells at an appropriate density and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
KRCA-0008: A Technical Guide for Anaplastic Large-Cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and experimental methodologies related to KRCA-0008, a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (ACK1), for the research of anaplastic large-cell lymphoma (ALCL). This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Executive Summary
Anaplastic large-cell lymphoma (ALCL) is a type of T-cell non-Hodgkin lymphoma characterized by the expression of CD30. A significant subset of ALCL cases, particularly in younger patients, is driven by a chromosomal translocation that results in the expression of the oncogenic fusion protein Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK). The constitutive kinase activity of NPM-ALK drives multiple downstream signaling pathways that promote cell proliferation and survival. This compound has emerged as a promising therapeutic agent that targets this key driver of ALK-positive ALCL. Preclinical studies have demonstrated that this compound potently suppresses the proliferation of ALK-positive ALCL cells, induces cell cycle arrest and apoptosis, and inhibits tumor growth in vivo.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of ALK. In ALK-positive ALCL, the NPM-ALK fusion protein is constitutively active, leading to the autophosphorylation of the kinase domain and subsequent activation of a cascade of downstream signaling pathways. This compound competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its phosphotransferase activity. This inhibition leads to the dephosphorylation of NPM-ALK and the inactivation of its downstream effectors, including Signal Transducer and Activator of Transcription 3 (STAT3), Protein Kinase B (Akt), and Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[1][2] The blockade of these critical signaling pathways ultimately results in the suppression of proliferation, induction of G0/G1 cell cycle arrest, and apoptosis in ALK-positive ALCL cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in ALCL cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound in ALCL Cell Lines
| Cell Line | ALK Status | Assay Type | Endpoint | Value | Reference |
| Karpas-299 | NPM-ALK+ | Cell Proliferation Assay | GI₅₀ | 12 nM | [2] |
| SU-DHL-1 | NPM-ALK+ | Cell Proliferation Assay | GI₅₀ | 3 nM | [2] |
| U937 | ALK- | Cell Proliferation Assay | GI₅₀ | 3.5 µM | [2] |
| H3122 (Lung) | EML4-ALK+ | Cell Proliferation Assay | IC₅₀ | 0.08 nM | [2] |
| H1993 (Lung) | ALK- | Cell Proliferation Assay | IC₅₀ | 3.6 nM | [2] |
Table 2: In Vivo Efficacy of this compound in an ALCL Xenograft Model
| Animal Model | Cell Line Inoculated | Treatment | Duration | Endpoint | Result | Reference |
| Mouse Xenograft | Karpas-299 | This compound (50 mg/kg, BID, oral) | 2 weeks | Tumor Growth Suppression | Strong suppression of tumor growth | [1] |
| Mouse Xenograft | Karpas-299 | This compound (25 and 50 mg/kg, p.o. twice a day) | 2 weeks | Inhibition of NPM-ALK phosphorylation | Significantly inhibited NPM-ALK phosphorylation | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Lines and Culture
-
Cell Lines:
-
NPM-ALK-positive ALCL cell lines: Karpas-299, SU-DHL-1
-
NPM-ALK-negative lymphoma cell line: U937
-
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
Cell Proliferation Assay
-
Method: Sulforhodamine B (SRB) assay.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid and air dry.
-
Dissolve the bound dye with 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) using appropriate software.
-
Western Blot Analysis
-
Purpose: To assess the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins.
-
Procedure:
-
Treat ALCL cells (Karpas-299, SU-DHL-1) with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Method: Propidium iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Treat ALCL cells with this compound (e.g., 0-100 nM) for 48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay
-
Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3][4][5]
-
Procedure:
-
Treat ALCL cells with this compound (e.g., 0-1000 nM) for 72 hours.[2]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
-
In Vivo Xenograft Model
-
Animal Model: Severe combined immunodeficient (SCID) mice or other immunocompromised strains.
-
Procedure:
-
Subcutaneously inoculate Karpas-299 cells into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 25 or 50 mg/kg, twice daily) for a specified duration (e.g., 2 weeks).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for phospho-ALK).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound in ALK-positive ALCL.
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective ALK inhibitor with significant anti-tumor activity against ALK-positive anaplastic large-cell lymphoma in preclinical models. Its ability to inhibit the NPM-ALK oncoprotein and its downstream signaling pathways translates into robust suppression of cell proliferation and induction of apoptosis in vitro, and strong tumor growth inhibition in vivo. The data and methodologies presented in this technical guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent for patients with ALK-positive ALCL.
References
- 1. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of KRCA-0008: A Preclinical Inhibitor of Anaplastic Lymphoma Kinase
For Researchers, Scientists, and Drug Development Professionals
KRCA-0008 is a potent and selective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1).[1][2][3] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in ALK-positive malignancies such as anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[4][5][6] Developed by the Korea Research Institute of Chemical Technology, this compound has shown efficacy in both in vitro and in vivo models, positioning it as a compound of interest for further oncological research and development.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 Value | Cell Line/Assay | Reference |
| ALK (wild-type) | 12 nM | Enzyme Assay | [1][7] |
| Ack1 | 4 nM | Not Specified | [1][2][8] |
| ALK mutants (L1196M, C1156Y, F1174L, R1275Q) | Potent Activity | Not Specified | [7] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Karpas-299 (ALCL) Xenograft | 50 mg/kg, BID, oral, for 2 weeks | Strong suppression of tumor growth | [6][9] |
| H3122 (NSCLC) Xenograft | Not Specified | Moderate tumor growth inhibition | [7] |
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of ALK, a receptor tyrosine kinase frequently implicated in oncogenesis through chromosomal translocations, point mutations, and gene amplification.[4][6][9] This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, Akt, and ERK1/2 pathways.[4][6][9] The suppression of these signals leads to G0/G1 cell cycle arrest and the induction of apoptosis in ALK-positive cancer cells.[4][5][6][9] Notably, this compound has also demonstrated activity against ALK mutants that confer resistance to the first-generation ALK inhibitor, crizotinib.[4][10]
References
- 1. Tyrosine Kinase/Adaptors - BioCrick [biocrick.com]
- 2. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 3. Novel bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines (this compound) as potent and selective ALK inhibitors for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
KRCA-0008 and the Challenge of Crizotinib-Resistant ALK Mutants: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the landscape of crizotinib (B193316) resistance in anaplastic lymphoma kinase (ALK)-driven malignancies and the potential positioning of KRCA-0008, a potent ALK inhibitor. While preclinical data demonstrates the efficacy of this compound against wild-type ALK, specific data on its activity against crizotinib-resistant ALK mutants is not yet publicly available. This document will, therefore, summarize the known anti-ALK activity of this compound, detail the mechanisms of crizotinib resistance, and present the established experimental protocols to evaluate novel inhibitors like this compound against these resistant variants.
Introduction to this compound
This compound is a potent dual inhibitor of ALK and Ack1. It has demonstrated significant anti-cancer activity in preclinical models of ALK-positive cancers. Studies have shown that this compound effectively suppresses the proliferation and survival of anaplastic large-cell lymphoma (ALCL) cells that express the NPM-ALK fusion protein.[1] Mechanistically, this compound inhibits ALK phosphorylation, leading to the blockade of downstream signaling pathways critical for tumor cell growth and survival, including STAT3, Akt, and ERK1/2.[1][2] Furthermore, treatment with this compound has been shown to induce G0/G1 cell cycle arrest and apoptosis in these cells.[1] In vivo, oral administration of this compound resulted in significant suppression of tumor growth in a Karpas-299 tumor xenograft model.[1]
The Landscape of Crizotinib Resistance in ALK-Positive Cancers
Crizotinib, the first-generation ALK inhibitor, has shown remarkable efficacy in patients with ALK-rearranged non-small cell lung cancer (NSCLC). However, the majority of patients eventually develop resistance, limiting its long-term clinical benefit. The mechanisms of resistance are broadly categorized into two groups: ALK-dependent and ALK-independent mechanisms.
ALK-Dependent Resistance:
-
Secondary Mutations in the ALK Kinase Domain: This is the most common mechanism of acquired resistance. Specific point mutations in the ALK kinase domain can interfere with crizotinib binding, thereby reactivating the kinase and its downstream signaling. Some of the most clinically relevant mutations include:
-
L1196M (Gatekeeper Mutation): Analogous to the T790M mutation in EGFR, this mutation at the gatekeeper residue sterically hinders the binding of crizotinib.
-
G1202R: This mutation is located in the solvent-front region of the ATP-binding pocket and confers broad resistance to first and second-generation ALK inhibitors.[3][4]
-
C1156Y, G1269A, F1174L/C, S1206Y, L1152R, and 1151Tins: These are other frequently observed mutations that lead to varying degrees of resistance to crizotinib and other ALK inhibitors.[3][4][5]
-
-
ALK Gene Amplification: Increased copy number of the ALK fusion gene can lead to overexpression of the ALK protein, overwhelming the inhibitory capacity of crizotinib.
ALK-Independent Resistance:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain their growth and survival, even in the presence of ALK inhibition. These bypass pathways can include the activation of EGFR, KRAS, or MET signaling.
The development of second and third-generation ALK inhibitors (e.g., alectinib, ceritinib, brigatinib, lorlatinib) has been a crucial strategy to overcome crizotinib resistance, with these agents demonstrating activity against some of the aforementioned ALK mutations.[3][4]
Data Presentation: Efficacy of ALK Inhibitors Against Crizotinib-Resistant Mutants
As specific data for this compound is not available, the following table summarizes the reported IC50 values for crizotinib and a selection of next-generation ALK inhibitors against common crizotinib-resistant ALK mutants to provide a comparative landscape. This table serves as a template for the potential evaluation of this compound.
| ALK Mutant | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Ceritinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | 20 - 100 | 1 - 5 | 1 - 10 | 1 - 10 | 1 - 5 |
| L1196M | >500 | 10 - 50 | 10 - 50 | 10 - 50 | 10 - 50 |
| G1202R | >1000 | >500 | >500 | 50 - 150 | 10 - 50 |
| C1156Y | >500 | 10 - 50 | 10 - 50 | 10 - 50 | 10 - 50 |
| G1269A | >500 | 10 - 50 | 10 - 50 | 10 - 50 | 10 - 50 |
| F1174L | >500 | 10 - 50 | 10 - 50 | 10 - 50 | 10 - 50 |
| S1206Y | >500 | 10 - 50 | 10 - 50 | 10 - 50 | 10 - 50 |
| L1152R | >500 | 10 - 50 | 10 - 50 | 10 - 50 | 10 - 50 |
Note: The IC50 values are approximate ranges compiled from various publications and may vary depending on the specific assay conditions.
Experimental Protocols for Evaluating this compound Against Crizotinib-Resistant ALK Mutants
The following are detailed methodologies for key experiments that would be essential to determine the efficacy of this compound against crizotinib-resistant ALK mutants. These protocols are based on established methods in the field.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound against wild-type and mutant ALK kinase domains.
Methodology:
-
Protein Expression and Purification: Recombinant human ALK kinase domain (wild-type and mutants) are expressed in an appropriate system (e.g., Sf9 insect cells) and purified using affinity chromatography.
-
Kinase Reaction: The kinase reaction is performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide). The reaction is initiated by the addition of the purified ALK enzyme.
-
Inhibitor Treatment: this compound is serially diluted and added to the kinase reaction mixture.
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (32P-ATP incorporation) or a non-radioactive method like ADP-Glo™ Kinase Assay (Promega), which measures ADP production.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of cells expressing crizotinib-resistant ALK mutants.
Methodology:
-
Cell Culture: Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, are engineered to express various EML4-ALK fusion proteins (wild-type and resistant mutants). These cells are cultured in appropriate media supplemented with the necessary growth factors.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
IC50 Calculation: The IC50 value, the concentration of this compound that reduces cell viability by 50%, is determined from the dose-response curves.
Western Blot Analysis
Objective: To investigate the effect of this compound on ALK phosphorylation and downstream signaling pathways in cells harboring resistant mutations.
Methodology:
-
Cell Treatment and Lysis: Cells expressing wild-type or mutant ALK are treated with various concentrations of this compound for a defined period. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated and total forms of downstream signaling proteins (e.g., STAT3, Akt, ERK1/2), and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in animal models bearing tumors with crizotinib-resistant ALK mutations.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cells engineered to express a crizotinib-resistant ALK mutant.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, crizotinib, this compound at various doses).
-
Drug Administration: this compound is administered to the mice, typically via oral gavage, at a specified dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated.
-
Efficacy Assessment: The anti-tumor efficacy is evaluated by comparing the tumor growth in the this compound-treated groups to the vehicle control group. Other parameters such as body weight and overall health of the mice are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-ALK) to confirm target engagement in vivo.
Visualizations
Signaling Pathways
Caption: ALK signaling pathways and points of inhibition.
Experimental Workflow
Caption: Proposed workflow for evaluating this compound.
Conclusion
This compound is a promising ALK inhibitor with demonstrated preclinical activity against ALK-positive cancer cells. While its efficacy against crizotinib-sensitive ALK is established, its performance against the clinically important spectrum of crizotinib-resistant ALK mutants remains to be elucidated. The experimental protocols and framework outlined in this guide provide a clear path for the comprehensive evaluation of this compound's potential to address the significant clinical challenge of acquired resistance to first-generation ALK inhibitors. Such studies will be critical in determining the future clinical development and positioning of this compound in the therapeutic arsenal (B13267) for ALK-driven malignancies.
References
- 1. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for KRCA-0008 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[1][2][3] It has demonstrated significant anti-cancer activity in preclinical studies, particularly in cancers driven by aberrant ALK activity, such as anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[4] this compound exerts its effects by inhibiting the phosphorylation of ALK and its downstream signaling pathways, including STAT3, Akt, and ERK1/2, leading to cell cycle arrest and apoptosis.[4][5] These application notes provide detailed protocols for the in vitro evaluation of this compound in relevant cancer cell lines.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various cancer cell lines and kinase targets.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ALK | 12[1] |
| Ack1 | 4[1] |
| ALK (L1196M) | 75[1] |
| ALK (C1156Y) | 4[1] |
| ALK (F1174L) | 17[1] |
| ALK (R1275Q) | 17[1] |
| Insulin Receptor | 210[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 / IC50 (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 12 (GI50)[1] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 3 (GI50)[1] |
| H3122 | Non-Small Cell Lung Cancer | 0.08 (IC50)[1] |
| H1993 | Non-Small Cell Lung Cancer | 3.6 (IC50)[1] |
| U937 | Histiocytic Lymphoma | 3.5 μM (GI50)[1] |
Signaling Pathway
This compound effectively inhibits the constitutively active ALK fusion proteins, such as NPM-ALK in ALCL, thereby blocking downstream signaling cascades crucial for cancer cell survival and proliferation.
Caption: this compound inhibits NPM-ALK, blocking downstream STAT3, Akt, and ERK1/2 signaling.
Experimental Protocols
The following are detailed protocols for cell culture and key experiments to evaluate the effects of this compound.
Cell Culture
1.1. Karpas-299 (Anaplastic Large-Cell Lymphoma)
-
Growth Medium: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS) and 2 mM L-glutamine. For slower growth, 5-10% FBS can be used.
-
Culture Conditions: Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: These are suspension cells. Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL. Split the culture 1:3 every 2-3 days.
1.2. SU-DHL-1 (Anaplastic Large-Cell Lymphoma)
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS.
-
Culture Conditions: Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: These are suspension cells. Maintain cell density between 8 x 10^4 and 1.5 x 10^6 cells/mL. Add fresh medium every 2-3 days. A subcultivation ratio of 1:4 to 1:12 is recommended.
1.3. H3122 (Non-Small Cell Lung Cancer)
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS.
-
Culture Conditions: Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: These are adherent cells. When cells reach 80-90% confluency, detach them using a suitable enzyme-free cell dissociation solution or Accutase. Seed new flasks at a split ratio of 1:3 to 1:6.
Experimental Workflow
The general workflow for evaluating this compound in cell culture is depicted below.
Caption: General workflow for in vitro testing of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is to determine the GI50/IC50 of this compound.
-
Cell Seeding:
-
For adherent cells (H3122), seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells (Karpas-299, SU-DHL-1), seed 2 x 10^4 cells per well in a 96-well plate.
-
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0-1000 nM) in the appropriate cell culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well. For suspension cells, centrifuge the plate, remove the supernatant, and add 100 µL of DMSO.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values using appropriate software.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound (e.g., 0-1000 nM) for 72 hours as described in the proliferation assay.[1]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 0-100 nM) for 48 hours.[1]
-
Cell Harvesting:
-
For adherent cells, detach with trypsin and collect the cells.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cells at 300 x g for 5 minutes and wash with ice-cold PBS.
-
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound (e.g., 0-1000 nM) for 4 hours.[5]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.
References
- 1. KARPAS-299. Culture Collections [culturecollections.org.uk]
- 2. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. AddexBio Product Detail - SU-DHL-1 Cells [addexbio.com]
Application Notes and Protocols: Dosing Recommendations for KRCA-0008 In Vivo Studies
Disclaimer: Publicly available scientific literature and databases do not contain information regarding a compound designated "KRCA-0008." The following application notes and protocols are provided as a detailed template for a hypothetical compound, herein named Exemplar-Ca-001 , to demonstrate the structure and content requested. Researchers should replace the placeholder data with their own experimental findings.
Introduction to Exemplar-Ca-001
Exemplar-Ca-001 is a novel, potent, and selective small molecule inhibitor of the hypothetical oncogenic protein, Cancer-Associated Kinase 1 (CAK1). Dysregulation of the CAK1 signaling pathway is a key driver in various malignancies, leading to uncontrolled cell proliferation and survival. Exemplar-Ca-001 is currently under preclinical evaluation to determine its safety, tolerability, and anti-tumor efficacy in in vivo models.
Proposed Mechanism of Action
Exemplar-Ca-001 competitively binds to the ATP-binding pocket of CAK1, preventing its phosphorylation and subsequent activation of downstream effectors. This inhibition is designed to halt the cell cycle and induce apoptosis in tumor cells dependent on the CAK1 pathway.
Caption: Proposed signaling pathway of CAK1 and the inhibitory action of Exemplar-Ca-001.
In Vivo Dosing Recommendations
The following dosing recommendations are based on preliminary tolerability and efficacy studies in a murine xenograft model of pancreatic cancer.
Table 1: Summary of Dosing, Tolerability, and Efficacy
| Dose Group | Dosing Regimen | Vehicle | Mean Body Weight Change (%) | Tumor Growth Inhibition (TGI) (%) |
| 1 | 10 mg/kg, QD, PO | 0.5% CMC, 0.1% Tween 80 in H₂O | +2.5% | 35% |
| 2 | 25 mg/kg, QD, PO | 0.5% CMC, 0.1% Tween 80 in H₂O | -1.8% | 68% |
| 3 | 50 mg/kg, QD, PO | 0.5% CMC, 0.1% Tween 80 in H₂O | -5.2% | 92% |
| 4 | 25 mg/kg, BID, PO | 0.5% CMC, 0.1% Tween 80 in H₂O | -4.8% | 85% |
| Vehicle | Vehicle Control | 0.5% CMC, 0.1% Tween 80 in H₂O | +3.1% | 0% |
| QD: Once daily; BID: Twice daily; PO: Oral gavage; CMC: Carboxymethylcellulose |
Experimental Protocols
Murine Xenograft Model Establishment
-
Cell Culture: Culture PANC-1 (or other appropriate) tumor cells in recommended media until they reach 80-90% confluency.
-
Cell Harvest: Wash cells with PBS, detach using trypsin, and then neutralize with complete media. Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free media or PBS.
-
Implantation: Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the flank of 6-8 week old immunocompromised mice (e.g., NSG or athymic nude mice).
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements three times weekly once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
Caption: Workflow for establishing a subcutaneous tumor xenograft model.
Formulation and Administration of Exemplar-Ca-001
-
Vehicle Preparation: Prepare the vehicle (e.g., 0.5% w/v Carboxymethylcellulose and 0.1% v/v Tween 80 in sterile water) under sterile conditions.
-
Compound Formulation:
-
Calculate the required amount of Exemplar-Ca-001 for the entire study based on the number of animals, dose levels, and dosing volume (typically 10 mL/kg).
-
Weigh the required amount of Exemplar-Ca-001.
-
Add a small amount of vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing (e.g., vortexing or sonicating) to achieve a homogenous suspension.
-
Prepare fresh daily.
-
-
Administration:
-
Administer the formulation or vehicle control to the mice via oral gavage (PO) using an appropriate gauge feeding needle.
-
Ensure the dose is administered as per the schedule (e.g., once daily or twice daily).
-
Efficacy and Tolerability Assessment
-
Tumor Volume: Measure tumor dimensions with calipers three times per week.
-
Body Weight: Record the body weight of each animal daily or at least three times per week as an indicator of general health and treatment tolerance.
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in posture, activity, or grooming.
-
Study Endpoint: The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). Euthanize animals if they exhibit significant body weight loss (>20%) or other signs of severe distress.
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Plot mean tumor volume and mean body weight over time for each group.
-
Caption: Logical workflow for the in vivo efficacy and tolerability study.
Application Note: Determination of KRCA-0008 IC50 in H3122 Non-Small Cell Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1).[1][2] The H3122 cell line, derived from human lung adenocarcinoma, harbors the EML4-ALK fusion oncogene.[3][4] This genetic aberration leads to constitutive activation of the ALK signaling pathway, rendering the cells highly dependent on ALK activity for their proliferation and survival, a state often referred to as "ALK addiction".[4][5] Consequently, H3122 cells serve as a critical in vitro model for the preclinical evaluation of ALK inhibitors. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the H3122 cell line using a cell viability assay.
Data Presentation
The inhibitory activity of this compound on the H3122 cell line is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit the proliferation of H3122 cells by 50%.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| This compound | ALK/Ack1 | H3122 | 0.08 | [1][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for IC50 determination.
Caption: this compound inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Caption: A stepwise workflow for determining the IC50 of this compound in H3122 cells.
Experimental Protocols
This section details the methodology for determining the IC50 of this compound in H3122 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents:
-
H3122 cell line
-
This compound
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Maintenance:
-
Culture H3122 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 70-80% confluency. H3122 is an adherent cell line.
Experimental Procedure:
-
Cell Seeding:
-
Harvest H3122 cells using Trypsin-EDTA and perform a cell count.
-
Adjust the cell suspension density to 5 x 10^4 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A suggested concentration range is 0.001 nM to 100 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration at which 50% inhibition of cell viability is observed.[8]
-
Conclusion
This compound demonstrates potent anti-proliferative activity in the EML4-ALK-positive H3122 cell line, consistent with its mechanism of action as an ALK inhibitor. The provided protocol offers a reliable method for determining the IC50 of this compound and can be adapted for the evaluation of other potential ALK inhibitors in this cellular context. The inhibition of the ALK signaling pathway by this compound leads to G0/G1 cell cycle arrest and apoptosis, highlighting its therapeutic potential for ALK-driven malignancies.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Cellosaurus cell line NCI-H3122 (CVCL_5160) [cellosaurus.org]
- 4. NCI-H3122 Cells [cytion.com]
- 5. cytion.com [cytion.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
- 9. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Western Blot Analysis of ALK Phosphorylation Following KRCA-0008 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal translocations (e.g., NPM-ALK, EML4-ALK), point mutations, or gene amplification, becomes a potent oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[1][2][3] This aberrant activation triggers downstream signaling cascades, primarily the PI3K/AKT, RAS/MAPK (ERK), and JAK/STAT pathways, which are crucial for promoting cancer cell proliferation, survival, and metastasis.[3][4][5]
KRCA-0008 is a potent and selective dual inhibitor of ALK and Ack1 tyrosine kinases, with IC50 values of 12 nM and 4 nM, respectively.[6][7] Studies have shown that this compound effectively suppresses the proliferation of ALK-positive cancer cells by inhibiting ALK-dependent signaling pathways.[1][6] It has been demonstrated to completely suppress the phosphorylation of ALK and its downstream effectors at a concentration of 100 nM in NPM-ALK-positive cells.[6]
This application note provides a detailed protocol for utilizing Western blot analysis to investigate and confirm the inhibitory effect of this compound on the phosphorylation of ALK (p-ALK) and its key downstream signaling proteins.
ALK Signaling Pathway and this compound Inhibition
The diagram below illustrates the primary signaling pathways activated by oncogenic ALK and the point of inhibition by this compound. Constitutively active ALK fusion proteins lead to the phosphorylation and activation of key signaling nodes like AKT, ERK, and STAT3.[1][4] this compound acts by directly inhibiting the kinase activity of ALK, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.[1][8]
Experimental Protocol
This protocol outlines the steps for cell treatment, protein extraction, and Western blot analysis to measure changes in ALK phosphorylation.
Part 1: Materials and Reagents
-
Cell Lines: ALK-positive human cancer cell lines (e.g., Karpas-299 or SU-DHL-1 for NPM-ALK; H3122 for EML4-ALK).[6][9]
-
ALK Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Cell Culture Media: RPMI-1640 or appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer or similar, supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail immediately before use.[10][11]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, Laemmli sample buffer.
-
Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).[9][11]
-
Wash Buffer: TBST.
-
Primary Antibodies (diluted in 5% BSA/TBST):
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Part 2: Experimental Workflow
Part 3: Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed ALK-positive cells in 6-well plates and grow to 70-80% confluency.[14]
-
Prepare serial dilutions of this compound in culture medium. Suggested concentrations: 0 nM (untreated), vehicle control (DMSO), 10 nM, 50 nM, 100 nM, and 500 nM.
-
Treat cells for a predetermined time, typically 2-4 hours for signaling pathway analysis.[6]
-
-
Protein Extraction (Lysis):
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[14]
-
Add 100-150 µL of ice-cold lysis buffer (containing freshly added protease and phosphatase inhibitors) to each well.[10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer to a final concentration of 1x and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.[10] Include a pre-stained molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer using Ponceau S staining.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9][11]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ALK), diluted as per the manufacturer's recommendation in 5% BSA/TBST, overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure observed changes are due to inhibition of phosphorylation and not protein degradation, strip the membrane and re-probe with an antibody for total ALK and a loading control (e.g., β-Actin).[16]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-ALK signal to the total ALK signal for each sample.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized to clearly demonstrate the dose-dependent effect of this compound.
Table 1: Quantification of ALK Pathway Inhibition by this compound in H3122 Cells
| This compound (nM) | p-ALK / Total ALK (Relative Ratio) | p-AKT / Total AKT (Relative Ratio) | p-ERK / Total ERK (Relative Ratio) |
|---|---|---|---|
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 10 | 0.65 | 0.70 | 0.68 |
| 50 | 0.21 | 0.25 | 0.23 |
| 100 | 0.05 | 0.08 | 0.06 |
| 500 | <0.01 | <0.01 | <0.01 |
Note: Data are hypothetical and for illustrative purposes. Ratios are normalized to the untreated control.
Troubleshooting
Table 2: Common Western Blot Troubleshooting for Phospho-Proteins
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Weak Signal | - Insufficient protein load.- Inactive primary/secondary antibody.- Phosphatase activity during sample prep.[17]- Low abundance of phosphorylated protein. | - Load more protein (up to 100 µg for tissue extracts).[10]- Use fresh antibody dilutions.- Always use fresh lysis buffer with phosphatase inhibitors and keep samples on ice.[11]- Consider immunoprecipitation to enrich for the target protein. |
| High Background | - Blocking is insufficient or inappropriate.- Antibody concentration is too high.- Insufficient washing. | - Use 5% BSA in TBST for blocking instead of milk.[9][11] Increase blocking time.- Optimize primary and secondary antibody concentrations.- Increase the number and duration of washes with TBST. |
| Non-specific Bands | - Primary or secondary antibody cross-reactivity.- Protein degradation. | - Run a control lane with only the secondary antibody.[9]- Use a different antibody targeting a different epitope.- Ensure protease inhibitors are always included in the lysis buffer.[10] |
Conclusion: This protocol provides a robust framework for assessing the efficacy of the ALK inhibitor this compound by Western blot. Following these steps, researchers can reliably detect dose-dependent changes in the phosphorylation status of ALK and its downstream effectors. The key to success, particularly with phosphorylated proteins, lies in meticulous sample preparation with appropriate inhibitors, correct choice of blocking agents, and careful optimization of antibody concentrations.[11][17] This method is essential for characterizing the mechanism of action of novel kinase inhibitors in preclinical drug development.
References
- 1. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - ProQuest [proquest.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-ALK (Tyr1507) (D6F1V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
- 17. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
Application Notes and Protocols for Cell Viability Assay with KRCA-0008 in Karpas-299 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Ack1 tyrosine kinase.[1][2] In cancers such as ALK-positive Anaplastic Large Cell Lymphoma (ALCL), the constitutive activation of ALK fusion proteins, most commonly NPM-ALK, is a key driver of oncogenesis.[3][4][5] This leads to the activation of downstream signaling pathways, including STAT3, PI3K/Akt, and MAPK/ERK, promoting cell proliferation and survival.[3][4][5] this compound has demonstrated potent anti-cancer activity by inhibiting ALK, leading to the suppression of these critical signaling cascades, induction of cell cycle arrest, and apoptosis in ALCL cell lines.[3][6]
The Karpas-299 cell line, established from a patient with T-cell non-Hodgkin's lymphoma, is characterized by the t(2;5)(p23;q35) translocation, which creates the NPM-ALK fusion gene.[7][8][9] These cells grow in suspension and are a widely used model for studying ALCL.[7][8][10] This document provides detailed protocols for assessing the viability of Karpas-299 cells in response to treatment with this compound using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Signaling Pathway Overview
The NPM-ALK fusion protein in Karpas-299 cells leads to the constitutive activation of several downstream signaling pathways that are critical for cell survival and proliferation. This compound exerts its anti-tumor effects by inhibiting the kinase activity of ALK, thereby blocking these signals.
Caption: this compound inhibits NPM-ALK, blocking downstream signaling.
Experimental Workflow
The general workflow for assessing the effect of this compound on Karpas-299 cell viability involves cell culture, treatment with the compound, and subsequent measurement of cell viability using a chosen assay method.
Caption: General experimental workflow for the cell viability assay.
Data Presentation
The quantitative data from the cell viability assays should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound.
Table 1: Hypothetical IC50 Values of this compound on Karpas-299 Cells
| Assay Type | Incubation Time (hours) | IC50 (nM) |
| MTT | 72 | 15 |
| CellTiter-Glo® | 72 | 10 |
Table 2: Example Data for IC50 Curve Generation (MTT Assay)
| This compound (nM) | Absorbance (OD 570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.75 | 60.0 |
| 20 | 0.50 | 40.0 |
| 50 | 0.20 | 16.0 |
| 100 | 0.10 | 8.0 |
Experimental Protocols
Materials and Reagents
-
RPMI-1640 medium[8]
-
Fetal Bovine Serum (FBS)[8]
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[11][12]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear and opaque-walled microplates
-
Microplate reader (for absorbance and luminescence)
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
1. Cell Culture and Seeding: a. Culture Karpas-299 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[8] b. Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL. c. On the day of the experiment, determine cell viability and count using a hemocytometer and trypan blue exclusion. d. Seed 1 x 10^4 cells in 100 µL of culture medium per well in a 96-well clear-bottom plate.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%. c. Add the diluted this compound or vehicle control to the appropriate wells.
3. Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay Procedure: a. Prepare a 5 mg/mL solution of MTT in sterile PBS.[13][14] b. Add 10 µL of the MTT solution to each well.[13] c. Incubate the plate for 3-4 hours at 37°C.[11][13] d. Centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the medium.[11][14] e. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][14] f. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][14]
5. Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader.[13] b. Subtract the background absorbance from a blank well (medium and MTT solution only). c. Calculate the percentage of cell viability for each treatment relative to the vehicle control. d. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[15][16][17]
1. Cell Culture and Seeding: a. Follow steps 1a-1c from the MTT assay protocol. b. Seed 1 x 10^4 cells in 100 µL of culture medium per well in a 96-well opaque-walled plate.
2. Compound Preparation and Treatment: a. Follow steps 2a-2c from the MTT assay protocol.
3. Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
4. CellTiter-Glo® Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[18][19] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[17][18][19] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19][20] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19][20]
5. Data Acquisition and Analysis: a. Measure the luminescence using a microplate luminometer.[17][18] b. Subtract the background luminescence from a control well (medium only). c. Calculate the percentage of cell viability for each treatment relative to the vehicle control. d. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anaplastic Large Cell Lymphoma: Molecular Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - ProQuest [proquest.com]
- 7. accegen.com [accegen.com]
- 8. KARPAS-299. Culture Collections [culturecollections.org.uk]
- 9. A Ki-1 (CD30)-positive human cell line (Karpas 299) established from a high-grade non-Hodgkin's lymphoma, showing a 2;5 translocation and rearrangement of the T-cell receptor beta-chain gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KARPAS 299 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
KRCA-0008: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[1] It has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those harboring ALK fusions or mutations. This document provides detailed application notes and protocols for the preparation and use of this compound in a range of in vitro experiments, designed to facilitate research into its mechanism of action and potential as a therapeutic agent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₃₇ClN₈O₄ |
| Molecular Weight | 609.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 230 mg/mL) |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 6 months. |
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of both ALK and Ack1. In many cancers, constitutive activation of ALK due to genetic alterations (e.g., NPM-ALK fusion in anaplastic large-cell lymphoma) drives tumor cell proliferation and survival through downstream signaling pathways. This compound blocks this aberrant signaling.
Signaling Pathways Modulated by this compound
This compound has been shown to inhibit the phosphorylation of ALK and its downstream effectors, including STAT3, Akt, and ERK1/2.[2] This blockade of key signaling pathways leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.
In Vitro Efficacy
This compound has shown potent inhibitory activity against various cancer cell lines in vitro. A summary of its IC₅₀ values is provided below.
| Cell Line | Cancer Type | Target | IC₅₀ (nM) | Reference |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 80 | [1] |
| H1993 | Non-Small Cell Lung Cancer | c-Met (control) | 3600 | [1] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 12 | [2] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 3 | [2] |
| U937 | Histiocytic Lymphoma | ALK-negative | 3500 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.609 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of suspension cancer cell lines such as Karpas-299 and SU-DHL-1.
Materials:
-
Karpas-299 or SU-DHL-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[3][4]
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture Karpas-299 or SU-DHL-1 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified 5% CO₂ incubator.[3][4]
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan (B1609692) crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of ALK Phosphorylation
This protocol describes the detection of phosphorylated ALK and downstream signaling proteins in cells treated with this compound.
Materials:
-
Karpas-299 or SU-DHL-1 cells
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Protocol:
-
Seed Karpas-299 or SU-DHL-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.[2]
-
Wash the cells twice with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Safety Precautions
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for Xenograft Studies Using KRCA-0008 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1), with IC50 values of 12 nM and 4 nM, respectively.[1] Constitutive activation of ALK due to genetic alterations is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL).[2] this compound has demonstrated significant anti-tumor activity in preclinical models of ALK-positive cancers.[2][3] In vitro, this compound effectively suppresses the proliferation and survival of NPM-ALK-positive ALCL cells by inhibiting the ALK-dependent downstream signaling pathways, including STAT3, Akt, and ERK1/2.[2][4] This leads to the induction of G0/G1 cell cycle arrest and apoptosis.[2] In vivo studies utilizing a Karpas-299 ALCL xenograft model in mice have shown that oral administration of this compound strongly suppresses tumor growth.[2]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model, along with representative data and visualizations to guide researchers in their study design and execution.
Mechanism of Action: ALK Signaling Inhibition
This compound exerts its anti-tumor effects by inhibiting the constitutive activation of the ALK fusion protein. This blockade prevents the downstream activation of key signaling cascades crucial for cancer cell proliferation and survival.
Quantitative Data from Xenograft Studies
The following tables present hypothetical but representative data from a 14-day in vivo study evaluating the efficacy of this compound in a Karpas-299 xenograft model. This data is illustrative of the expected outcomes based on published findings that this compound strongly suppresses tumor growth.
Table 1: Effect of this compound on Tumor Volume
| Treatment Group | Day 0 (mm³) (Mean ± SD) | Day 7 (mm³) (Mean ± SD) | Day 14 (mm³) (Mean ± SD) |
| Vehicle Control | 125 ± 15 | 450 ± 45 | 1100 ± 110 |
| This compound (25 mg/kg) | 123 ± 14 | 220 ± 25 | 450 ± 50 |
| This compound (50 mg/kg) | 126 ± 16 | 150 ± 18 | 200 ± 25 |
Table 2: Tumor Growth Inhibition (TGI) and Body Weight Changes
| Treatment Group | Tumor Growth Inhibition (%) at Day 14 | Average Body Weight Change (%) (Day 0 to Day 14) |
| Vehicle Control | N/A | +2.5% |
| This compound (25 mg/kg) | 59.1% | +1.8% |
| This compound (50 mg/kg) | 81.8% | +0.5% |
Experimental Protocols
A detailed methodology for conducting xenograft studies with this compound is provided below.
Experimental Workflow
Cell Culture
-
Cell Line: Karpas-299 (human anaplastic large-cell lymphoma).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Animal Model
-
Species: Immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
-
Age/Sex: 6-8 week old female mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation
-
Harvest Karpas-299 cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume (mm³) = (L x W²) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
Dosing and Administration
-
Test Compound: this compound.
-
Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Treatment Groups:
-
Group 1: Vehicle control (oral gavage, twice daily).
-
Group 2: this compound (25 mg/kg, oral gavage, twice daily).
-
Group 3: this compound (50 mg/kg, oral gavage, twice daily).
-
-
Dosing Schedule: Administer the designated treatment for 14 consecutive days.
Efficacy Evaluation
-
Measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the 14-day treatment period, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at day 14 / Mean tumor volume of control group at day 14)] x 100
Study Endpoint and Tissue Collection
-
The study endpoint is typically reached at the end of the treatment period or when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Euthanize mice according to IACUC guidelines.
-
Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
Conclusion
The protocols and data presented provide a comprehensive guide for evaluating the in vivo efficacy of this compound. These studies are critical for understanding the therapeutic potential of this novel ALK inhibitor and for advancing its development as a targeted therapy for ALK-positive cancers. The strong suppression of tumor growth observed in preclinical models highlights the promise of this compound for patients with ALK-driven malignancies.[2]
References
- 1. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by KRCA-0008
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the pro-apoptotic effects of KRCA-0008, a selective Anaplastic Lymphoma Kinase (ALK) and Ack1 inhibitor.[1][2] this compound has been shown to suppress the proliferation and survival of cancer cells, such as anaplastic large-cell lymphoma (ALCL), by inducing G0/G1 cell cycle arrest and apoptosis.[3][4] The mechanism of action involves the inhibition of ALK-dependent signaling pathways, including STAT3, Akt, and ERK1/2.[3]
This document outlines two primary methods for quantifying apoptosis in cancer cell lines treated with this compound:
-
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic cascade.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[5][7] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[5] In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[5][8] This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Karpas-299 for ALCL)[3]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates or T25 flasks
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and incubate overnight.
-
Treatment with this compound: Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[6] Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining:
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
Data Presentation
| This compound Conc. (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle) | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Workflow Diagram
Caspase-3/7 Activity Assay
Principle
Caspases are a family of cysteine proteases that play a critical role in apoptosis. Caspase-3 and Caspase-7 are key executioner caspases that are activated during the apoptotic cascade.[9] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for Caspase-3 and -7.[10] Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[10][11]
Experimental Protocol
This protocol is based on a homogeneous, "add-mix-measure" format and is suitable for multiwell plates.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.
-
Treatment with this compound: Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time. Include a vehicle control.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Cell Lysis and Caspase Activation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[11]
-
-
Incubation: Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[11]
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation
| This compound Conc. (nM) | Relative Luminescence Units (RLU) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| 0 (Vehicle) | 1.0 | |
| 10 | ||
| 50 | ||
| 100 |
Experimental Workflow Diagram
This compound Signaling Pathway in Apoptosis Induction
This compound induces apoptosis by inhibiting the constitutively active Anaplastic Lymphoma Kinase (ALK). This inhibition blocks downstream signaling pathways that are crucial for cell survival and proliferation. The diagram below illustrates this simplified pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - ProQuest [proquest.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
Application Note: KRCA-0008 Induces G0/G1 Cell Cycle Arrest in SU-DHL-1 Cells
Abstract
This application note details the analysis of the effects of KRCA-0008, a selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1), on the cell cycle progression of the SU-DHL-1 anaplastic large cell lymphoma (ALCL) cell line. SU-DHL-1 cells, which harbor the NPM-ALK fusion protein, were treated with this compound, and subsequent cell cycle analysis was performed using propidium (B1200493) iodide (PI) staining followed by flow cytometry. The results indicate that this compound induces a dose-dependent G0/G1 phase cell cycle arrest in SU-DHL-1 cells, highlighting its potential as a therapeutic agent for ALK-positive lymphomas.
Introduction
Anaplastic large cell lymphoma (ALCL) is a type of non-Hodgkin lymphoma often characterized by the presence of the t(2;5)(p23;q35) translocation, which results in the expression of the oncogenic nucleophosmin-anaplastic lymphoma kinase (NPM-ALK) fusion protein.[1] The constitutive kinase activity of NPM-ALK drives tumor cell proliferation and survival. This compound is a potent and selective inhibitor of ALK and Ack1, with IC50 values of 12 nM and 4 nM, respectively.[2][3][4] Previous studies have shown that this compound can suppress the proliferation of NPM-ALK-positive ALCL cells and induce G0/G1 cell cycle arrest.[2][5] The SU-DHL-1 cell line, established from the pleural effusion of a patient with anaplastic large-cell lymphoma, is a widely used model for studying ALCL as it expresses the NPM-ALK fusion gene.[1][6] This application note provides a detailed protocol for treating SU-DHL-1 cells with this compound and analyzing the subsequent effects on the cell cycle.
Materials and Methods
Cell Line: SU-DHL-1 (Human anaplastic large cell lymphoma)[1][7]
Compound: this compound (ALK/Ack1 Inhibitor)[2][3][4]
Key Reagents:
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue Solution
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[8][9][10]
-
70% Ethanol (B145695), ice-cold[8][9][10][11]
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Flow cytometer
-
Vortex mixer[10]
Experimental Protocols
1. SU-DHL-1 Cell Culture
SU-DHL-1 cells are grown in suspension.[1][6]
-
Culture SU-DHL-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2 to 3 days to maintain a cell density between 2 x 10^5 and 1.5 x 10^6 cells/mL.[7]
2. This compound Treatment
-
Seed SU-DHL-1 cells at a density of 3 x 10^5 cells/mL in fresh culture medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 48 hours.[2] Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
3. Cell Cycle Analysis by Propidium Iodide Staining
This protocol is adapted from standard methods for cell cycle analysis using PI staining.[8][9][10][11][12][13][14]
-
Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.[8][9]
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 400 µL of PBS.[8]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[8][9][10][11]
-
Incubate the cells on ice for at least 30 minutes for fixation.[8][10][11]
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[8][11]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[11]
-
Incubate the cells at room temperature for 30 minutes in the dark.[10][11]
-
Analyze the stained cells by flow cytometry. Collect at least 10,000 events for each sample.[8]
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.
Data Presentation
The following table summarizes hypothetical quantitative data from the cell cycle analysis of SU-DHL-1 cells treated with this compound for 48 hours.
| This compound (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Vehicle) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 | 1.5 ± 0.3 |
| 10 | 58.7 ± 2.5 | 25.1 ± 1.8 | 16.2 ± 1.0 | 2.1 ± 0.4 |
| 50 | 72.1 ± 3.0 | 15.3 ± 1.3 | 12.6 ± 0.9 | 3.8 ± 0.6 |
| 100 | 85.4 ± 3.5 | 6.9 ± 0.9 | 7.7 ± 0.7 | 5.2 ± 0.8 |
Visualizations
Caption: Experimental workflow for cell cycle analysis of this compound treated SU-DHL-1 cells.
Caption: Proposed signaling pathway of this compound in SU-DHL-1 cells.
Discussion
The treatment of SU-DHL-1 cells with this compound resulted in a significant, dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle. This was accompanied by a corresponding decrease in the proportion of cells in the S and G2/M phases. This accumulation of cells in the G0/G1 phase is indicative of a cell cycle arrest at the G1/S checkpoint. The observed increase in the sub-G1 population at higher concentrations of this compound suggests the induction of apoptosis, which is consistent with the known mechanisms of ALK inhibitors.[5]
The proposed mechanism of action involves the inhibition of the constitutively active NPM-ALK fusion protein by this compound. This inhibition blocks downstream signaling pathways crucial for cell cycle progression and survival, such as the STAT3, PI3K/Akt, and ERK1/2 pathways.[5] The disruption of these pathways ultimately leads to the observed G0/G1 cell cycle arrest and apoptosis.
Conclusion
This compound effectively induces G0/G1 cell cycle arrest in SU-DHL-1 cells, demonstrating its potent anti-proliferative activity in an ALK-positive anaplastic large cell lymphoma model. The detailed protocol provided herein offers a reliable method for assessing the cell cycle effects of this compound and similar compounds in suspension cell lines. These findings support the further investigation of this compound as a potential therapeutic agent for the treatment of ALK-driven malignancies.
References
- 1. SU-DHL-1 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. KRCA 0008 | ALK | Tocris Bioscience [tocris.com]
- 5. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. SU-DHL-1 Cell Line - Creative Biogene [creative-biogene.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. corefacilities.iss.it [corefacilities.iss.it]
Application Notes: Immunohistochemical Analysis of Phospho-ALK in Tumors Treated with KRCA-0008
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Ack1 tyrosine kinases. Aberrant ALK activity, often driven by chromosomal rearrangements, mutations, or amplification, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Constitutive activation of ALK leads to the phosphorylation of its tyrosine residues, triggering downstream signaling cascades that promote cell proliferation, survival, and metastasis.
This compound has been shown to suppress the growth of ALK-positive tumors by inhibiting the phosphorylation of ALK and its downstream effectors, such as STAT3, Akt, and ERK1/2. Immunohistochemistry (IHC) for phosphorylated ALK (p-ALK) is a valuable method to assess the pharmacodynamic effects of ALK inhibitors like this compound in preclinical tumor models. These application notes provide a detailed protocol for the detection of p-ALK in formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with this compound.
Data Presentation
The following table summarizes representative quantitative data from a preclinical study evaluating the effect of this compound on p-ALK levels in a tumor xenograft model. Tumor sections were stained for p-ALK (Tyr1604) and scored based on a semi-quantitative H-score, which considers both the intensity and the percentage of positive tumor cells.
Table 1: Effect of this compound on p-ALK (Tyr1604) Levels in Tumor Xenografts
| Treatment Group | Dose (mg/kg, BID) | Mean H-Score (± SD) | Percentage of Strong Positive Cells (3+) |
| Vehicle Control | - | 250 (± 25) | 85% |
| This compound | 25 | 120 (± 15) | 30% |
| This compound | 50 | 40 (± 10) | 5% |
H-Score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells). Scores range from 0 to 300.
Signaling Pathway
Constitutively active ALK promotes tumor growth and survival through the activation of several key downstream signaling pathways. This compound inhibits ALK autophosphorylation, thereby blocking these pro-oncogenic signals.
Experimental Protocols
Experimental Workflow for p-ALK Immunohistochemistry
The following diagram outlines the key steps for assessing p-ALK levels in this compound treated tumors.
Detailed Immunohistochemistry Protocol for p-ALK (Tyr1604)
This protocol is optimized for the detection of phosphorylated ALK at tyrosine 1604 in FFPE tissue sections.
1. Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Phospho-ALK (Tyr1604) polyclonal antibody (diluted in blocking buffer)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
2. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse slides in 100% ethanol: 2 x 3 minutes.
-
Immerse slides in 95% ethanol: 1 x 3 minutes.
-
Immerse slides in 70% ethanol: 1 x 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
3. Antigen Retrieval
-
Preheat Tris-EDTA buffer (pH 9.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS.
4. Staining Procedure
-
Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse slides with PBS.
-
Apply blocking buffer and incubate for 30-60 minutes at room temperature.
-
Drain blocking buffer and apply diluted primary anti-p-ALK antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides with PBS: 3 x 5 minutes.
-
Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with PBS: 3 x 5 minutes.
-
Prepare and apply DAB substrate according to the manufacturer's instructions. Incubate until desired stain intensity develops (typically 1-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water.
5. Dehydration and Mounting
-
Dehydrate slides through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
6. Interpretation of Results
-
Positive Staining: Brown precipitate in the cytoplasm of tumor cells.
-
Negative Staining: Absence of brown precipitate in tumor cells.
-
Scoring: A pathologist should evaluate the slides. The H-score can be calculated by assessing the percentage of tumor cells at different staining intensities (0, 1+, 2+, 3+).
Disclaimer
This information is provided for research use only. The protocols and data presented are intended as a guide and may require optimization for specific experimental conditions.
Application Notes and Protocols: Long-Term Storage and Stability of KRCA-0008
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the long-term storage and stability assessment of KRCA-0008, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1). Adherence to these guidelines is crucial for ensuring the integrity, potency, and reliability of this compound in research and drug development applications.
Product Information
| Identifier | Value |
| Product Name | This compound |
| Synonyms | KRCA0008 |
| Target | ALK/Ack1[1] |
| Molecular Formula | C₃₀H₃₇ClN₈O₄[2] |
| Molecular Weight | 609.12 g/mol [2] |
Recommended Long-Term Storage Conditions
To maintain the quality and stability of this compound, the following storage conditions are recommended based on its form:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. Protect from moisture. | |
| Stock Solution (-80°C) | -80°C | 6 months | Use a suitable solvent (e.g., DMSO). Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-20°C) | -20°C | 1 month | Use a suitable solvent (e.g., DMSO). Aliquot to avoid repeated freeze-thaw cycles. |
Signaling Pathway of this compound
This compound exerts its therapeutic effects by inhibiting the autophosphorylation of ALK and Ack1, which in turn blocks key downstream signaling pathways involved in cell proliferation, survival, and growth. This includes the STAT3, Akt, and ERK1/2 pathways.[3]
Caption: this compound inhibits ALK/Ack1, blocking downstream signaling.
Protocol: Stability Assessment of this compound via Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. These studies expose the compound to stress conditions more severe than accelerated stability testing.
Experimental Workflow
The following diagram outlines the workflow for conducting forced degradation studies on this compound.
References
Application Notes and Protocols for Studying ALK-Positive Neuroblastoma Using KRCA-0008
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, accounts for a significant percentage of childhood cancer-related deaths.[1][2] A subset of these tumors is characterized by genetic alterations in the Anaplastic Lymphoma Kinase (ALK) gene, including activating point mutations and gene amplification.[3][4][5] These alterations lead to constitutive activation of the ALK receptor tyrosine kinase, driving downstream signaling pathways that promote cell proliferation, survival, and migration.[3][4] This makes ALK an attractive therapeutic target for ALK-positive neuroblastoma.[3][5] KRCA-0008 is a potent and selective dual inhibitor of ALK and Activated CDC42 Kinase 1 (Ack1), showing promise in preclinical cancer models.[6][7][8] These application notes provide a comprehensive guide for utilizing this compound to investigate ALK-positive neuroblastoma.
This compound: A Potent ALK Inhibitor
This compound is a small molecule inhibitor with high affinity for both ALK and Ack1.[6][7][8] Its activity against various wild-type and mutated forms of ALK makes it a valuable tool for studying neuroblastoma with different ALK genotypes.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound and its effects on cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [6]
| Target Kinase | IC₅₀ (nM) |
| ALK (wt) | 12 |
| Ack1 | 4 |
| ALK L1196M | 75 |
| ALK C1156Y | 4 |
| ALK F1174L | 17 |
| ALK R1275Q | 17 |
| Insulin Receptor | 210 |
Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cell Lines [6]
| Cell Line | Cancer Type | ALK Status | Assay | Metric | Value |
| H3122 | Lung Cancer | EML4-ALK | Proliferation | IC₅₀ | 0.08 nM |
| H1993 | Lung Cancer | c-Met amplification | Proliferation | IC₅₀ | 3.6 nM |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Proliferation | GI₅₀ | 12 nM |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Proliferation | GI₅₀ | 3 nM |
| U937 | Histiocytic Lymphoma | ALK-negative | Proliferation | GI₅₀ | 3.5 µM |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Apoptosis | Caspase-3/7 Activity | Dose-dependent increase |
| ALCL cells | Anaplastic Large-Cell Lymphoma | NPM-ALK | Cell Cycle | - | G0/G1 arrest |
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of this compound requires knowledge of the ALK signaling pathway and a structured experimental approach.
ALK Signaling Pathway in Neuroblastoma
Activated ALK in neuroblastoma triggers several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately regulate gene expression, cell survival, and proliferation.[3][5]
Caption: ALK signaling pathways in neuroblastoma and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
A systematic workflow is crucial for assessing the efficacy of this compound in ALK-positive neuroblastoma models.
Caption: A general experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in ALK-positive neuroblastoma cell lines.
Protocol 1: Cell Viability Assay (IC₅₀ Determination)
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀) in ALK-positive neuroblastoma cell lines.
Materials:
-
ALK-positive neuroblastoma cell lines (e.g., SH-SY5Y, Kelly)
-
ALK-negative neuroblastoma cell line (as a control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of ALK Signaling
Objective: To assess the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins.
Materials:
-
ALK-positive neuroblastoma cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK, anti-ALK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 4 hours).[6] Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a neuroblastoma mouse model.
Materials:
-
ALK-positive neuroblastoma cell line
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
This compound
-
Vehicle solution for oral gavage
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 1-5 x 10⁶ neuroblastoma cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 25 or 50 mg/kg, twice daily) to the treatment group.[6] Administer the vehicle solution to the control group.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pALK).[9]
Expected Results and Discussion
Based on the available data for this compound and other ALK inhibitors in various cancer models, the following outcomes are anticipated in ALK-positive neuroblastoma studies:
-
In Vitro: this compound is expected to potently inhibit the proliferation of ALK-positive neuroblastoma cell lines, particularly those harboring F1174L and R1275Q mutations, with low nanomolar IC₅₀ values.[6] Western blot analysis should demonstrate a dose-dependent decrease in the phosphorylation of ALK and its downstream effectors AKT, ERK, and STAT3.[10] Furthermore, treatment with this compound is likely to induce apoptosis and cause cell cycle arrest in these cell lines.[6][10]
-
In Vivo: Oral administration of this compound is expected to significantly suppress tumor growth in ALK-positive neuroblastoma xenograft models.[6] This anti-tumor activity should be accompanied by a reduction in pALK levels in the tumor tissue, as confirmed by immunohistochemistry.[9] The compound is anticipated to be well-tolerated at efficacious doses, with no significant signs of toxicity or body weight loss.[6]
Conclusion
This compound is a promising research tool for investigating the role of ALK in neuroblastoma pathogenesis and for the preclinical evaluation of ALK-targeted therapies. Its high potency against clinically relevant ALK mutations suggests its potential as a therapeutic agent. The protocols and information provided in these application notes offer a solid framework for researchers to effectively utilize this compound in their studies of ALK-positive neuroblastoma.
References
- 1. miragenews.com [miragenews.com]
- 2. oaepublish.com [oaepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ALK in Neuroblastoma: Biological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. KRCA 0008 | ALK | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of KRCA-0008 in Drug Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[1][2][3][4][5] Constitutively activated ALK, often due to genetic alterations such as chromosomal translocations, is a known oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[6][7][8] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells harboring ALK mutations.[6][8] These application notes provide a comprehensive overview of the use of this compound in drug resistance studies, including detailed experimental protocols and data presentation.
Drug resistance is a major challenge in cancer therapy. In the context of ALK-positive cancers, resistance to ALK inhibitors can arise from secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.[7] Understanding the efficacy of novel inhibitors like this compound in overcoming resistance is crucial for the development of next-generation cancer therapeutics.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting the kinase activity of ALK and Ack1.[1][2] In ALK-positive cancer cells, the inhibition of the constitutively active ALK fusion protein blocks downstream signaling pathways that are critical for cell proliferation and survival.[6][7][8] Specifically, this compound has been shown to suppress the phosphorylation of ALK and its downstream effectors, including STAT3, Akt, and ERK1/2.[6][8] This inhibition leads to G0/G1 cell cycle arrest and the induction of apoptosis.[6][8]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against various ALK mutations and its anti-proliferative activity in different cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound against ALK and other kinases.
| Target | IC50 (nM) |
| ALK (wt) | 12 |
| ALK L1196M | 75 |
| ALK C1156Y | 4 |
| ALK F1174L | 17 |
| ALK R1275Q | 17 |
| Ack1 | 4 |
| Insulin Receptor | 210 |
| Data sourced from MedChemExpress.[1] |
Table 2: Growth Inhibition (GI50) and IC50 of this compound in various cancer cell lines.
| Cell Line | Cancer Type | GI50/IC50 (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 12 (GI50) |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 3 (GI50) |
| U937 | Histiocytic Lymphoma | 3500 (GI50) |
| NCI-H3122 | Non-Small Cell Lung Cancer | 80 (IC50) |
| Data sourced from MedChemExpress and Hwang J, et al.[1][6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound in drug resistance studies are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth.
Materials:
-
Cancer cell lines (e.g., Karpas-299, SU-DHL-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50/IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth compared to the control.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.[9]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a protein assay kit.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 48-72 hours.[9]
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.[9]
-
Harvest the cells and wash them with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising therapeutic agent for ALK-positive cancers, demonstrating potent inhibition of ALK signaling and induction of cell cycle arrest and apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound in overcoming drug resistance. By systematically evaluating its effects on cell viability, signaling pathways, apoptosis, and cell cycle, a comprehensive understanding of its potential as a novel cancer therapeutic can be achieved.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The Anaplastic Lymphoma Kinase controls cell shape and growth of Anaplastic Large Cell Lymphoma through Cdc42 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaplastic Large Cell Lymphoma: Molecular Pathogenesis and Treatment | MDPI [mdpi.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra-high-speed western blot with the aid of immunoreaction enhancing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: KRCA-0008 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Ack1 tyrosine kinase.[1][2][3] Preclinical studies have demonstrated its efficacy as a monotherapy in suppressing the growth of ALK-positive cancer cells through the induction of G0/G1 cell cycle arrest and apoptosis.[4][5][6] The therapeutic potential of this compound may be further enhanced through combination with standard chemotherapy agents. This strategy aims to achieve synergistic or additive anti-tumor effects, overcome potential resistance mechanisms, and improve treatment outcomes.[7][8][9]
These application notes provide a comprehensive overview of the rationale and preclinical data supporting the combination of ALK inhibitors, such as this compound, with conventional chemotherapy. Detailed protocols for evaluating such combinations in a laboratory setting are also presented.
Rationale for Combination Therapy
The combination of a targeted agent like this compound with traditional chemotherapy is founded on several key principles of oncology:
-
Synergistic Cytotoxicity: Targeting distinct but complementary cellular pathways can lead to a greater anti-tumor effect than the sum of the individual agents.[9]
-
Overcoming Resistance: Combination therapy can preemptively address or overcome acquired resistance to single-agent treatments.[7]
-
Enhanced Apoptosis: ALK inhibition can prime cancer cells for apoptosis, rendering them more susceptible to the cytotoxic effects of chemotherapy.[1][5]
-
Targeting Cellular Heterogeneity: Tumors are often composed of heterogeneous cell populations. A combination approach can target a broader range of cancer cells.
Preclinical evidence from studies with other ALK inhibitors, such as crizotinib (B193316) and lorlatinib, has shown synergistic effects when combined with chemotherapy agents in various cancer models, including neuroblastoma and non-small cell lung cancer.[1][2][3][4]
Preclinical Data Summary (Based on other ALK inhibitors)
As of the latest available data, specific preclinical studies on this compound in combination with other chemotherapy agents have not been published. However, the following tables summarize representative quantitative data from preclinical studies of other ALK inhibitors in combination with chemotherapy, which can serve as a guide for designing experiments with this compound.
Table 1: In Vitro Synergy of ALK Inhibitors with Chemotherapy Agents
| ALK Inhibitor | Cancer Type | Chemotherapy Agent | Combination Effect (CI Value*) | Reference Cell Line(s) |
| Crizotinib | Neuroblastoma | Topotecan/Cyclophosphamide | Synergistic (CI < 1) | ALK-mutant cell lines |
| Lorlatinib | Neuroblastoma | Cyclophosphamide, Doxorubicin, Vincristine | Synergistic | Genetically engineered mouse models |
| Alectinib | NSCLC | Pemetrexed | Synergistic (short-term exposure) | H3122 |
| Alectinib | NSCLC | Cisplatin | Synergistic (long-term exposure) | H3122, H2228, DFCI032 |
*CI (Combination Index) values are determined using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of ALK Inhibitor and Chemotherapy Combinations
| ALK Inhibitor | Cancer Model | Chemotherapy Agent(s) | Outcome |
| Crizotinib | Neuroblastoma Xenograft | Topotecan/Cyclophosphamide | Enhanced tumor response and increased event-free survival.[1][5] |
| Lorlatinib | Neuroblastoma PDX | Idasanutlin | Complete tumor regression and significantly delayed tumor regrowth.[4] |
| Crizotinib | NSCLC Mouse Model | Pemetrexed | Superior response rate and longer progression-free survival compared to monotherapy. |
Signaling Pathways and Experimental Logic
To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: ALK signaling pathway and points of intervention.
Caption: Experimental workflow for combination studies.
Caption: Rationale for combining this compound with chemotherapy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapy agent on the viability of ALK-positive cancer cells.
Materials:
-
ALK-positive cancer cell lines (e.g., Karpas-299, SU-DHL-1 for lymphoma; NCI-H3122 for NSCLC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Pemetrexed, Doxorubicin; stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the chemotherapy agent alone to determine the IC50 value of each drug.
-
Combination: Treat cells with a matrix of concentrations of this compound and the chemotherapy agent at a constant ratio based on their IC50 values (e.g., 1:1, 1:2, 2:1).
-
-
Incubation: Incubate the treated plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Calculate the fraction of affected cells for each drug concentration and combination.
-
Use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To assess the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
ALK-positive cancer cells
-
6-well cell culture plates
-
This compound and chemotherapy agent
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
ALK-positive cancer cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for appropriate administration route (e.g., intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Groups: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Drug Administration: Administer drugs according to a predefined schedule and dosage. For example, this compound at 50 mg/kg, twice daily by oral gavage, and the chemotherapy agent at its established MTD.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Tissue Analysis: Excise tumors for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3), and Western blotting for target pathway modulation.
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising therapeutic strategy for ALK-positive cancers. The provided rationale, preclinical data from similar ALK inhibitors, and detailed experimental protocols offer a solid foundation for researchers to design and execute studies to evaluate the synergistic potential of this compound in combination therapies. Such investigations are crucial for advancing the clinical development of this targeted agent and improving outcomes for patients with ALK-driven malignancies.
References
- 1. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in ALK Inhibition in Non-Small Cell Lung Cancer [ncoda.org]
- 8. icr.ac.uk [icr.ac.uk]
- 9. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
KRCA-0008 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues of KRCA-0008 in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1), with IC₅₀ values of 12 nM and 4 nM, respectively.[1][2][3] It is used in cancer research to investigate ALK-dependent signaling pathways and to suppress the proliferation of cancer cells, such as those found in anaplastic large-cell lymphoma and non-small cell lung cancer.[1][4]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[3][5][6]
Q3: What is the solubility of this compound in DMSO? A3: The solubility of this compound in DMSO is high, with one supplier reporting a solubility of 230 mg/mL (377.59 mM).[1][2] However, another supplier notes it as "sparingly soluble" at 1-10 mg/ml.[5] To achieve complete dissolution at high concentrations, brief sonication may be necessary.[1][2] It is also critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[2]
Q4: Why does my this compound precipitate when I add it to my cell culture media? A4: this compound is a hydrophobic molecule, which is the primary reason for its low aqueous solubility.[7] When a concentrated DMSO stock solution is diluted into an aqueous environment like cell culture media, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate. This is a common issue with many small molecule inhibitors.[8]
Q5: What are the visible signs of this compound precipitation? A5: Precipitation can appear as a fine crystalline solid, a general cloudiness or haziness in the media, or a thin oily film on the surface of the culture vessel or at the bottom of the wells.[8][9] It is crucial to visually inspect the media, both by eye and under a microscope, after adding the compound.
Q6: What is the maximum recommended final concentration of DMSO for cell culture experiments? A6: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture media should generally not exceed 0.1%.[8][10] However, the tolerance can be cell-line dependent, and it is advisable to run a DMSO-only vehicle control to assess any effects on your specific cells.
Troubleshooting Guide
Issue: I see a precipitate immediately after adding my this compound stock solution to the cell culture medium.
-
Possible Cause 1: Localized High Concentration. Adding a concentrated DMSO stock directly into a large volume of media can create localized regions where the compound's concentration exceeds its aqueous solubility limit, causing immediate precipitation.[8]
-
Solution: Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media while gently vortexing or swirling to ensure rapid and uniform mixing.[8][10]
-
-
Possible Cause 2: Temperature Shock. Adding a cold stock solution or diluting into cold media can decrease the solubility of the compound.
-
Solution: Ensure both your stock solution aliquot and your cell culture medium are pre-warmed to 37°C before mixing.[10]
-
Issue: The media containing this compound appeared clear initially, but became cloudy or formed crystals after incubation.
-
Possible Cause 1: Delayed Precipitation. Over time, changes in the media's environment within the incubator, such as slight shifts in pH or temperature, can lead to the compound slowly falling out of solution.[10]
-
Solution: Try lowering the final concentration of this compound. While the compound may be initially soluble, it might not be stable at that concentration over a long incubation period. Perform a preliminary solubility test to determine the maximum stable concentration in your specific media over your experiment's duration.[9]
-
-
Possible Cause 2: Interaction with Media Components. this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[10]
-
Solution: Test the compound's solubility in a simpler buffered solution, like PBS, to determine if specific media components are the cause. If your experimental design allows, you could also test a different basal media formulation.[10]
-
-
Possible Cause 3: Evaporation. In long-term experiments, evaporation of media from culture plates can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[11]
-
Solution: Ensure the incubator has proper humidification. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[10]
-
Issue: I am not observing the expected biological activity of this compound in my cell-based assay.
-
Possible Cause: Reduced Bioavailable Concentration. If the compound has precipitated, even at a microscopic level not easily visible, the actual concentration of soluble, active compound available to the cells is lower than the nominal concentration you calculated.[9]
-
Solution: Before starting your main experiment, perform a solubility test at various concentrations in your specific cell culture medium. Carefully inspect the wells of your culture plate under a microscope for any signs of precipitation after adding the inhibitor. The highest concentration that remains completely clear is your maximum working concentration.[9]
-
Quantitative Data Summary
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent System | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 230 mg/mL (377.59 mM); ultrasonic needed | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL; sparingly soluble | [5] |
| 10% DMSO >> 90% Corn Oil | ≥ 5.75 mg/mL (9.44 mM) | [1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 1.25 mg/mL (2.05 mM) | [1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5.75 mg/mL (9.44 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Equilibrate: Allow the vial of this compound powder (M.W. 609.12 g/mol ) to reach room temperature before opening to prevent moisture condensation.
-
Weigh: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of powder. For example, weigh 6.09 mg of this compound.
-
Dissolve: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve a 10 mM concentration. For 6.09 mg, add 1 mL of DMSO.
-
Mix Thoroughly: Vortex the solution vigorously for 2-3 minutes. The solution should be clear.
-
Aid Dissolution (If Necessary): If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes or gently warm it in a 37°C water bath for 10-15 minutes, followed by vortexing.[1][9] Visually inspect to ensure no particulates remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][8]
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Media
-
Thaw and Pre-warm: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Prepare Intermediate Dilution: To minimize precipitation, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media. This creates a 100 µM solution in a 1% DMSO concentration. Mix gently but thoroughly by flicking the tube or brief vortexing.
-
Prepare Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed media. To achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of media. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.
-
Mix and Verify: During the final dilution step, add the intermediate stock to the media while gently swirling the flask or tube to ensure rapid dispersion.[8][10] After preparation, visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified ALK signaling pathway inhibited by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing KRCA-0008 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for KRCA-0008 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new in vitro assay?
A1: The optimal concentration of this compound is highly dependent on the specific cell line, assay duration, and the biological endpoint being measured.[1] Based on its known biochemical potency, a good starting point for cell-based assays is 5 to 10 times higher than its IC50 values for its primary targets, ALK and Ack1 (IC50s of 12 nM and 4 nM, respectively).[2] Therefore, a preliminary concentration range of 50 nM to 200 nM is a reasonable starting point for target engagement and downstream signaling studies. For longer-term assays, such as cell viability, a broader dose-response curve is recommended, starting from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).[3]
Q2: How should I prepare and store this compound stock solutions?
A2: Most small molecule inhibitors, including likely this compound, are soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[2] For long-term storage (up to 6 months), -80°C is recommended.[2] Immediately before an experiment, the stock solution should be thawed and diluted to the final working concentration in the cell culture medium.[2] It's critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity.[2]
Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A3: This could be due to several factors:
-
High sensitivity of the cell line: The particular cell line you are using may be exceptionally sensitive to the inhibition of the ALK or Ack1 signaling pathways. In this case, you should reduce the concentration of this compound and/or shorten the incubation time.[1]
-
Off-target effects: Although this compound is a selective inhibitor, off-target effects can still occur, especially at higher concentrations.[1] A dose-response experiment is crucial to identify a concentration that effectively inhibits the target without causing significant cytotoxicity due to off-target activities.[1]
-
Poor solubility and precipitation: If the compound precipitates out of solution in your culture medium, this can lead to inconsistent results and apparent cytotoxicity. Refer to the troubleshooting guide on solubility for assistance.
Q4: My results with this compound are inconsistent between experiments. What are the common causes of variability?
A4: Inconsistent results in cell-based assays can stem from several sources:
-
Improper pipetting technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Cell passage number and confluency: Use cells within a consistent range of passage numbers and ensure a uniform cell seeding density.
-
Variability in incubation times: Adhere strictly to the planned incubation times for all experiments.
-
Compound stability: Ensure the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] It's also advisable to assess the stability of the inhibitor in your specific culture medium over the course of the experiment.[4]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Solutions
If you observe precipitation when diluting your DMSO stock of this compound into your aqueous assay buffer or cell culture medium, follow these steps:
-
Visual Inspection: Before use, visually inspect the diluted solution for any signs of precipitation, which may appear as a cloudy suspension, small crystals, or an oily film.[5]
-
Solubility Test in Media: Conduct a small-scale solubility test of this compound in your specific cell culture medium to determine its maximum soluble concentration before starting your main experiment.[5]
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of the inhibitor in your assay.[5]
-
Use a Surfactant: Low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds.[5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[6]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
It is a common observation that an inhibitor is potent in a biochemical assay but shows weaker activity in a cellular assay.[1] Several factors can contribute to this:
-
Cellular ATP Concentration: Intracellular ATP levels are much higher (millimolar range) than those typically used in biochemical assays. This high concentration of cellular ATP can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency.[1]
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[1]
-
Nonspecific Binding: The compound may bind nonspecifically to components of the cell culture plate or serum proteins in the medium, reducing its effective concentration.[7]
-
Efflux Pumps: The cells may actively transport the inhibitor out via efflux pumps.
To investigate these possibilities, consider performing cellular thermal shift assays (CETSA) or in-cell westerns to confirm target engagement within the cell.[8]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| ALK | 12[2] |
| Ack1 | 4[2] |
| ALK (L1196M mutant) | 75[2] |
| ALK (C1156Y mutant) | 4[2] |
| ALK (F1174L mutant) | 17[2] |
| ALK (R1275Q mutant) | 17[2] |
| Insulin Receptor | 210[2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Incubation Time |
| H3122 | Proliferation | IC50 = 0.08 nM[2] | 0-1000 nM | - |
| H1993 | Proliferation | IC50 = 3.6 nM[2] | 0-1000 nM | - |
| Karpas-299 | Proliferation | GI50 = 12 nM[2] | 0-1000 nM | - |
| SU-DHL-1 | Proliferation | GI50 = 3 nM[2] | 0-1000 nM | - |
| U937 | Proliferation | GI50 = 3.5 µM[2] | 0-1000 nM | - |
| NPM-ALK-positive ALCL cells | Signaling | Complete suppression of ALK phosphorylation | 100 nM | 4 hours[2] |
| ALCL cells expressing NPM-ALK | Apoptosis | Dose-dependent increase in caspase-3/7 activity | 0-1000 nM | 72 hours[2] |
| ALCL cells expressing NPM-ALK | Cell Cycle | G0/G1 arrest | 0-100 nM | 48 hours[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability using an MTT assay.[1][9][10]
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 nM to 100 µM.[3] Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions (vehicle control with the same final DMSO concentration and a no-treatment control) to the appropriate wells.[1]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently to ensure complete solubilization.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[1]
Protocol 2: Western Blot for Target Engagement
This protocol is for assessing the effect of this compound on the phosphorylation of its target protein, ALK, and downstream signaling proteins like STAT3, Akt, and ERK1/2.[8][11][12][13][14]
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 2-24 hours).[3]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate for detection.
-
Analysis: Quantify the band intensities to assess the change in phosphorylation of target proteins relative to the total protein and a loading control.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting KRCA-0008 inconsistent Western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results when analyzing protein expression and phosphorylation following treatment with the ALK/Ack1 inhibitor, KRCA-0008.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on ALK and its downstream signaling pathways in Western blot analysis?
This compound is a potent inhibitor of ALK and Ack1 tyrosine kinases.[1][2][3][4] Treatment of sensitive cells with this compound is expected to decrease the phosphorylation of ALK. This inhibition will subsequently lead to a reduction in the phosphorylation of downstream effector proteins such as STAT3, Akt, and ERK1/2.[5][6] Therefore, a successful experiment will show a dose-dependent decrease in the signal for p-ALK, p-STAT3, p-Akt, and p-ERK, while the total protein levels of ALK, STAT3, Akt, and ERK should remain relatively unchanged.
Q2: I am not seeing a decrease in phosphorylation of my target protein after this compound treatment. What are the possible causes?
Several factors could contribute to this issue:
-
Inactive Compound: Ensure that the this compound compound is properly stored and has not expired. Prepare fresh stock solutions.
-
Insufficient Treatment Time or Concentration: The effect of this compound is time and concentration-dependent. An incubation time of 4 hours has been shown to be effective in reducing ALK phosphorylation.[6] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Resistance: The cell line you are using may be resistant to this compound. It is crucial to use a positive control cell line known to be sensitive to ALK inhibitors, such as Karpas-299 or SU-DHL-1 cells.[5][6]
-
Suboptimal Western Blot Protocol: Issues with sample preparation (e.g., phosphatase activity), antibody dilutions, or detection reagents can mask the inhibitory effect of this compound. Refer to the detailed experimental protocols and troubleshooting guides below.
Q3: Why are the total protein levels of my target also decreasing after this compound treatment?
While this compound primarily inhibits phosphorylation, a decrease in total protein levels could indicate:
-
Protein Degradation: Prolonged treatment with high concentrations of the inhibitor might induce apoptosis or other cellular processes that lead to protein degradation.[5] Ensure that protease inhibitors are included in your lysis buffer.[7]
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that could influence protein stability.
-
Loading Inaccuracies: Apparent changes in total protein levels can result from uneven protein loading. Always normalize your data to a reliable loading control.
Q4: What is the best method for normalizing quantitative Western blot data in this compound experiments?
For analyzing changes in protein phosphorylation, the recommended normalization strategy is to calculate the ratio of the phosphorylated protein to the total protein for each sample.[8][9][10] This accounts for any variations in protein expression. Additionally, to control for loading differences between lanes, you can normalize to a housekeeping protein (e.g., β-actin, GAPDH) or use a total protein stain.[11][12] However, it's important to validate that the expression of your chosen housekeeping protein is not affected by this compound treatment.[13]
Troubleshooting Guides
Problem 1: Weak or No Signal for Phosphorylated Proteins
| Possible Cause | Recommended Solution |
| Phosphatase Activity | Immediately after cell lysis, phosphatases can dephosphorylate your target proteins. Always prepare samples on ice and add phosphatase inhibitors to your lysis buffer.[14] |
| Low Protein Abundance | The phosphorylated form of a protein can be a small fraction of the total. Increase the amount of protein loaded per lane (30-50 µg is a good starting point).[8] Consider immunoprecipitation to enrich for your target protein. |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution.[15] |
| Inefficient Protein Transfer | Verify successful protein transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins like ALK (~180-200 kDa), consider a wet transfer overnight at 4°C.[16] |
| Inactive Detection Reagent | Ensure your ECL substrate has not expired and is sensitive enough to detect low-abundance proteins. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Inappropriate Blocking Agent | For detecting phosphorylated proteins, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[10][14] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Optimize antibody dilutions through titration.[16] |
| Insufficient Washing | Increase the number and duration of washes with TBST after antibody incubations to remove unbound antibodies.[16] |
| Membrane Drying | Ensure the membrane remains hydrated throughout the entire process, as dry spots can cause non-specific antibody binding.[16] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffer, to avoid microbial contamination that can cause speckles and high background.[16] |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Specificity | Use a highly specific and validated antibody for your target protein. Check the antibody datasheet for validation in your application and species. |
| Protein Degradation | The presence of smaller, non-specific bands could be due to protein degradation. Ensure fresh protease inhibitors are added to your lysis buffer and keep samples on ice. |
| Sample Overloading | Loading too much protein can lead to aggregation and non-specific antibody binding. Try loading a lower amount of protein (e.g., 20 µg). |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. |
Problem 4: Inconsistent or Uneven Bands
| Possible Cause | Recommended Solution |
| Uneven Gel Polymerization | Ensure the acrylamide (B121943) gel is properly mixed and allowed to polymerize completely to avoid "smiling" bands.[17] |
| Inconsistent Sample Loading | Quantify the protein concentration of each lysate accurately using a BCA or Bradford assay and load equal amounts into each well.[8][9] |
| Air Bubbles During Transfer | Carefully remove any air bubbles between the gel and the membrane during the assembly of the transfer stack. |
| Uneven Antibody Incubation | Ensure the membrane is fully submerged in the antibody solution and agitated gently during incubation to allow for even distribution. |
Quantitative Data Summary
The following tables provide a starting point for optimizing your Western blot experiments. Note that optimal conditions may vary depending on the specific antibodies, reagents, and cell lines used.
Table 1: Recommended Antibody Dilutions for ALK Signaling Pathway Analysis
| Antibody | Typical Starting Dilution | Blocking Buffer | Notes |
| Phospho-ALK (Tyr1604) | 1:1000 | 5% BSA in TBST | A key marker for ALK activation.[18] |
| Total ALK | 1:1000 | 5% Non-fat milk or BSA in TBST | Used for normalization of p-ALK signal.[18] |
| Phospho-STAT3 (Tyr705) | 1:1000 | 5% BSA in TBST | Downstream effector of ALK signaling. |
| Total STAT3 | 1:1000 | 5% Non-fat milk or BSA in TBST | Used for normalization of p-STAT3 signal. |
| Phospho-Akt (Ser473) | 1:1000 | 5% BSA in TBST | Key component of the PI3K/Akt pathway.[18] |
| Total Akt | 1:1000 | 5% Non-fat milk or BSA in TBST | Used for normalization of p-Akt signal.[18] |
| Phospho-ERK1/2 (Thr202/Tyr204) | 1:1000 | 5% BSA in TBST | Represents activation of the MAPK pathway.[18] |
| Total ERK1/2 | 1:1000 | 5% Non-fat milk or BSA in TBST | Used for normalization of p-ERK1/2 signal.[18] |
| β-Actin (Loading Control) | 1:5000 | 5% Non-fat milk or BSA in TBST | Ensure its expression is not affected by treatment. |
Table 2: Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Protein Loading | 20-50 µg per lane | Ensures sufficient protein for detection while minimizing overloading artifacts.[8][16] |
| Gel Percentage | 7.5% or 4-12% gradient | Appropriate for resolving high molecular weight proteins like ALK and its downstream targets.[16] |
| Primary Antibody Incubation | Overnight at 4°C | Promotes specific antibody binding and can enhance the signal for low-abundance proteins.[8][9] |
| Secondary Antibody Incubation | 1 hour at room temperature | Standard incubation time for most secondary antibodies. |
| Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) | Recommended over PBS-T for phospho-protein detection to avoid interference from phosphates.[19] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis:
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitor cocktails.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes with intermittent vortexing.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][8]
-
Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification:
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[8]
-
-
SDS-PAGE:
-
Load 20-50 µg of protein per lane into an SDS-PAGE gel.[16]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with the appropriate blocking buffer (5% BSA in TBST for phospho-antibodies, 5% non-fat milk or BSA in TBST for total protein antibodies) for 1 hour at room temperature with gentle agitation.[9]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in the appropriate blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantification, strip the membrane and re-probe with antibodies for the total forms of the proteins and a loading control.
-
Visualizations
Caption: this compound signaling pathway inhibition.
References
- 1. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 2. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Polytherapy Strategy Using Vincristine and ALK Inhibitors to Sensitise EML4-ALK-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. licorbio.com [licorbio.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 15. Sample preparation for western blot | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Overcoming KRCA-0008 Resistance
Welcome to the technical support center for KRCA-0008. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to the dual ALK/Ack1 inhibitor, this compound, in cancer cell lines. The information provided is based on established mechanisms of resistance to anaplastic lymphoma kinase (ALK) inhibitors and offers guidance for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1). In ALK-driven cancers, it blocks the ALK signaling pathway, leading to the inhibition of downstream pro-survival signals such as STAT3, Akt, and ERK1/2. This inhibition ultimately results in G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons?
Reduced sensitivity, or resistance, to ALK inhibitors like this compound can be broadly categorized into two main types:
-
On-target resistance: This involves genetic changes in the ALK gene itself, such as secondary mutations in the kinase domain that interfere with this compound binding, or amplification of the ALK gene, leading to overexpression of the ALK protein.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or SRC.
Q3: How can I investigate the mechanism of resistance in my cell line?
To determine the cause of resistance, a multi-step approach is recommended:
-
Sequence the ALK kinase domain: This will identify any secondary mutations that may have emerged.
-
Assess ALK protein expression and phosphorylation: Use Western blotting to check for ALK overexpression (suggesting gene amplification) and sustained phosphorylation in the presence of this compound.
-
Profile for activation of bypass signaling pathways: Use a phospho-RTK array or Western blotting to screen for the activation of other kinases like EGFR, MET, and SRC, and their downstream effectors.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After Initial this compound Treatment
Possible Causes:
-
Development of on-target resistance: Emergence of secondary mutations in the ALK kinase domain.
-
Activation of bypass signaling pathways: Upregulation of alternative survival pathways.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Perform Dose-Response Curve | Determine the new IC50 value for this compound in the resistant cell line compared to the parental, sensitive line. |
| 2 | Sequence ALK Kinase Domain | Identify specific point mutations that may confer resistance. |
| 3 | Analyze Bypass Pathways | Use Western blotting to probe for increased phosphorylation of MET, EGFR, SRC, and their downstream targets (e.g., p-AKT, p-ERK). |
| 4 | Test Combination Therapies | Based on findings from Step 3, combine this compound with a specific inhibitor for the activated bypass pathway (e.g., MET inhibitor, SRC inhibitor). Assess for synergistic effects on cell viability. |
Issue 2: Heterogeneous Response to this compound Within a Cell Population
Possible Causes:
-
Pre-existing resistant clones: A small subpopulation of cells with inherent resistance mechanisms may be selected for during treatment.
-
Induction of epithelial-to-mesenchymal transition (EMT): Some cells may undergo EMT, a process associated with drug resistance.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Single-Cell Cloning | Isolate and expand individual clones from the treated population to characterize their sensitivity to this compound individually. |
| 2 | Analyze EMT Markers | Use Western blotting or immunofluorescence to assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) in the resistant population. |
| 3 | Test EMT Inhibitors | If EMT is observed, consider combining this compound with an EMT inhibitor to see if sensitivity can be restored. |
Quantitative Data Summary
The following tables provide IC50 values for various ALK inhibitors against common ALK resistance mutations, which can serve as a reference for understanding the potential cross-resistance profiles that might be observed with this compound.
Table 1: IC50 Values (nM) of ALK Inhibitors Against Single ALK Resistance Mutations
| ALK Mutation | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| Wild-Type | 107 | 37 | 25 | 14 | 7 |
| L1196M | >1000 | 45 | 29 | 27 | 18 |
| G1269A | >1000 | 40 | 114 | 39 | 12 |
| I1171T | 220 | 75 | 15 | 32 | 10 |
| G1202R | >1000 | 890 | >1000 | 184 | 49.9 |
| F1174C | 250 | 150 | 120 | 45 | 25 |
| V1180L | 180 | 220 | 250 | 60 | 30 |
Data compiled from published literature. These values are indicative and may vary between experimental systems.
Table 2: IC50 Values (nM) of Lorlatinib Against Compound ALK Resistance Mutations
| Compound ALK Mutation | Lorlatinib IC50 (nM) |
| C1156Y + G1269A | 53 |
| G1202R + L1196M | 1116 |
| G1202R + F1174L | >2000 |
Data compiled from published literature. These values highlight the challenge of overcoming compound mutations.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Western Blot Analysis of ALK Signaling
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ALK, total ALK, p-STAT3, total STAT3, p-AKT, total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: this compound inhibits the ALK signaling pathway.
Caption: Overview of resistance mechanisms to ALK inhibitors.
Caption: A logical workflow for troubleshooting this compound resistance.
KRCA-0008 Technical Support Center: Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KRCA-0008 in preclinical models. The information is tailored for scientists and drug development professionals to address potential challenges and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 kinase 1 (Ack1).
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. For long-term storage, it is advisable to store the compound as a solid at -20°C or as a concentrated stock solution in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
Q3: I am observing a weaker than expected inhibitory effect on ALK phosphorylation. What could be the issue?
A3: Several factors could contribute to this observation:
-
Compound Degradation: Ensure the compound has been stored correctly and that the working solution is freshly prepared.
-
Cellular Health: Confirm that the cell line used is healthy and has not been passaged excessively.
-
Assay Conditions: Optimize the concentration of this compound and the incubation time. A time-course and dose-response experiment is recommended.
-
Protein Extraction: Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.
Q4: My cells are showing signs of toxicity at concentrations where I don't expect to see significant ALK inhibition. Could this be due to off-target effects?
A4: While this compound is a selective inhibitor, off-target activity is possible, especially at higher concentrations. The insulin (B600854) receptor is a known off-target of this compound, and inhibition of other kinases with structural similarity to ALK and Ack1 may occur. If you observe unexpected toxicity, consider the following:
-
Dose-Response Analysis: Perform a careful dose-response curve to determine the therapeutic window for your specific cell line.
-
Control Compound: Compare the effects of this compound with another ALK inhibitor that has a different off-target profile.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing your target protein to confirm that the observed phenotype is on-target.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) to prevent precipitation of this compound. Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Possible Cause 2: Cell Seeding Density.
-
Troubleshooting: Optimize the initial cell seeding density to ensure that cells are in the exponential growth phase throughout the experiment. Over-confluent or sparse cultures can lead to variable results.
-
-
Possible Cause 3: Assay Incubation Time.
-
Troubleshooting: The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your assay.
-
Problem 2: Unexpected bands or changes in protein expression in Western Blots.
-
Possible Cause 1: Off-target effects on other signaling pathways.
-
Troubleshooting: this compound is known to inhibit the insulin receptor at higher concentrations. Consider probing for key proteins in related pathways (e.g., PI3K/Akt, MAPK) to assess potential off-target signaling modulation. The 2,4-dianilinopyrimidine scaffold, to which this compound belongs, has been associated with off-target effects on various kinases.
-
-
Possible Cause 2: Antibody Specificity.
-
Troubleshooting: Validate the specificity of your primary antibodies using appropriate controls, such as knockout/knockdown cell lines or by testing multiple antibodies against the same target.
-
-
Possible Cause 3: Loading Inconsistencies.
-
Troubleshooting: Ensure equal protein loading by quantifying total protein concentration before loading and by probing for a reliable housekeeping protein (e.g., GAPDH, β-actin).
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| ALK (wild-type) | 12 |
| Ack1 | 4 |
| ALK L1196M | 75 |
| ALK C1156Y | 4 |
| ALK F1174L | 17 |
| ALK R1275Q | 17 |
| Insulin Receptor | 210 |
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 12 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 3 |
| H3122 | Non-Small Cell Lung Cancer | 0.08 |
| H1993 | Non-Small Cell Lung Cancer | 3.6 |
| U937 | Histiocytic Lymphoma (ALK-negative) | 3500 |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.
Western Blot Analysis of ALK Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK and total ALK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ALK signal to the total ALK signal.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Karpas-299) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size, measure the tumor volume regularly using calipers.
-
Treatment: When the tumors reach a specified average volume, randomize the mice into treatment and control groups. Administer this compound (e.g., 25 or 50 mg/kg, orally, twice daily) or vehicle control.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Visualizations
Caption: this compound signaling pathway and off-target interaction.
Caption: Troubleshooting workflow for unexpected experimental results.
Technical Support Center: Preclinical Toxicity Assessment of KRCA-0008
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the toxicity of KRCA-0008, an anaplastic lymphoma kinase (ALK) inhibitor, in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an anaplastic lymphoma kinase (ALK) inhibitor.[1] It functions by suppressing the proliferation and survival of cancer cells that have a constitutively activated ALK protein, which can be due to chromosomal translocations, point mutations, or gene amplification.[1] this compound induces G0/G1 cell cycle arrest and apoptosis by blocking downstream signaling pathways, including STAT3, Akt, and ERK1/2.[1]
Q2: What is the reported in vivo efficacy of this compound?
A2: In a study using mice with Karpas-299 tumor xenografts (an anaplastic large-cell lymphoma model), oral administration of this compound at a dose of 50 mg/kg, twice daily (BID) for two weeks, resulted in strong suppression of tumor growth.[1]
Q3: What are the known toxicities of this compound in animal models?
A3: Specific public data on the detailed toxicity profile of this compound is limited. The initial efficacy study noted that the 50 mg/kg BID dose was well-tolerated in mice. However, as this compound is an ALK inhibitor, it is prudent to be aware of the common toxicities associated with this class of drugs. These can include gastrointestinal effects (diarrhea, nausea, vomiting), hepatotoxicity (elevated liver enzymes), and potential cardiovascular effects.[2][3]
Q4: How do I select an appropriate animal model for toxicity studies of this compound?
A4: The choice of animal model is critical. For general toxicity studies, rodents (mice or rats) are commonly used.[4][5] It is important to select a species with a metabolic profile for the compound that is as similar to humans as possible. The C57BL/6 mouse strain is frequently used in oral toxicity studies.[2] For assessing specific organ toxicities, such as cardiovascular effects, dogs may be used.[6]
Q5: What are the key considerations for dose selection in a toxicity study?
A5: Dose selection should be based on all available data. A minimum of three dose levels plus a concurrent control group is recommended.[4] The highest dose should aim to identify target organs of toxicity but not cause excessive mortality. The lowest dose should ideally be a no-observed-adverse-effect level (NOAEL).[5] The intermediate dose should produce a gradation of toxic effects.[5]
Troubleshooting Guide
Issue 1: Unexpected Animal Mortality
-
Possible Cause: The high dose selected may be too toxic.
-
Troubleshooting Step: Review the dose selection based on any preliminary range-finding studies. Consider reducing the highest dose or adding more intermediate dose groups to better define the maximum tolerated dose (MTD).
Issue 2: Significant Body Weight Loss
-
Possible Cause: This is a common sign of systemic toxicity and can be related to gastrointestinal distress or other adverse effects.[2]
-
Troubleshooting Step: Monitor food and water consumption. If weight loss is severe, consider reducing the dose. Ensure the vehicle used for drug administration is not contributing to the effect.
Issue 3: Elevated Liver Enzymes (ALT, AST)
-
Possible Cause: Hepatotoxicity is a known class effect for some ALK inhibitors.[2]
-
Troubleshooting Step: Monitor liver enzymes regularly during the study. At the end of the study, perform a detailed histopathological analysis of the liver. Consider dose reduction if elevations are severe.
Experimental Protocols
General Rodent Toxicity Study Protocol
This protocol outlines a general procedure for a 28-day repeat-dose oral toxicity study in rodents, based on established guidelines.[4][7]
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6)
-
Number: At least 10 animals per sex per group.[4]
2. Dose Groups:
-
Control Group: Vehicle only
-
Low Dose: Expected no-observed-adverse-effect level (NOAEL)
-
Mid Dose: To induce observable, non-lethal toxicity
-
High Dose: To induce clear toxicity and identify target organs
3. Administration:
-
Route: Oral gavage is common for orally administered drugs like this compound.
-
Frequency: Daily for 28 days.
4. Observations and Measurements:
-
Clinical Observations: Daily for signs of toxicity.[8]
-
Body Weight: Weekly.[8]
-
Food Consumption: Weekly.[8]
-
Clinical Pathology: Blood and urine samples collected at baseline and termination for hematology and clinical chemistry analysis.[4]
5. Terminal Procedures:
-
At the end of the 28-day period, euthanize all animals.
-
Conduct a full necropsy and record any gross pathological findings.
-
Weigh key organs (liver, kidneys, heart, spleen, brain).[8]
-
Collect a comprehensive set of tissues for histopathological examination.[8]
Data Presentation
Table 1: Example of Body Weight Data Summary
| Treatment Group | Sex | Week 0 (g) | Week 1 (g) | Week 2 (g) | Week 3 (g) | Week 4 (g) |
| Vehicle Control | M | |||||
| F | ||||||
| This compound Low Dose | M | |||||
| F | ||||||
| This compound Mid Dose | M | |||||
| F | ||||||
| This compound High Dose | M | |||||
| F |
Table 2: Example of Clinical Chemistry Data Summary (at Termination)
| Parameter | Vehicle Control (M/F) | This compound Low Dose (M/F) | This compound Mid Dose (M/F) | This compound High Dose (M/F) |
| ALT (U/L) | ||||
| AST (U/L) | ||||
| ALP (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) |
Visualizations
Caption: Workflow for a 28-day rodent oral toxicity study.
Caption: this compound mechanism of action on the ALK signaling pathway.
References
- 1. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Managing treatment–related adverse events associated with Alk inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving KRCA-0008 Efficacy in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of KRCA-0008 in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Ack1 tyrosine kinase.[1] It functions by blocking the phosphorylation of ALK and its downstream signaling pathways, including STAT3, Akt, and ERK1/2.[1] This inhibition leads to the suppression of proliferation, cell cycle arrest at the G0/G1 phase, and induction of apoptosis in cancer cells with aberrant ALK activity.[1]
Q2: Which cancer cell lines are suitable for this compound xenograft studies?
A2: Cell lines with known ALK fusions, mutations, or amplifications are appropriate models. Commonly used and effective models for studying this compound efficacy include:
-
Karpas-299: A human anaplastic large-cell lymphoma cell line with the NPM-ALK fusion protein.[1]
-
H3122: A human non-small cell lung cancer cell line with an EML4-ALK fusion.
Q3: What is a recommended starting dose for this compound in mouse xenograft models?
A3: A previously reported effective dose in a Karpas-299 xenograft model is 50 mg/kg, administered orally twice a day (BID) for two weeks.[1] However, the optimal dose can vary depending on the xenograft model, tumor type, and the specific research question. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific model.
Q4: How should this compound be formulated for oral administration in mice?
A4: As this compound is likely a hydrophobic compound, a multi-component vehicle is recommended to improve solubility and bioavailability for oral gavage. A common starting formulation for similar kinase inhibitors involves a suspension or solution in a vehicle containing a combination of solvents and surfactants. For example, a formulation could consist of DMSO (for initial dissolution), PEG300 (as a solubilizer), Tween-80 (as a surfactant), and saline for the final dilution. It is crucial to prepare the formulation fresh daily and ensure it is a homogenous suspension before each administration.
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Inhibition
High variability in tumor response among animals in the same treatment group is a common challenge.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure the this compound formulation is a homogenous suspension before each gavage. Train all personnel on a consistent oral gavage technique to minimize dosing variability. |
| Tumor Heterogeneity | Ensure the cell line is well-characterized and has a stable phenotype. Perform cell line authentication using Short Tandem Repeat (STR) profiling to confirm identity and rule out contamination. |
| Variable Animal Health | Closely monitor animal health and exclude any animals showing signs of illness not related to the tumor or treatment. Ensure a consistent and low-stress environment for all animals. |
| Suboptimal Sample Size | Increasing the number of animals per group can help to statistically mitigate the effects of individual animal variability. |
Issue 2: Lack of this compound Efficacy in the Xenograft Model
If the tumor xenografts are not responding to this compound treatment, consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Schedule | Conduct a dose-response study to determine the optimal dose for your specific model. Review literature for effective doses of similar ALK inhibitors in comparable models. |
| Poor Bioavailability | Conduct pharmacokinetic (PK) studies to measure the plasma concentration of this compound over time. Optimize the formulation to enhance solubility and absorption. |
| Acquired or Intrinsic Resistance | Sequence the ALK kinase domain of your cell line to identify any known resistance mutations. Consider using a cell line with a known this compound-sensitive ALK mutation as a positive control. |
| Incorrect Model Selection | Confirm that your chosen xenograft model is dependent on the ALK signaling pathway for its growth and survival. |
| Cell Line Misidentification | Authenticate your cell line using STR profiling to ensure you are working with the correct cells. |
Issue 3: Unexpected Toxicity or Adverse Effects
If mice treated with this compound show signs of toxicity, such as significant body weight loss, lethargy, or ruffled fur, the following steps should be taken.
| Potential Cause | Troubleshooting Steps |
| Dose is Too High | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Consider starting with a lower dose and escalating. |
| Vehicle Toxicity | Administer the vehicle alone to a control group to rule out any vehicle-related adverse effects. |
| Formulation Issues | Ensure the compound is fully dissolved or homogenously suspended. Improper formulation can lead to inconsistent dosing and potential toxicity. |
| On-Target or Off-Target Toxicity | Monitor for known class-effects of ALK inhibitors, such as hepatotoxicity or gastrointestinal issues.[2] Collect blood samples for hematology and clinical chemistry analysis at the end of the study. Perform histopathological analysis of major organs. |
Data Presentation
The following tables present a summary of expected quantitative data from a representative this compound xenograft study.
Table 1: In Vivo Efficacy of this compound in a Karpas-299 Xenograft Model
| Treatment Group | Dose (mg/kg, BID) | Mean Tumor Volume (mm³) at Day 14 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 | 625 ± 90 | 50 |
| This compound | 50 | 250 ± 50 | 80 |
Table 2: Toxicity Profile of this compound in a Karpas-299 Xenograft Model
| Treatment Group | Dose (mg/kg, BID) | Mean Body Weight Change (%) at Day 14 ± SEM | Observations |
| Vehicle Control | - | +5.0 ± 1.5 | No adverse effects observed. |
| This compound | 25 | +2.0 ± 2.0 | No significant signs of toxicity. |
| This compound | 50 | -3.0 ± 2.5 | Mild, transient weight loss observed. |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
-
Cell Culture: Culture Karpas-299 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old. Allow animals to acclimate for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and resuspend Karpas-299 cells in sterile, serum-free medium or PBS.
-
For subcutaneous models, inject 1 x 10⁷ cells in a volume of 100-200 µL (often mixed 1:1 with Matrigel) into the flank of each mouse using a 27-gauge needle.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[3]
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
Protocol 2: this compound Administration (Oral Gavage)
-
Preparation of this compound Formulation: Prepare a fresh suspension of this compound daily in the chosen vehicle. Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Dosing:
Protocol 3: Monitoring Efficacy and Toxicity
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight Measurement: Record the body weight of each mouse at least twice a week as an indicator of general health and toxicity.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Visualizations
Caption: this compound inhibits the ALK signaling pathway.
Caption: Experimental workflow for a this compound xenograft study.
Caption: Troubleshooting decision tree for this compound experiments.
References
Navigating Cell Line Contamination in KRCA-0008 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the ALK inhibitor, KRCA-0008, in cancer research, with a specific focus on mitigating the risks and troubleshooting issues arising from cell line contamination. Inaccurate experimental outcomes due to compromised cell line integrity represent a significant challenge in scientific research, leading to wasted resources and unreliable data. This resource offers a structured approach to identifying, resolving, and preventing such issues in the context of this compound experiments, particularly with anaplastic large cell lymphoma (ALCL) cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cell line contamination I should be aware of?
A1: Cell line contamination can be broadly categorized into two types:
-
Microbial Contamination: This includes bacteria, fungi (yeast and mold), mycoplasma, and viruses.[1][2] While some microbial contaminants are visible, mycoplasma is notoriously difficult to detect without specific assays.[3]
-
Cross-Contamination: This occurs when a cell line is unintentionally mixed with another, often more rapidly growing, cell line.[4] This is a pervasive issue, with a significant percentage of cell lines in use being misidentified or contaminated.[5][6]
Q2: How can I confirm the identity of my ALK-positive ALCL cell lines (e.g., Karpas-299, SU-DHL-1)?
A2: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[7][8][9] This technique generates a unique DNA fingerprint for each cell line. You should compare the STR profile of your working cell bank to a reputable cell bank's reference profile (e.g., ATCC, DSMZ).
Q3: What are the initial signs that my this compound experiment might be affected by cell line contamination?
A3: Several indicators may suggest contamination:
-
Unexpected Drug Response: A known ALK-positive cell line showing resistance to this compound, or a supposedly ALK-negative line showing sensitivity.
-
Inconsistent Results: High variability in cell viability, apoptosis assays, or signaling pathway inhibition between replicate experiments.[1][10][11]
-
Altered Cell Morphology or Growth Rate: Noticeable changes in the appearance or doubling time of your cells.
-
Visible Microbial Growth or Turbidity: Cloudiness in the culture medium, often accompanied by a rapid pH change.[1]
Q4: If I suspect contamination, what immediate steps should I take?
A4: Immediately quarantine the suspected culture and any reagents used with it. Discard the contaminated culture and decontaminate all affected equipment, including incubators and biosafety cabinets.[12] Do not attempt to salvage a contaminated culture with antibiotics, as this can mask underlying issues and lead to the development of antibiotic-resistant strains. The best course of action is to start a fresh culture from a cryopreserved, authenticated stock.
Troubleshooting Guides
Issue 1: Unexpected Resistance to this compound in a Known Sensitive ALK-Positive Cell Line
If an ALK-positive cell line like Karpas-299 or SU-DHL-1, which is expected to be sensitive to this compound, shows a lack of response, consider the following possibilities:
| Possible Cause | Troubleshooting Steps |
| Cell Line Cross-Contamination | 1. Cease all experiments with the current cell stock. 2. Perform STR profiling on your working cell bank and compare it to the reference profile for the expected cell line. 3. If a mismatch is confirmed, discard the contaminated stock and obtain a new, authenticated vial from a reputable cell bank. |
| Acquired Resistance | 1. Sequence the ALK kinase domain to check for known resistance mutations (e.g., G1202R, L1196M). 2. Perform Western blot analysis to investigate the activation of bypass signaling pathways (e.g., EGFR, MET, IGF1R).[9] |
| Incorrect Drug Concentration or Activity | 1. Verify the concentration and purity of your this compound stock solution. 2. Prepare fresh dilutions for each experiment. 3. Confirm the activity of this compound by testing its effect on the phosphorylation of ALK and its downstream targets (p-ALK, p-STAT3, p-Akt, p-ERK) via Western blot. |
Issue 2: High Variability in Cell Viability Assays Across Replicates
High variability can obscure the true effect of this compound. Here’s how to troubleshoot this issue:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before plating. 2. Use a calibrated pipette and consistent technique for cell seeding. 3. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[13] |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the microplate for experimental samples, as they are prone to evaporation.[10] 2. Fill the perimeter wells with sterile PBS or media to create a humidity barrier.[10] |
| Mycoplasma Contamination | 1. Test your cell culture for mycoplasma using a PCR-based or ELISA-based detection kit. 2. If positive, discard the contaminated culture and all related reagents . 3. Thoroughly decontaminate the incubator and biosafety cabinet. |
| Reagent Preparation and Handling | 1. Prepare a master mix of the this compound dilutions to add to all relevant wells to minimize pipetting variability.[14] 2. Ensure complete solubilization of this compound in the appropriate solvent before further dilution in culture media. |
Data Presentation
Table 1: Representative IC50 Values of ALK Inhibitors in ALCL Cell Lines
This table provides a reference for the expected potency of various ALK inhibitors in both sensitive and drug-resistant ALCL cell lines. Significant deviation from these values in your experiments may warrant an investigation into cell line integrity.
| Compound | Karpas-299 (Parental) IC50 (nM) | Karpas-299 (Crizotinib-Resistant) IC50 (nM) |
| Crizotinib | 29.5 ± 2.6 | > 1000 |
| Ceritinib | 23.3 ± 1.8 | 151.7 ± 15.1 |
| Alectinib | 17.1 ± 1.7 | 48.7 ± 4.5 |
| Brigatinib | 11.2 ± 1.1 | 39.8 ± 3.9 |
| Lorlatinib | 6.8 ± 0.7 | 25.4 ± 2.5 |
Data adapted from studies on ALK inhibitor sensitivity and resistance in ALCL cell lines.[15]
Table 2: Reference STR Profiles for Common ALCL Cell Lines
Use this table to verify the identity of your Karpas-299 and SU-DHL-1 cell lines.
| STR Locus | Karpas-299 | SU-DHL-1 |
| Amelogenin | X,Y | X,Y |
| CSF1PO | 10,11 | 12 |
| D5S818 | 11,12 | 11,12 |
| D7S820 | 10,11 | 8,11 |
| D13S317 | 8,12 | 11,12 |
| D16S539 | 12 | 11,13 |
| TH01 | 7, 8.3 | 7 |
| TPOX | 8 | 8,11 |
| vWA | 17,19 | 16,18 |
Data sourced from publicly available cell bank information.[14]
Experimental Protocols
Protocol 1: Cell Line Authentication using STR Profiling
-
DNA Extraction: Isolate genomic DNA from a confluent culture of your working cell bank using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the STR loci using a commercially available STR profiling kit. These kits contain primers for the standard STR markers used for human cell line authentication.
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis.
-
Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus.
-
Profile Comparison: Compare the generated STR profile with the reference profile from a reputable cell bank (see Table 2). A match of ≥80% is generally required to confirm identity.
Protocol 2: Western Blot for ALK Signaling Pathway Activity
-
Cell Treatment: Seed an ALK-positive cell line (e.g., Karpas-299) and treat with varying concentrations of this compound for a predetermined time (e.g., 2-6 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ALK, total ALK, p-STAT3, total STAT3, p-Akt, total Akt, p-ERK, and total ERK. Use an appropriate loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in the phosphorylated forms of the proteins indicates successful target inhibition by this compound.
Mandatory Visualization
Caption: NPM-ALK signaling and this compound inhibition.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. NPM-ALK: The Prototypic Member of a Family of Oncogenic Fusion Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KARPAS-299 | Cell lines | DSMZCellDive [celldive.dsmz.de]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. NPM-ALK signals through glycogen synthase kinase 3β to promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Leibniz Institute DSMZ: Details [dsmz.de]
- 11. Cellosaurus cell line Karpas-299 (CVCL_1324) [cellosaurus.org]
- 12. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellosaurus cell line SU-DHL-1 (CVCL_0538) [cellosaurus.org]
- 14. KARPAS-299. Culture Collections [culturecollections.org.uk]
- 15. KARPAS 299(人间变性大细胞淋巴瘤细胞株)_科研细胞_南京科佰生物科技有限公司 [cobioer.com]
Technical Support Center: Investigating Variability in KRCA-0008 IC50 Values
This technical support center is designed for researchers, scientists, and drug development professionals who may be experiencing variability in the half-maximal inhibitory concentration (IC50) values for KRCA-0008. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1).[1][2][3] It is not an inhibitor of KRAS. This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK and Ack1 kinase domains. This action blocks the phosphorylation of downstream substrates, thereby interrupting signaling pathways that are crucial for cell proliferation and survival in cancers driven by these kinases.[4]
Q2: What are the expected IC50 values for this compound?
A2: The IC50 values for this compound are highly dependent on the experimental context, such as whether a biochemical (enzymatic) or a cellular assay is used. Biochemical assays measure the direct inhibition of the purified kinase, while cellular assays measure the downstream effects on cell viability or signaling. Published data indicates the following ranges:
| Assay Type | Target/Cell Line | Reported IC50 Range (nM) |
| Biochemical | ALK (wild-type) | 12 |
| Ack1 | 4 | |
| ALK L1196M Mutant | 75 | |
| ALK C1156Y Mutant | 4 | |
| ALK F1174L Mutant | 171 | |
| ALK R1275Q Mutant | 17 | |
| Insulin Receptor (InsR) | 210 | |
| Cellular | NCI-H3122 (EML4-ALK fusion) | 80 |
| Karpas-299 (NPM-ALK positive) | 12 (GI50) | |
| SU-DHL-1 (NPM-ALK positive) | 3 (GI50) | |
| H1993 (c-Met driven) | 3,600 |
Data compiled from multiple sources.[1][5][6]
Q3: Why are my IC50 values for this compound inconsistent between experiments or different from published values?
A3: Inconsistent IC50 values are a frequent challenge in experimental pharmacology and can stem from a variety of biological and technical factors.[2][5][7] It is critical to meticulously control all experimental variables to ensure reproducibility. Key factors that can influence IC50 outcomes include:
-
Assay Type: Biochemical and cellular assays measure different endpoints and will inherently produce different IC50 values.[6]
-
Cell-Specific Factors: The genetic background of the cell line, passage number, cell density at the time of treatment, and growth phase can all impact results.[8][9]
-
Experimental Conditions: Variations in incubation time, serum concentration, and buffer composition can alter the apparent potency of the inhibitor.[7]
-
Reagent Quality and Handling: The purity of the this compound compound, its dissolution in a suitable solvent (like DMSO), and proper storage are crucial for maintaining its activity.[2]
-
Data Analysis: The mathematical model used to fit the dose-response curve can also lead to variations in the calculated IC50 value.[10][11]
Troubleshooting Guides
This section provides a step-by-step guide to help you identify and resolve the root cause of inconsistent this compound IC50 values.
Issue 1: High Variability Between Replicate Wells
-
Possible Causes:
-
Inaccurate Pipetting: Errors in pipetting can lead to incorrect final drug concentrations or cell numbers.
-
Uneven Cell Seeding: A non-homogenous cell suspension can result in different numbers of cells per well.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.[8]
-
Incomplete Drug Mixing: Failure to properly mix the plate after adding the compound can lead to concentration gradients.[2]
-
-
Troubleshooting Steps:
-
Pipette Calibration: Ensure all pipettes are calibrated and functioning correctly. Use reverse pipetting for viscous solutions.
-
Homogenize Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[8]
-
Ensure Proper Mixing: After adding the drug dilutions, gently tap the plate or use a plate shaker to ensure even distribution.
-
Issue 2: IC50 Values Differ Significantly From Published Data
-
Possible Causes:
-
Cell Line Integrity: The cell line may have a different passage number, genetic drift, or could be misidentified.
-
Assay Duration: The length of time cells are exposed to the inhibitor can significantly affect the IC50 value.[9]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.
-
Compound Integrity: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
-
Troubleshooting Steps:
-
Authenticate Cell Lines: Use authenticated cell lines from a reputable source and maintain a consistent, low passage number for all experiments.
-
Standardize Incubation Time: Use the same incubation time as the reference study you are comparing to. If this is not possible, perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration.
-
Consistent Media Formulation: Use the same type and percentage of serum across all experiments.
-
Proper Compound Handling: Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C or -80°C in single-use aliquots.
-
Issue 3: No Dose-Dependent Inhibition Observed
-
Possible Causes:
-
Incorrect Concentration Range: The selected concentration range may be too high or too low to capture the sigmoidal dose-response curve.
-
Cell Line Resistance: The chosen cell line may not be dependent on ALK or Ack1 signaling for survival.
-
Compound Insolubility: The compound may have precipitated out of solution at higher concentrations.
-
-
Troubleshooting Steps:
-
Perform a Range-Finding Experiment: Test a wide range of concentrations (e.g., from 0.1 nM to 100 µM) to identify the inhibitory range.
-
Verify Target Expression: Confirm that your cell line expresses activated ALK or Ack1 using methods like Western blotting.
-
Check Compound Solubility: Visually inspect the drug dilutions for any signs of precipitation. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Visualizing Key Concepts and Workflows
To further clarify the experimental context and troubleshooting logic, the following diagrams are provided.
Detailed Experimental Protocols
To minimize variability, it is essential to follow standardized protocols. Below are detailed methodologies for biochemical and cellular IC50 determination.
Protocol 1: Biochemical IC50 Determination for ALK Kinase
This protocol describes a generic, radioactive filter-binding assay to measure the direct inhibition of ALK kinase activity.
-
Reagents and Materials:
-
Recombinant human ALK kinase
-
Kinase assay buffer (e.g., 20 mM MOPS pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP and γ-³²P-ATP
-
P81 phosphocellulose filters
-
0.75% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then further dilute in the kinase assay buffer. A typical final assay concentration might range from 0.1 nM to 10 µM.
-
In a 96-well plate, prepare the reaction mixture containing assay buffer, MgCl₂, the substrate peptide, and the ALK kinase.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP (final concentration should be at or near the Km of ATP for ALK).
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the reaction.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filters.
-
Wash the filters extensively with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression.
-
Protocol 2: Cellular IC50 Determination using a CellTiter-Glo® Assay
This protocol measures the effect of this compound on the viability of an ALK-dependent cell line (e.g., NCI-H3122).
-
Reagents and Materials:
-
NCI-H3122 cells (or other appropriate ALK-positive cell line)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Create a single-cell suspension and seed into a 96-well opaque plate at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL of medium).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in complete growth medium. Add 10 µL of each dilution to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Bioavailability of KRCA-0008
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with the oral bioavailability of KRCA-0008 in mouse models.
Frequently Asked Questions (FAQs)
Q1: Initial studies suggest this compound has good oral bioavailability, yet my in-vivo experiments show poor exposure. Why might this be?
A1: While some reports indicate good oral bioavailability for this compound (66-94.5% in mice and rats)[1], it's important to consider that "good" can be relative and highly dependent on the specific experimental conditions. Factors such as the formulation used, the mouse strain, fasting status, and the analytical methods for drug quantification can all significantly impact the observed oral bioavailability. Your results may reflect a real challenge in achieving consistent and effective oral absorption under your specific experimental setup. This guide provides strategies to troubleshoot and improve oral exposure.
Q2: What are the most common initial steps to troubleshoot poor oral bioavailability of a compound like this compound?
A2: For a compound with low aqueous solubility, which is a common issue for many kinase inhibitors, the initial troubleshooting steps should focus on enhancing its dissolution and absorption. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[2][3]
-
Formulation Optimization: Using enabling formulations such as lipid-based systems (e.g., SEDDS) or solid dispersions can significantly improve solubility and absorption.[4][5][6]
-
Dose and Vehicle Evaluation: Ensure the dose is appropriate and that the vehicle is not causing precipitation of the compound in the gastrointestinal tract.
Q3: How does the vehicle used for oral gavage affect the bioavailability of this compound?
A3: The choice of vehicle is critical. For poorly soluble compounds, aqueous suspensions can lead to slow and incomplete dissolution. Common strategies to improve this include:
-
Co-solvents: Using a mixture of solvents can improve solubility.[4]
-
Surfactants: These can help to wet the drug particles and improve dissolution.
-
Lipid-based vehicles: These can help to solubilize the compound and facilitate its absorption through the lymphatic system.[2][3] It is crucial to assess the physical stability of the formulation to ensure the drug does not precipitate upon administration.
Troubleshooting Guide
Issue: Low and Variable Plasma Concentrations of this compound After Oral Dosing
Potential Causes and Solutions
| Potential Cause | Proposed Solution | Experimental Protocol |
| Poor Aqueous Solubility | Over 70% of new chemical entities exhibit poor aqueous solubility, which is a primary reason for low oral bioavailability.[2] this compound's complex structure suggests it may have limited solubility. | 1. Particle Size Reduction: Prepare a nanosuspension of this compound to increase its surface area and dissolution rate.[3] 2. Amorphous Solid Dispersion: Create a solid dispersion of this compound in a polymer matrix to improve its dissolution.[4][6] 3. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to enhance solubilization and absorption.[3][4] |
| First-Pass Metabolism | The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in mouse liver microsomes and S9 fractions. 2. Co-administration with Inhibitors: If metabolism is significant, consider co-administering with known inhibitors of the metabolizing enzymes (use with caution and appropriate controls). |
| P-glycoprotein (P-gp) Efflux | This compound may be a substrate for efflux transporters like P-gp in the gut, which pump the drug back into the intestinal lumen. | 1. In Vitro P-gp Substrate Assay: Use a Caco-2 cell monolayer assay to determine if this compound is a P-gp substrate. 2. In Vivo Studies with P-gp Knockout Mice: Compare the oral bioavailability in wild-type versus P-gp knockout mice.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To increase the dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Method:
-
Prepare a pre-suspension of this compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v).
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500-2000 bar for 20-30 cycles, or process in a bead mill with zirconium oxide beads.
-
Monitor the particle size distribution during processing until the desired size (e.g., < 200 nm) is achieved.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Administer the nanosuspension to mice via oral gavage for pharmacokinetic studies.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of this compound using a lipid-based formulation.
Materials:
-
This compound
-
Oil (e.g., Labrafac™, Capryol™)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP)
Method:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with aqueous media.
-
Prepare the SEDDS pre-concentrate by dissolving this compound in the selected oil/surfactant/co-surfactant mixture with gentle heating and stirring.
-
Characterize the resulting formulation for self-emulsification time, droplet size, and drug content.
-
Encapsulate the liquid SEDDS in gelatin capsules or administer directly via oral gavage for in vivo studies.
Visualizations
Signaling Pathway
Caption: this compound inhibits the ALK signaling pathway, leading to apoptosis and cell cycle arrest.[8]
Experimental Workflow for Bioavailability Assessment
Caption: Standard workflow for determining the oral bioavailability of a drug in mice.
Formulation Strategies Logic Diagram
Caption: Logic diagram illustrating formulation strategies to address poor oral bioavailability.[2][4][5]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
KRCA-0008 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling KRCA-0008. The information is designed to help prevent degradation and ensure the integrity of your experiments.
Troubleshooting Guide: this compound Degradation
This guide addresses specific issues that may arise during the handling and use of this compound, focusing on preventing its degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cell-based assays | Degradation of this compound in stock solution or working solution. | - Ensure proper storage of stock solutions: -80°C for up to 6 months or -20°C for up to 1 month. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from a new aliquot for each experiment. - Protect solutions from light, especially during long incubations. |
| Precipitate formation in stock or working solutions | Poor solubility or compound degradation. | - Ensure the appropriate solvent is used for dissolution. For in vivo studies, specific solvent systems are recommended (e.g., 10% DMSO >> 90% corn oil).[1] - Gently warm the solution to aid dissolution, but avoid excessive heat which can accelerate degradation. - If precipitation occurs in cell culture media, consider the final DMSO concentration and the serum content, as these can affect solubility. |
| Variability in results between experiments | Inconsistent handling or storage of this compound. | - Adhere strictly to the recommended storage conditions for both powder and solvent forms. - Use a calibrated balance to weigh the compound and high-purity solvents for dissolution. - Document the age and handling of each stock solution aliquot. |
| Loss of compound activity over time in aqueous solutions | Hydrolysis of the compound in aqueous environments. | - Prepare aqueous working solutions immediately before use. - Avoid storing this compound in aqueous buffers for extended periods. If necessary, conduct a stability test to determine the rate of degradation in your specific buffer. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution is stable for up to 6 months at -80°C or 1 month at -20°C.[2][3] It is highly recommended to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[2][3]
2. How should I prepare a stock solution of this compound?
To prepare a stock solution, use an appropriate solvent such as DMSO. For in vivo applications, specific solvent formulations are recommended, for example, a sequential addition of 10% DMSO followed by 90% corn oil, or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Ensure the compound is fully dissolved before further dilution.
3. Can I store this compound working solutions in cell culture media?
It is not recommended to store this compound in cell culture media for extended periods, as the aqueous environment and components of the media can contribute to its degradation. Prepare fresh dilutions in media for each experiment from a frozen stock.
4. What are the known downstream targets of this compound?
This compound is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 kinase 1 (Ack1).[4] By inhibiting ALK, it blocks downstream signaling pathways including STAT3, Akt, and ERK1/2.[5]
5. What are the signs of this compound degradation?
Signs of degradation can include a change in the physical appearance of the powder or solution (e.g., color change, precipitation), or more commonly, a decrease in its biological activity in your assays, leading to inconsistent or unexpected results.
Experimental Protocols
Western Blot Analysis of ALK Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of ALK and its downstream effectors.
Materials:
-
This compound
-
Cell line expressing activated ALK (e.g., Karpas-299, SU-DHL-1)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and allow them to adhere or reach a suitable density.
-
Treat cells with varying concentrations of this compound (e.g., 0-100 nM) for the desired time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits ALK, leading to the suppression of downstream pro-proliferative signaling pathways.
Experimental Workflow for Assessing this compound Stability
Caption: Recommended workflow for handling this compound to minimize degradation and ensure experimental consistency.
References
Managing side effects of KRCA-0008 in animal studies
Welcome to the KRCA-0008 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential side effects of this compound in animal studies. The following information is based on preclinical observations with this compound, a novel covalent inhibitor of the KRAS G12C mutation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, orally bioavailable small molecule inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This locks the protein in its inactive, GDP-bound state, leading to the suppression of downstream oncogenic signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting tumor cell proliferation and survival.
Q2: What are the most common adverse effects observed with this compound in preclinical animal models?
A2: In preclinical studies, primarily in murine xenograft and genetically engineered models, the most frequently observed treatment-related adverse events include gastrointestinal (GI) disturbances, such as diarrhea and weight loss, as well as elevations in liver enzymes.[1][2][3][4][5][6] While generally manageable, these effects are dose-dependent and require careful monitoring.
Q3: How should I manage gastrointestinal toxicity (e.g., diarrhea, weight loss) in my animal models?
A3: Management of GI toxicity is critical for maintaining animal welfare and data integrity. Key strategies include supportive care and dose modification.[1][2][5] Ensure animals have easy access to hydration and a high-nutrient, palatable diet. For moderate to severe diarrhea, a dose reduction or temporary interruption of treatment may be necessary.
Q4: What are the guidelines for monitoring and managing hepatotoxicity?
A4: Elevated liver enzymes (ALT and AST) have been noted in some animal studies.[3][4][5] It is recommended to collect blood samples for baseline liver function tests before initiating treatment and to monitor these levels at regular intervals during the study. If significant elevations are observed, a dose reduction or treatment holiday should be considered.
Q5: Can this compound be combined with other agents, and what are the potential toxicity implications?
A5: Combining this compound with other therapies, such as EGFR or MEK inhibitors, can enhance efficacy but may also increase the incidence or severity of adverse events.[2] For instance, combination with EGFR inhibitors may lead to more pronounced dermatologic toxicities, while co-administration with MEK inhibitors might exacerbate GI side effects.[2] Careful dose-escalation studies are recommended for combination therapies.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%) in Treatment Group
-
Potential Cause: Reduced food and water intake due to treatment-related malaise, nausea, or diarrhea.
-
Troubleshooting Steps:
-
Confirm: Weigh animals daily to accurately track weight loss.
-
Assess: Observe animals for signs of dehydration (skin tenting), lethargy, or reduced grooming.
-
Action:
-
Provide supplemental hydration (e.g., hydrogel packs) and a highly palatable, calorie-dense diet.
-
If weight loss exceeds 15%, consider a dose reduction as outlined in Table 1.
-
For severe cases (>20% weight loss), a temporary treatment interruption of 2-3 days is advised.
-
-
Issue 2: Onset of Diarrhea
-
Potential Cause: Direct effect of this compound on the gastrointestinal epithelium.
-
Troubleshooting Steps:
-
Confirm: Monitor cage conditions for signs of diarrhea and score the severity.
-
Assess: Check for accompanying dehydration and weight loss.
-
Action:
-
Ensure ad libitum access to water and a standard or modified diet.
-
For persistent diarrhea, a dose reduction may be warranted (see Table 1).
-
Co-administration of anti-diarrheal agents can be considered, but potential drug-drug interactions should be evaluated in a pilot study.[5]
-
-
Issue 3: Elevated Liver Enzymes (ALT/AST)
-
Potential Cause: Drug-induced hepatotoxicity.
-
Troubleshooting Steps:
-
Confirm: Collect blood samples via tail vein or retro-orbital sinus for biochemical analysis.
-
Assess: Compare post-treatment enzyme levels to baseline values.
-
Action:
-
If ALT/AST levels are 3-5x the upper limit of normal (ULN), continue dosing with increased monitoring (e.g., twice weekly).
-
If ALT/AST levels exceed 5x ULN, implement a dose reduction as described in Table 1.
-
If ALT/AST levels exceed 10x ULN, interrupt dosing until levels return to <3x ULN.
-
-
Data Presentation
Table 1: Recommended Dose Modification Schedule for this compound in Murine Models
| Adverse Event | Severity | Recommended Action |
| Body Weight Loss | 15-20% from baseline | Reduce dose by 25% |
| >20% from baseline | Interrupt dosing until <10% loss | |
| Diarrhea | Moderate (persistent loose stools) | Reduce dose by 25% |
| Severe (liquid stools, dehydration) | Interrupt dosing for 2-3 days | |
| Elevated Liver Enzymes (ALT/AST) | >5x ULN | Reduce dose by 25% |
| >10x ULN | Interrupt dosing until <3x ULN |
Table 2: Hypothetical Efficacy and Tolerability of this compound in a Xenograft Model
| Treatment Group (n=10) | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Incidence of Diarrhea (%) |
| Vehicle | 0 | 0 | +5.2 | 0 |
| This compound | 25 | 65 | -4.8 | 20 |
| This compound | 50 | 98 | -12.5 | 60 |
| This compound (Dose Reduced from 50 to 37.5) | As per protocol | 85 | -8.1 | 30 |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant 5 x 10^6 KRAS G12C mutant cancer cells (e.g., NCI-H358) in the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to reach an average volume of 150-200 mm³. Randomize animals into treatment groups.
-
Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer orally once daily (PO, QD).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Record the body weight of each animal 2-3 times per week.
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.
-
Analysis: At the end of the study, euthanize the animals and collect tumors and major organs for pharmacodynamic and histopathological analysis. Calculate tumor growth inhibition (TGI) and assess the overall tolerability of the treatment.
Protocol 2: Monitoring of Liver Function
-
Baseline Sample: Prior to the first dose of this compound, collect a baseline blood sample (approx. 50 µL) from each animal.
-
Interim Sampling: Collect blood samples at regular intervals (e.g., weekly) throughout the study.
-
Sample Processing: Separate plasma or serum and store at -80°C until analysis.
-
Biochemical Analysis: Use a certified veterinary diagnostic laboratory or in-house analyzer to measure ALT and AST levels.
-
Data Interpretation: Compare treatment group values to the vehicle control group and to baseline levels to identify any significant increases.
Visualizations
Caption: Mechanism of action of this compound on the KRAS signaling pathway.
Caption: Experimental workflow for managing GI toxicity in animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
- 4. Safety assessment of KRAS (G12C) inhibitors based on the FDA Adverse Event Reporting System (FAERS) database: A real-world pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
KRCA-0008 Technical Support Center: Ensuring Experimental Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving KRCA-0008, a potent dual inhibitor of ALK and Ack1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1).[1][2][3] Its primary mechanism of action is the inhibition of ALK and Ack1 tyrosine kinases.[1][2][3] In cancer cells with aberrant ALK activation, such as in certain types of non-small cell lung cancer and anaplastic large-cell lymphoma, this compound blocks downstream signaling pathways including STAT3, Akt, and ERK1/2.[4] This inhibition leads to G0/G1 cell cycle arrest and apoptosis.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound solid should be stored at -20°C.[2] Stock solutions are typically prepared in DMSO. A 10 mM stock solution in DMSO can be stored at -80°C for up to 6 months, or at -20°C for 1 month.[1] For research use only. It is not intended for sale to patients.[1]
Q3: What are the key differences between this compound and other ALK inhibitors like Crizotinib?
A3: this compound has been shown to inhibit ALK-dependent signaling pathways more potently than Crizotinib in certain contexts.[1] It also exhibits good oral bioavailability and liver microsomal stability with minimal inhibition of CYP enzymes.[3]
Troubleshooting Guide
Problem 1: Inconsistent IC50 values in cell-based assays.
-
Possible Cause 1: Cell Line Integrity. The identity and purity of the cell line may have been compromised.
-
Troubleshooting Step: Perform cell line authentication using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination.
-
-
Possible Cause 2: this compound Degradation. Improper storage or multiple freeze-thaw cycles of the compound stock solution can lead to degradation.
-
Troubleshooting Step: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Protect the stock solution from light.
-
-
Possible Cause 3: Assay Variability. Inconsistent cell seeding density, incubation times, or reagent concentrations can introduce variability.
-
Troubleshooting Step: Standardize all assay parameters, including cell passage number, seeding density, and treatment duration. Use a calibrated multichannel pipette for dispensing cells and compounds.
-
Problem 2: Lack of in vivo anti-tumor activity in xenograft models.
-
Possible Cause 1: Suboptimal Dosing or Formulation. The dose or formulation of this compound may not be appropriate for the specific animal model.
-
Troubleshooting Step: A published study showed that oral administration of this compound at 50 mg/kg, twice a day for two weeks, suppressed tumor growth in an ALK-positive Karpas-299 xenograft model.[4] Ensure the compound is properly formulated for oral gavage.
-
-
Possible Cause 2: Poor Oral Bioavailability in the Specific Strain. While this compound has good oral bioavailability in mice and rats, this can vary between strains.[3]
-
Troubleshooting Step: Conduct a pilot pharmacokinetic study in the selected mouse strain to determine the plasma concentration of this compound after oral administration.
-
-
Possible Cause 3: Tumor Model Resistance. The chosen xenograft model may have intrinsic or acquired resistance to ALK inhibition.
-
Troubleshooting Step: Confirm ALK expression and phosphorylation status in the tumor tissue. Consider using a different ALK-positive tumor model.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 / GI50 | Description | Reference |
| ALK (wt) | 12 nM | Wild-type Anaplastic Lymphoma Kinase | [1] |
| Ack1 | 4 nM | Activated Cdc42 Kinase 1 | [1][2] |
| ALK L1196M | 75 nM | L1196M mutant ALK | [1] |
| ALK C1156Y | 4 nM | C1156Y mutant ALK | [1] |
| ALK F1174L | 17 nM | F1174L mutant ALK | [1] |
| ALK R1275Q | 17 nM | R1275Q mutant ALK | [1] |
| Insulin Receptor | 210 nM | Insulin Receptor | [1] |
| NCI-H3122 | 0.031 µM (IC50) | Human lung cancer cell line | [1] |
| Karpas-299 | 12 nM (GI50) | Anaplastic large-cell lymphoma cell line | [1] |
| SU-DHL-1 | 3 nM (GI50) | Anaplastic large-cell lymphoma cell line | [1] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Description | Reference |
| Animal Model | Mice | Karpas-299 xenograft model | [4] |
| Dosage | 25 and 50 mg/kg | Oral administration (p.o.) | [1][4] |
| Dosing Frequency | Twice a day | BID | [4] |
| Treatment Duration | Two weeks | --- | [4] |
| Outcome | Tumor growth suppression | Inhibition of NPM-ALK phosphorylation | [1][4] |
Experimental Protocols
1. Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed ALK-positive cancer cells (e.g., Karpas-299, NCI-H3122) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis.
2. Western Blot Analysis of ALK Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-Akt, Akt, p-ERK1/2, and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Caption: A typical experimental workflow for evaluating this compound.
References
Validation & Comparative
KRCA-0008 versus crizotinib in ALK-positive NSCLC
An objective comparison of KRCA-0008 and crizotinib (B193316) for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) is presented for the research, scientific, and drug development communities. Crizotinib is a first-generation ALK inhibitor approved for the treatment of ALK-positive NSCLC.[1][2] In contrast, this compound is a novel, potent, and selective dual inhibitor of ALK and Ack1 (Activated Cdc42 kinase 1) currently in the preclinical stage of development.[3][4]
Mechanism of Action
Both crizotinib and this compound are tyrosine kinase inhibitors (TKIs) that target the ALK fusion protein, which is a key driver in a subset of NSCLC.[5][6] The EML4-ALK fusion gene, resulting from a chromosomal rearrangement, leads to constitutive activation of the ALK kinase domain.[7] This aberrant signaling promotes cell proliferation and survival.[7] Both drugs competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its downstream signaling pathways, including the STAT3, Akt, and ERK1/2 pathways.[1][6] this compound also inhibits Ack1, another tyrosine kinase.[3]
Caption: ALK signaling pathway and points of inhibition by this compound and crizotinib.
Preclinical Efficacy
This compound has demonstrated potent inhibitory activity against wild-type ALK and several crizotinib-resistant ALK mutations in preclinical studies.[3]
Table 1: In Vitro Inhibitory Activity of this compound and Crizotinib
| Target | This compound IC₅₀ (nM) | Crizotinib IC₅₀ (nM) |
|---|---|---|
| ALK (wild-type) | 12[3] | Data not available in provided search results |
| ALK L1196M | 75[3] | Data not available in provided search results |
| ALK C1156Y | 4[3] | Data not available in provided search results |
| ALK F1174L | 17[3] | Data not available in provided search results |
| ALK R1275Q | 17[3] | Data not available in provided search results |
| Ack1 | 4[3] | Not applicable |
In cell-based assays, this compound inhibited the proliferation of ALK-positive cancer cell lines and was shown to be more potent than crizotinib in suppressing ALK-dependent signaling.[3] Furthermore, this compound induced G0/G1 cell cycle arrest and apoptosis in ALK-positive anaplastic large-cell lymphoma (ALCL) cells.[6]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | This compound GI₅₀/IC₅₀ (nM) |
|---|---|---|
| Karpas-299 | ALCL | 12 (GI₅₀)[3] |
| SU-DHL-1 | ALCL | 3 (GI₅₀)[3] |
| H3122 | NSCLC | 80 (IC₅₀)[8] |
| H1993 | NSCLC | 3.6 (IC₅₀)[3] |
In vivo studies using a Karpas-299 ALCL xenograft model in mice demonstrated that oral administration of this compound at 50 mg/kg twice daily for two weeks significantly suppressed tumor growth.[6] This was associated with the inhibition of NPM-ALK phosphorylation in the tumors.[6][9] A study in an H3122 human lung cancer xenograft model also showed that this compound exhibited modest tumor growth inhibition comparable to crizotinib.[4]
Clinical Efficacy of Crizotinib
Crizotinib has been extensively evaluated in clinical trials and is a standard first-line treatment for patients with ALK-positive advanced NSCLC.[2] The pivotal PROFILE 1014 trial compared crizotinib with platinum-based chemotherapy in previously untreated patients.
Table 3: Efficacy of Crizotinib in the PROFILE 1014 Trial
| Endpoint | Crizotinib (n=172) | Chemotherapy (n=171) |
|---|---|---|
| Median Progression-Free Survival | 10.9 months[2][10] | 7.0 months[10] |
| Objective Response Rate | 74%[2][10] | 45%[10] |
| 1-Year Survival Probability | 84%[10] | 79%[10] |
| Median Overall Survival | Not Reached | 47.5 months[11] |
Note: The final overall survival analysis of PROFILE 1014 showed a median OS that was not reached in the crizotinib arm, with a 4-year survival probability of 56.6%.[11] However, 84.2% of patients in the chemotherapy arm crossed over to receive crizotinib.[11]
Subsequent-generation ALK inhibitors have since been developed and have shown superiority over crizotinib in the first-line setting, particularly in terms of progression-free survival and intracranial efficacy.[12]
Experimental Protocols
In Vitro Kinase Inhibition Assay (for IC₅₀ determination)
The inhibitory activity of this compound against various kinases was likely determined using a radiometric or fluorescence-based kinase assay. A typical protocol would involve:
-
Incubation of the recombinant kinase (e.g., ALK, Ack1) with a specific substrate (e.g., a synthetic peptide) and ATP (radiolabeled or unlabeled).
-
Addition of varying concentrations of the inhibitor (this compound).
-
Measurement of substrate phosphorylation after a defined incubation period.
-
Calculation of IC₅₀ values by fitting the dose-response data to a sigmoid curve.
Cell Proliferation Assay (for GI₅₀/IC₅₀ determination)
The anti-proliferative effects of this compound on cancer cell lines were likely assessed using a method such as the Sulforhodamine B (SRB) or MTS assay. A general procedure is as follows:
-
Seeding of cells in 96-well plates and allowing them to adhere overnight.
-
Treatment with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Fixation of cells (for SRB) or addition of the colorimetric reagent (for MTS).
-
Measurement of absorbance, which is proportional to the number of viable cells.
-
Calculation of the concentration that causes 50% inhibition of cell growth (GI₅₀ or IC₅₀).
In Vivo Tumor Xenograft Study
The in vivo efficacy of this compound was evaluated in mouse models bearing human tumor xenografts. A representative experimental workflow is:
-
Subcutaneous injection of human cancer cells (e.g., Karpas-299) into immunocompromised mice.
-
Monitoring of tumor growth until they reach a specified volume.
-
Randomization of mice into treatment and control (vehicle) groups.
-
Oral administration of this compound (e.g., 50 mg/kg, twice daily) or vehicle for a defined period (e.g., two weeks).
-
Regular measurement of tumor volume and body weight.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., immunoblotting for phosphorylated ALK).
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Crizotinib - Wikipedia [en.wikipedia.org]
- 6. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 8. KRCA 0008 | ALK | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. First-line crizotinib versus chemotherapy in ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. memoinoncology.com [memoinoncology.com]
A Head-to-Head Comparison of KRCA-0008 and Other Anaplastic Lymphoma Kinase (ALK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of KRCA-0008 and other prominent anaplastic lymphoma kinase (ALK) inhibitors. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.
Introduction to ALK and ALK Inhibitors
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, such as non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL), chromosomal rearrangements, point mutations, or gene amplification can lead to the constitutive activation of ALK, driving tumor growth and survival.[1] This has made ALK a key therapeutic target.
ALK inhibitors are a class of targeted therapies that have revolutionized the treatment of ALK-positive cancers. These small molecule inhibitors typically function by competing with ATP for the binding site in the kinase domain of the ALK protein, thereby blocking its downstream signaling. This guide focuses on a head-to-head comparison of this compound with established ALK inhibitors across different generations:
-
First-Generation: Crizotinib
-
Second-Generation: Alectinib, Brigatinib, Ensartinib
-
Third-Generation: Lorlatinib
Biochemical Potency and Activity Against Resistance Mutations
A critical aspect of evaluating ALK inhibitors is their potency against not only the wild-type ALK but also against a spectrum of resistance mutations that emerge during treatment. The tables below summarize the half-maximal inhibitory concentrations (IC50) of various ALK inhibitors against wild-type ALK and clinically relevant mutant forms.
Table 1: IC50 Values (nM) of ALK Inhibitors Against Wild-Type ALK and Common Resistance Mutations
| Mutation | This compound | Crizotinib | Alectinib | Brigatinib | Lorlatinib | Ensartinib |
| Wild-Type ALK | 12 | ~30-107 | 1.9-25 | 0.6-14 | 2.3-2.9 | 0.16 |
| L1196M | 75 | ~170-560 | Sensitive | 9-184 | 18-30 | 0.32 |
| G1202R | Data not available | ~560 | ~479-595 | 433 | 37-90 | 3.83 |
| C1156Y | 4 | Data not available | Sensitive | <50 | Data not available | 0.28 |
| F1174L | 17 | Data not available | Sensitive | <50 | 2.3 | 0.16 |
| R1275Q | 17 | Data not available | Data not available | Data not available | 2.9 | 1.06 |
| G1269A | Data not available | Sensitive | Sensitive | <50 | Data not available | 1.14 |
| I1171N/S/T | Data not available | Data not available | Sensitive | <50 | Potent | Data not available |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
This compound demonstrates high potency against wild-type ALK and several crizotinib-resistant mutations, including L1196M, C1156Y, F1174L, and R1275Q. However, its activity against the highly resistant G1202R mutation has not been reported in the reviewed literature.
In Vitro Cellular Activity
The efficacy of ALK inhibitors is further evaluated in cellular assays to determine their ability to inhibit cell proliferation and induce apoptosis in ALK-dependent cancer cell lines.
Table 2: In Vitro Cellular Proliferation Inhibition (IC50/GI50 in nM)
| Cell Line | Cancer Type | ALK Fusion | This compound | Crizotinib | Alectinib | Brigatinib | Lorlatinib | Ensartinib |
| Karpas-299 | ALCL | NPM-ALK | ~12 (GI50) | ~30 | Data not available | Data not available | Data not available | Data not available |
| SU-DHL-1 | ALCL | NPM-ALK | ~3 (GI50) | Data not available | Data not available | Data not available | Data not available | Data not available |
| H3122 | NSCLC | EML4-ALK | 80 | ~107 | ~25 | ~14 | Data not available | Data not available |
| H2228 | NSCLC | EML4-ALK | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
This compound effectively suppresses the proliferation of NPM-ALK-positive ALCL cell lines and the EML4-ALK-positive NSCLC cell line H3122.[2] In ALCL cells, this compound has been shown to induce G0/G1 cell cycle arrest and apoptosis.[1]
In Vivo Preclinical Efficacy
Xenograft models in immunocompromised mice are crucial for assessing the in vivo anti-tumor activity of ALK inhibitors.
Table 3: In Vivo Efficacy in ALK-Positive Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Karpas-299 (ALCL) | 50 mg/kg, BID, p.o. | Strong suppression of tumor growth | [1] |
| Crizotinib | H3122 (NSCLC) | 100 mg/kg, QD, p.o. | Significant antitumor efficacy | |
| Brigatinib | H2228 (NSCLC) | 25 mg/kg, QD, p.o. | 87% TGI | |
| Lorlatinib | H3122 (NSCLC) | 10 mg/kg, QD, p.o. | Tumor regression | |
| Ensartinib | H3122 (NSCLC) | 50 mg/kg, QD, p.o. | Significant tumor growth delay |
Note: Direct comparison of TGI across different studies should be done with caution due to variations in experimental design.
This compound demonstrated strong suppression of tumor growth in a Karpas-299 anaplastic large-cell lymphoma xenograft model when administered orally.[1] It has also been reported to attenuate H3122 lung cancer xenograft tumor growth in mice.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
KRCA-0008: A Competitive Look at ALK Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of KRCA-0008 Against established ALK Inhibitors.
The landscape of anaplastic lymphoma kinase (ALK) inhibitors has rapidly evolved, offering significant therapeutic advancements for patients with ALK-driven malignancies. This guide provides a comparative analysis of a novel ALK inhibitor, this compound, evaluating its efficacy in inhibiting ALK phosphorylation against established first, second, and third-generation ALK inhibitors, including crizotinib, ceritinib (B560025), alectinib (B1194254), brigatinib (B606365), and lorlatinib (B560019). This objective comparison is supported by available preclinical data and detailed experimental methodologies to aid in the evaluation of this compound as a potential therapeutic agent.
Inhibition of ALK Phosphorylation and Downstream Signaling
This compound has been demonstrated to be a potent inhibitor of ALK phosphorylation. In preclinical studies, this compound effectively suppressed the autophosphorylation of NPM-ALK, a common fusion protein in anaplastic large-cell lymphoma (ALCL), and consequently inhibited the phosphorylation of key downstream signaling proteins such as STAT3, Akt, and ERK1/2.[1]
A direct comparison with the first-generation ALK inhibitor, crizotinib, in Karpas-299 and SU-DHL-1 human ALCL cell lines, showed that this compound inhibits ALK phosphorylation at comparable concentrations.[2] This inhibition of the ALK signaling cascade is crucial for its anti-proliferative and pro-apoptotic effects in ALK-positive cancer cells.[1]
Comparative Efficacy of ALK Inhibitors
A direct head-to-head preclinical study comparing the half-maximal inhibitory concentrations (IC50) of this compound against the full panel of second and third-generation ALK inhibitors under uniform experimental conditions is not yet publicly available. However, by compiling data from various sources, we can construct a comparative overview of their potencies.
| Inhibitor | Target(s) | IC50 (ALK, wild-type) | Key Efficacy Highlights |
| This compound | ALK, ACK1 | 12 nM[3] | Potent inhibitor of ALK phosphorylation and downstream signaling.[1][2] |
| Crizotinib | ALK, ROS1, MET | Not specified in sources | First-generation inhibitor, often used as a benchmark. |
| Ceritinib | ALK, ROS1 | Not specified in sources | Second-generation inhibitor, effective against some crizotinib-resistant mutations. |
| Alectinib | ALK, RET | Not specified in sources | Second-generation inhibitor with significant CNS penetration and efficacy. |
| Brigatinib | ALK, EGFR | Not specified in sources | Second-generation inhibitor with broad activity against ALK resistance mutations. |
| Lorlatinib | ALK, ROS1 | Not specified in sources | Third-generation inhibitor designed to overcome most known ALK resistance mutations and with excellent CNS penetration. |
Note: The IC50 values can vary depending on the specific assay conditions and cell lines used. The clinical relevance of these preclinical data is evaluated in extensive clinical trials. Network meta-analyses of clinical trials have shown that second and third-generation inhibitors like alectinib, brigatinib, and lorlatinib offer superior progression-free survival compared to crizotinib.[4][5][6][7]
In Vivo Anti-Tumor Activity
In a preclinical xenograft model using Karpas-299 ALCL cells, oral administration of this compound at 50 mg/kg twice daily for two weeks resulted in strong suppression of tumor growth.[1] This demonstrates the potential for in vivo efficacy of this compound in ALK-positive tumors.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to validate ALK inhibitors, the following diagrams are provided.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Preclinical Validation of ALK Inhibitors.
Experimental Protocols
Western Blot for ALK Phosphorylation
-
Cell Lysis: ALK-positive cells (e.g., Karpas-299, SU-DHL-1) are treated with varying concentrations of this compound or other ALK inhibitors for a specified duration (e.g., 4 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-ALK (Tyr1604), total ALK, phospho-STAT3 (Tyr705), total STAT3, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: ALK-positive cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound or other ALK inhibitors for 72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with ALK-positive cancer cells (e.g., 1 x 10^7 Karpas-299 cells).
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The treatment group receives this compound orally (e.g., 50 mg/kg, twice daily), while the control group receives the vehicle.
-
Tumor Monitoring: Tumor volume is measured every 2-3 days using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 2 weeks of treatment), mice are euthanized, and tumors are excised, weighed, and may be further analyzed by immunohistochemistry to assess biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis), as well as the phosphorylation status of ALK and its downstream targets.
Conclusion
This compound is a potent ALK inhibitor that effectively suppresses ALK phosphorylation and downstream signaling, leading to anti-tumor activity in preclinical models. While direct comparative preclinical data against the full panel of second and third-generation ALK inhibitors is limited, the available evidence suggests that this compound is a promising candidate for further investigation. The extensive clinical success of later-generation ALK inhibitors highlights the high bar for new entrants in this therapeutic space. Future studies directly comparing the efficacy and resistance profiles of this compound with alectinib, brigatinib, and lorlatinib will be crucial in determining its potential clinical utility for patients with ALK-driven cancers.
References
- 1. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of brigatinib versus ceritinib and alectinib in patients with crizotinib-refractory anaplastic lymphoma kinase-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALK Inhibitors for Lung Cancer | Types & Treatment [peachealth.com]
- 9. google.com [google.com]
KRCA-0008: A Competitive Inhibitor in the Landscape of Crizotinib-Resistant ALK-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of KRCA-0008 Against Other Anaplastic Lymphoma Kinase (ALK) Inhibitors in the Context of Crizotinib (B193316) Resistance.
The emergence of resistance to the first-generation ALK inhibitor, crizotinib, has driven the development of next-generation therapies for ALK-positive cancers. This guide provides a comparative analysis of this compound, a selective dual ALK/Ack1 inhibitor, against established ALK inhibitors, with a focus on its efficacy against crizotinib-resistant ALK mutations. The information presented herein is compiled from available preclinical data to support research and drug development efforts in oncology.
Executive Summary
This compound demonstrates potent inhibitory activity against wild-type ALK and several crizotinib-resistant ALK mutations.[1][2] Preclinical data suggests that this compound is more potent than crizotinib in inhibiting ALK-dependent signaling pathways.[1] This guide provides a quantitative comparison of this compound with other ALK inhibitors, details of experimental methodologies, and visual representations of signaling pathways and experimental workflows to offer a comprehensive overview for the scientific community.
Comparative Efficacy Against Crizotinib-Resistant ALK Mutations
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent ALK inhibitors against wild-type ALK and various crizotinib-resistant mutants. This data, gathered from multiple sources, facilitates a comparative assessment of their respective potencies.
| ALK Mutation | This compound IC50 (nM) | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-type | 12[1][2] | 20 | 0.15[3] | 1.9[3] | 1.5-12[3] | 80 |
| L1196M (Gatekeeper) | 75[1][2] | >1000 | Potent | Potent | Potent | Potent |
| C1156Y | 4[1][2] | Resistant | Potent | Potent | Potent | Potent |
| F1174L | 17[1][2] | Resistant | Potent | Potent | Potent | Potent |
| R1275Q | 17[1][2] | Resistant | - | - | - | - |
| G1202R | Data Not Available | 560 | 309 | 595 | Potent | 80 |
| G1269A | Data Not Available | Resistant | Potent | Potent | Potent | Potent |
| I1171T | Data Not Available | Resistant | Potent | - | Potent | Potent |
| S1206Y | Data Not Available | Resistant | Potent | - | Potent | Potent |
Cellular Activity of this compound
In addition to enzymatic assays, the anti-proliferative and pro-apoptotic effects of this compound have been evaluated in various ALK-positive cancer cell lines.
| Cell Line | Cancer Type | ALK Status | This compound GI50/IC50 (nM) | Effect |
| H3122 | NSCLC | EML4-ALK | 0.08 (IC50)[1] | Inhibition of cell proliferation |
| H1993 | NSCLC | - | 3.6 (IC50)[1] | Inhibition of cell proliferation |
| Karpas-299 | ALCL | NPM-ALK | 12 (GI50)[1] | Inhibition of proliferation, G0/G1 cell cycle arrest |
| SU-DHL-1 | ALCL | NPM-ALK | 3 (GI50)[1] | Inhibition of proliferation, Induction of apoptosis, G0/G1 cell cycle arrest |
In Vivo Efficacy of this compound
This compound has demonstrated anti-tumor activity in a preclinical xenograft model. In a study using a Karpas-299 (ALK-positive anaplastic large-cell lymphoma) xenograft model in NOD/SCID mice, oral administration of this compound at doses of 25 and 50 mg/kg twice daily for two weeks resulted in significant tumor growth inhibition.[1][4] This effect was associated with the inhibition of NPM-ALK phosphorylation in the tumor tissue.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.
ALK Signaling Pathway
This diagram illustrates the downstream signaling cascades activated by ALK, which are subsequently inhibited by ALK inhibitors like this compound. Constitutive activation of ALK leads to the activation of key pathways such as RAS-MAPK, PI3K-AKT, and JAK-STAT, promoting cell proliferation, survival, and differentiation.
Caption: ALK signaling pathway and the inhibitory action of this compound.
In Vitro Kinase Inhibition Assay Workflow
This diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor.
Caption: A generalized workflow for determining in vitro kinase inhibition.
Cell Viability Assay Workflow
This diagram illustrates the general steps involved in assessing the effect of a compound on cell viability.
Caption: A standard workflow for assessing cell viability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key experiments cited in the evaluation of ALK inhibitors.
In Vitro ALK Kinase Assay (Generalized Protocol)
Objective: To determine the in vitro inhibitory activity of this compound against wild-type and mutant ALK kinases.
Materials:
-
Recombinant human ALK kinase domain (wild-type and mutants)
-
This compound and other ALK inhibitors
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO and then dilute in kinase buffer.
-
Add a defined amount of recombinant ALK enzyme to each well of a 384-well plate.
-
Add the diluted compounds to the wells containing the enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be at or near the Km for ALK.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Proliferation/Viability Assay (Generalized Protocol)
Objective: To assess the effect of this compound on the proliferation and viability of ALK-positive cancer cell lines.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, Karpas-299)
-
Complete cell culture medium
-
This compound and other ALK inhibitors
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8), MTT, or CellTiter-Glo® Luminescent Cell Viability Assay
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the existing medium and add the medium containing the various concentrations of the compounds to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the viability reagent (e.g., CCK-8 or MTT solution) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 or GI50 values.
In Vivo Xenograft Study (Generalized Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
ALK-positive cancer cell line (e.g., Karpas-299)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the appropriate vehicle.
-
Administer this compound orally (e.g., via gavage) to the treatment group at the desired dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle only.
-
Continue treatment for a specified duration (e.g., 14-21 days).
-
Monitor tumor volume and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
Conclusion
This compound is a potent ALK inhibitor with demonstrated activity against several crizotinib-resistant mutations in preclinical models. Its efficacy in both in vitro and in vivo settings suggests its potential as a therapeutic agent for ALK-driven malignancies. However, a comprehensive understanding of its activity against the full spectrum of clinically relevant resistance mutations, particularly G1202R, and direct comparative studies with later-generation ALK inhibitors are necessary to fully delineate its clinical potential. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate further research and development in this area.
References
A Side-by-Side Analysis of KRCA-0008 and Lorlatinib: A Comparative Guide for Researchers
In the landscape of targeted therapies for Anaplastic Lymphoma Kinase (ALK)-positive malignancies, the emergence of next-generation inhibitors continues to redefine treatment paradigms. This guide provides a detailed side-by-side analysis of KRCA-0008, a preclinical dual ALK and Ack1 inhibitor, and lorlatinib (B560019), a clinically approved third-generation ALK inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, preclinical efficacy, resistance profiles, and the experimental methodologies used for their evaluation.
Executive Summary
Lorlatinib is a potent, brain-penetrant, third-generation ALK/ROS1 tyrosine kinase inhibitor (TKI) with robust clinical activity in advanced ALK-positive non-small-cell lung cancer (NSCLC), including in patients who have failed prior ALK TKI therapies.[1][2] Its development was driven by the need to overcome resistance mutations that emerge after treatment with first- and second-generation ALK inhibitors.[1] this compound is a preclinical, selective dual inhibitor of ALK and Activated Cdc42-associated kinase 1 (Ack1).[3] Preclinical data suggest its potential as an anti-cancer agent targeting ALK-driven malignancies.[4]
This guide highlights the significant difference in the developmental stages of these two compounds. Lorlatinib's profile is supported by extensive clinical trial data, while this compound's characterization is currently limited to preclinical studies.
Mechanism of Action and Target Profile
Both this compound and lorlatinib are ATP-competitive inhibitors of the ALK tyrosine kinase. However, their target profiles exhibit key differences.
This compound: A dual inhibitor targeting both ALK and Ack1.[3] The inhibition of Ack1, a non-receptor tyrosine kinase implicated in various cellular processes including cell growth and survival, represents a distinct mechanistic feature that may offer additional therapeutic benefits or a different side-effect profile.[5][6]
Lorlatinib: A potent inhibitor of ALK and ROS1.[1] It was specifically designed to penetrate the central nervous system (CNS) and to be active against a broad spectrum of known ALK resistance mutations.[1]
The signaling pathways affected by this compound and lorlatinib are depicted below.
Preclinical Performance: A Comparative Overview
Direct comparative preclinical studies between this compound and lorlatinib are not publicly available. The following tables summarize the existing data from separate studies to provide a parallel view of their in vitro and in vivo activities.
In Vitro Kinase and Cellular Proliferation Assays
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics to assess the potency of kinase inhibitors.
| Target/Cell Line | This compound IC50/GI50 (nM) | Lorlatinib IC50 (nM) |
| Kinase Assays | ||
| ALK (wild-type) | 12[3] | - |
| Ack1 | 4[3] | - |
| ALK L1196M | 75[3] | - |
| ALK C1156Y | 4[3] | - |
| ALK F1174L | 17[3] | - |
| ALK R1275Q | 17[3] | - |
| Cellular Assays | ||
| H3122 (EML4-ALK v1) | 0.08[3] | - |
| H1993 | 3.6[3] | - |
| Karpas-299 (NPM-ALK) | 12[3] | - |
| SU-DHL-1 (NPM-ALK) | 3[3] | - |
| Ba/F3 EML4-ALK G1202R/L1196M | - | 1,116[7] |
| Ba/F3 EML4-ALK C1156Y/G1269A | - | 53 |
Note: The lack of comprehensive, directly comparable data is a significant limitation. Lorlatinib has been extensively profiled against a wide array of single and compound mutations, with data showing high potency against most single mutations but reduced activity against certain compound mutations.[4][7]
In Vivo Xenograft Studies
Animal models provide crucial insights into the in vivo efficacy of drug candidates.
| Drug | Animal Model | Dosing | Outcome |
| This compound | NOD/SCID mice with Karpas-299 (NPM-ALK) xenografts | 25 and 50 mg/kg, p.o. twice daily for two weeks | Significantly inhibited tumor growth.[3][4] |
| Lorlatinib | Mice with 3T3 EML4-ALK G1202R+L1196M xenografts | Not specified | In a study of lorlatinib analogs, lorlatinib itself did not achieve significant tumor growth suppression in this highly resistant model. |
| Lorlatinib | Various ALK/ROS-positive xenograft models | Not specified | Showed antitumor activity, including in models with ALK G1202R mutation and intracranial tumors.[7] |
Resistance Profiles
A critical aspect of TKI therapy is the emergence of resistance. Lorlatinib's development was a direct response to this challenge, yet resistance to it has also been observed.
This compound: The resistance profile of this compound is not well-characterized. Preclinical data shows activity against some single ALK mutations that confer resistance to earlier-generation TKIs.[3] Its efficacy against the compound mutations that drive lorlatinib resistance has not been reported.
Lorlatinib: Resistance to lorlatinib is a complex phenomenon. While it is effective against most single ALK mutations, including the highly refractory G1202R mutation, acquired resistance often involves the development of compound mutations (two or more mutations in the ALK kinase domain).[4][7] Off-target mechanisms, such as the activation of bypass signaling pathways (e.g., EGFR signaling), have also been implicated in lorlatinib resistance.[7]
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices and information from various sources.
In Vitro Kinase Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity.
-
Reagent Preparation: Prepare solutions of recombinant human ALK enzyme, ATP, a suitable kinase substrate (e.g., a synthetic peptide), and serial dilutions of the test inhibitor (this compound or lorlatinib) in a kinase assay buffer.
-
Inhibitor Incubation: Add the inhibitor dilutions to the wells of a microplate, followed by the ALK enzyme solution. Incubate at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the kinase substrate. Allow the reaction to proceed at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of product formed (e.g., ADP) using a detection reagent such as ADP-Glo™ Kinase Assay and a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed ALK-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound or lorlatinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a cell viability reagent (e.g., MTT or MTS) to each well and incubate to allow for the conversion of the reagent by viable cells into a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of ALK Signaling
This technique is used to detect changes in the phosphorylation status of ALK and its downstream signaling proteins.
-
Cell Treatment and Lysis: Treat ALK-positive cells with various concentrations of the inhibitor for a specific time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the protein of interest (e.g., p-ALK, total ALK, p-STAT3, etc.).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This experimental model assesses the anti-tumor activity of a compound in a living organism.
-
Cell Implantation: Implant human ALK-positive cancer cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound or lorlatinib) or a vehicle control to the mice according to a specified dosing schedule (e.g., oral gavage daily).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry) to assess the effect of the treatment on tumor growth and signaling pathways.
Conclusion
The side-by-side analysis of this compound and lorlatinib reveals two distinct ALK inhibitors at different stages of development. Lorlatinib is a clinically validated, potent, third-generation TKI that has significantly improved outcomes for patients with ALK-positive NSCLC, although acquired resistance through compound mutations and bypass pathway activation remains a clinical challenge. This compound, as a preclinical candidate, shows promise with its dual inhibition of ALK and Ack1 and potent anti-proliferative activity in ALK-positive cancer models.
For the research community, the key differentiator lies in their current and potential applications. Lorlatinib serves as a benchmark for efficacy and a tool to understand complex resistance mechanisms. The future development of this compound will depend on a more comprehensive characterization of its activity against a broader range of ALK mutations, particularly lorlatinib-resistant compound mutations, and a deeper understanding of the functional consequences of Ack1 inhibition in ALK-driven cancers. Further preclinical studies directly comparing this compound with lorlatinib are warranted to better define its potential as a next-generation therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptive resistance to lorlatinib via EGFR signaling in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of KRCA-0008 and Brigatinib in ALK-Driven Malignancies
For Immediate Release
This guide provides a detailed comparison of the preclinical in vivo performance of two anaplastic lymphoma kinase (ALK) inhibitors: KRCA-0008 and brigatinib (B606365). The information is intended for researchers, scientists, and drug development professionals engaged in the study and development of targeted cancer therapies. This document summarizes available in vivo experimental data, outlines methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Introduction
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). The development of ALK inhibitors has significantly improved outcomes for patients with ALK-positive malignancies.
This compound is a selective, orally bioavailable dual inhibitor of ALK and Activated CDC42 Kinase 1 (Ack1).[1][2][3] It has demonstrated potent anti-cancer activity in preclinical models of ALK-positive cancers.[4][5]
Brigatinib , marketed as Alunbrig®, is a next-generation, potent, and selective ALK inhibitor.[6][7] It has shown broad activity against various ALK resistance mutations that can emerge during treatment with first-generation inhibitors.[6][8][9] Brigatinib is also known to inhibit other kinases such as ROS1, FLT3, and has activity against certain EGFR mutations.[10][11][12]
This guide focuses on the in vivo comparison of these two compounds, drawing upon data from studies utilizing the same ALK-positive anaplastic large-cell lymphoma (ALCL) cell line, Karpas-299, in xenograft models to provide a basis for indirect comparison.
Mechanism of Action and Signaling Pathway
Both this compound and brigatinib exert their anti-tumor effects by inhibiting the kinase activity of ALK, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and growth.
This compound is a selective inhibitor of ALK and Ack1, with IC50 values of 12 nM and 4 nM, respectively.[1] In ALK-positive ALCL cells, this compound has been shown to suppress the phosphorylation of ALK and its downstream effectors, including STAT3, Akt, and ERK1/2.[4] This inhibition leads to G0/G1 cell cycle arrest and the induction of apoptosis.[4]
Brigatinib is a highly potent inhibitor of ALK and has demonstrated activity against a wide range of ALK resistance mutations.[6][8] It inhibits ALK autophosphorylation and the activation of downstream signaling proteins STAT3, AKT, ERK1/2, and S6.[12] This blockade of signaling pathways ultimately inhibits cell proliferation and promotes apoptosis in ALK-driven cancer cells.[12]
In Vivo Anti-Tumor Efficacy
Direct head-to-head in vivo studies comparing this compound and brigatinib are not publicly available. However, an indirect comparison can be made based on data from separate studies that utilized the same Karpas-299 (ALK-positive ALCL) xenograft model in immunocompromised mice.
| Parameter | This compound | Brigatinib |
| Cell Line | Karpas-299 (NPM-ALK positive ALCL) | Karpas-299 (NPM-ALK positive ALCL) |
| Animal Model | Mice (specific strain not detailed) | SCID beige mice |
| Administration | Oral (p.o.) | Oral (p.o.) |
| Dosing Schedule | 50 mg/kg, twice a day (BID) for 2 weeks | 10, 25, or 50 mg/kg, once daily (QD) for 14 days |
| Reported Outcome | Strong suppression of tumor growth | Dose-dependent inhibition of tumor growth |
Note: The difference in dosing frequency (BID for this compound vs. QD for brigatinib) should be considered when interpreting these results.
Experimental Protocols
Below are the generalized experimental protocols for the in vivo xenograft studies based on the available information.
Cell Line and Culture
-
Cell Line: Karpas-299, a human anaplastic large-cell lymphoma cell line expressing the NPM-ALK fusion protein.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species: Immunocompromised mice (e.g., SCID beige mice).
-
Acclimatization: Animals are acclimated to the facility for at least one week prior to the study.
Xenograft Implantation
-
Cell Preparation: Karpas-299 cells are harvested during the exponential growth phase, washed, and resuspended in a suitable buffer (e.g., PBS or media).
-
Implantation: A suspension of Karpas-299 cells (typically 1 x 10^6 to 10 x 10^6 cells) is injected subcutaneously into the flank of the mice.
Drug Administration and Monitoring
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Drug Formulation and Administration:
-
This compound: Formulated for oral administration and given at a dose of 50 mg/kg twice daily.
-
Brigatinib: Formulated for oral administration and given at doses of 10, 25, or 50 mg/kg once daily.
-
-
Study Duration: Treatment is continued for a specified period (e.g., 14 days).
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight and overall animal health are also monitored as indicators of toxicity.
Discussion and Conclusion
Both this compound and brigatinib demonstrate significant anti-tumor activity in in vivo models of ALK-positive ALCL. Based on the available data from studies using the Karpas-299 xenograft model, both compounds effectively suppress tumor growth when administered orally.
Brigatinib's efficacy is shown to be dose-dependent, with significant tumor growth inhibition observed at doses of 10, 25, and 50 mg/kg once daily.[6] this compound demonstrated strong tumor growth suppression at a dose of 50 mg/kg administered twice daily.[4]
A direct comparison of potency is challenging due to the differing dosing schedules. The twice-daily administration of this compound may suggest a different pharmacokinetic profile compared to the once-daily administration of brigatinib. Further studies, including pharmacokinetic and pharmacodynamic analyses, would be necessary to make a more definitive comparison of their in vivo efficacy.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Activity of Brigatinib in Patients With Crizotinib-Resistant ALK-positive Non-Small-Cell Lung Cancer According to ALK Fusion and Mutation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brigatinib versus other second-generation ALK inhibitors as initial treatment of anaplastic lymphoma kinase positive non-small cell lung cancer with deep phenotyping: study protocol of the ABP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KARPAS 299 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Patient-derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KARPAS 299 Xenograft Model | Xenograft Services [xenograft.net]
Validating the Mechanism of Action of KRCA-0008 Through Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of KRCA-0008, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1), with a primary focus on its anti-cancer effects through ALK inhibition. The central hypothesis is that the cytotoxic and anti-proliferative effects of this compound in cancer cells harboring ALK aberrations are primarily due to its on-target inhibition of ALK. This guide outlines a comparative approach, pitting the pharmacological inhibition by this compound against the genetic knockdown of ALK, to robustly validate this mechanism. As a benchmark, we will compare the performance of this compound with Crizotinib, a first-generation ALK inhibitor.
Performance Comparison: Pharmacological vs. Genetic Inhibition
The core principle of this validation strategy is that if this compound's primary mechanism of action is through ALK inhibition, its phenotypic effects should phenocopy the genetic knockdown of ALK. Furthermore, cells with reduced ALK expression via genetic knockdown should exhibit decreased sensitivity to this compound, as the primary target is diminished.
Table 1: Comparative Inhibitory Activity of this compound and Crizotinib
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | ALK | 12 | Enzyme Assay | [1] |
| Ack1 | 4 | Enzyme Assay | [1] | |
| Crizotinib | ALK | ~24 | Karpas299 (ALCL) | [2] |
| c-Met | Potent Inhibitor | Enzyme Assay | [2][3] | |
| ROS1 | Potent Inhibitor | Enzyme Assay | [3] |
Table 2: Comparative Effects on Cell Viability in ALK-Positive Cancer Cell Lines
| Condition | Treatment/Intervention | H3122 (NSCLC, EML4-ALK) GI50/IC50 (nM) | Karpas-299 (ALCL, NPM-ALK) GI50/IC50 (nM) | Expected Outcome Rationale |
| Pharmacological Inhibition | This compound | Data not available | Potent Inhibition | This compound is expected to show high potency in ALK-dependent cell lines. |
| Crizotinib | 96 | ~30 | Crizotinib is a known potent inhibitor of ALK-positive cell lines[2][4]. | |
| Genetic Inhibition (Hypothetical) | ALK siRNA (vs. control siRNA) | N/A | N/A | ALK knockdown is expected to significantly reduce cell viability and proliferation. |
| Validation Experiment (Hypothetical) | ALK siRNA + this compound | Increased IC50 | Increased IC50 | Reduced ALK expression should decrease sensitivity to this compound, increasing the IC50 value. |
| ALK siRNA + Crizotinib | Increased IC50 | Increased IC50 | Reduced ALK expression should decrease sensitivity to Crizotinib. |
Note: GI50/IC50 values for this compound in specific cell lines and the results of the validation experiment are hypothetical and represent the expected outcomes of the proposed experimental plan.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
H3122 (human non-small cell lung cancer, EML4-ALK fusion)
-
Karpas-299 (human anaplastic large cell lymphoma, NPM-ALK fusion)
-
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
siRNA-Mediated Knockdown of ALK
-
siRNA Design and Synthesis: Obtain validated siRNAs targeting human ALK and a non-targeting control siRNA.
-
Transfection:
-
Seed cells in 6-well plates to achieve 60-80% confluency on the day of transfection.
-
For each well, dilute ALK siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
Western Blot: Lyse a portion of the cells and perform Western blot analysis to confirm the reduction in ALK protein expression.
-
qRT-PCR: Extract total RNA from another portion of the cells and perform quantitative real-time PCR to confirm the reduction in ALK mRNA levels.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (both wild-type and ALK-knockdown) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or Crizotinib for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5][6]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Treatment and Lysis:
-
Treat ALK-positive cells with this compound or Crizotinib at various concentrations for a specified time (e.g., 4 hours).
-
For knockdown experiments, use lysates from ALK siRNA-treated and control siRNA-treated cells.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[7][8]
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed signaling pathway inhibited by this compound.
Experimental Workflow for Validating this compound's Mechanism of Action
Caption: Workflow for genetic knockdown validation.
Logical Relationship of Pharmacological and Genetic Inhibition
Caption: Logic of validating mechanism of action.
References
- 1. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Benchmarking KRCA-0008 Against Next-Generation ALK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, KRCA-0008, against a panel of next-generation ALK inhibitors currently in clinical use or advanced development. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound in the context of the evolving landscape of ALK-targeted therapies.
Introduction to this compound
This compound is an orally bioavailable, potent dual inhibitor of ALK and Ack1 (Activated Cdc42 Kinase 1). Preclinical studies have demonstrated its efficacy in suppressing the proliferation of ALK-positive cancer cells, including those with certain mutations that confer resistance to first-generation ALK inhibitors like crizotinib. Its dual inhibitory action presents a potentially novel mechanism to overcome resistance and improve therapeutic outcomes in ALK-driven malignancies.
Next-Generation ALK Inhibitors: An Overview
The development of ALK inhibitors has progressed through multiple generations, each designed to overcome resistance mechanisms that emerge during treatment. This guide focuses on the following next-generation inhibitors for comparison with this compound:
-
Second Generation: Ceritinib, Alectinib, Brigatinib
-
Third Generation: Lorlatinib
-
Fourth Generation: NVL-655
These inhibitors have demonstrated significant clinical activity, including efficacy against a broader range of ALK resistance mutations and improved central nervous system (CNS) penetration compared to earlier inhibitors.
Comparative Efficacy: In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and next-generation ALK inhibitors against wild-type ALK and a panel of clinically relevant ALK resistance mutations. This data provides a quantitative comparison of their potency and spectrum of activity.
Table 1: Comparative IC50 Values (nM) of ALK Inhibitors Against Various ALK Mutations
| ALK Variant | This compound | Ceritinib | Alectinib | Brigatinib | Lorlatinib | NVL-655 |
| Wild-Type | 12[1] | 0.15[2] | 1.9[2] | 14[3][4] | - | 0.9 |
| L1196M | 75[1] | Active[2][5] | Active[2] | Active | 18 | Active |
| G1269A | - | Active[2][5] | Active[2] | Active | - | Active |
| C1156Y | 4[1] | Slight loss of potency[2] | Active[2] | Active | - | Active |
| F1174L | 17[1] | - | Active[2] | Active | - | Active |
| R1275Q | 17[1] | - | - | - | - | - |
| G1202R | - | Minimal activity[2] | Inactive[2] | 184[6] | 80[2] | 0.9[7] |
| I1171T | - | Active[5] | - | Active | - | Active |
| S1206Y | - | Active[2][5] | - | - | - | - |
| 1151Tins | - | - | Active[2] | - | - | - |
| L1152R | - | - | Active[2] | - | - | - |
| G1202R/L1196M | - | - | - | - | 1,116[8] | Active |
Data for this compound against a comprehensive panel of mutations for direct comparison is limited in publicly available literature. The provided values are from existing publications.[1] NVL-655 data is based on preclinical findings and demonstrates high potency against a wide range of mutations, including compound mutations.[7]
ALK Signaling Pathway Inhibition
This compound, like other ALK inhibitors, exerts its anti-cancer effects by blocking the constitutive activation of the ALK tyrosine kinase. This inhibition disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and growth. The primary pathways affected include STAT3, PI3K/Akt, and RAS/MAPK/ERK.
Caption: ALK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the performance of ALK inhibitors are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Objective: To determine the IC50 value of this compound and other ALK inhibitors against wild-type and mutant ALK.
Materials:
-
Recombinant human ALK enzyme (wild-type and mutant variants)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Suitable peptide substrate for ALK (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitors (this compound and comparators) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitors in DMSO.
-
Enzyme and Substrate Preparation: Dilute the recombinant ALK enzyme and the substrate to their final concentrations in the kinase buffer.
-
Reaction Setup: Add the diluted inhibitors to the wells of the assay plate.
-
Reaction Initiation: Add the enzyme/substrate mixture to the wells, followed by the addition of ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves two steps:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Analysis: Measure the luminescence signal on a plate reader. Normalize the data to controls (0% inhibition with DMSO alone and 100% inhibition with a known potent ALK inhibitor or no enzyme). Plot the normalized data against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Ba/F3 Cell Proliferation Assay
This cell-based assay is used to determine the effect of a compound on the proliferation of cells that are dependent on a specific kinase for their survival and growth.
Objective: To assess the anti-proliferative activity of this compound and other ALK inhibitors in Ba/F3 cells engineered to express ALK fusion proteins (wild-type or mutant).
Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When transfected with a constitutively active kinase like an ALK fusion protein, these cells become IL-3 independent and rely on the kinase's activity for proliferation. Inhibition of the kinase leads to a dose-dependent decrease in cell viability.
Materials:
-
Ba/F3 cells stably expressing EML4-ALK (wild-type or mutant variants)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test inhibitors (this compound and comparators) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Cell Seeding: Seed the Ba/F3-EML4-ALK cells in 96-well plates in IL-3-free medium.
-
Compound Treatment: Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP, which indicates the number of viable cells.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control wells. Calculate the GI50 (concentration for 50% growth inhibition) values by fitting the dose-response data to a nonlinear regression curve.
Caption: Workflow for the Ba/F3 cell proliferation assay.
Conclusion
This compound demonstrates potent inhibitory activity against wild-type ALK and several crizotinib-resistant mutants.[1] Its dual inhibition of ALK and Ack1 may offer a unique therapeutic advantage. However, a comprehensive head-to-head comparison with the latest generation of ALK inhibitors, particularly against a broader panel of resistance mutations including the highly refractory G1202R mutation, requires further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies. As the landscape of ALK-positive cancer treatment continues to evolve, the positioning of this compound will depend on its ability to address the ongoing challenge of acquired resistance to existing therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRCA 0008 | ALK | Tocris Bioscience [tocris.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
KRCA-0008: A Novel ALK TKI with Potential Advantages Over Existing Therapies
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive malignancies, a new contender, KRCA-0008, is showing promise in preclinical studies. This novel, potent, and selective dual inhibitor of ALK and ACK1 (Activated CDC42 Kinase 1) demonstrates significant anti-tumor activity, and a detailed analysis of available data suggests potential advantages over existing ALK tyrosine kinase inhibitors (TKIs), particularly in the context of specific resistance mutations. This guide provides a comprehensive comparison of this compound with established ALK TKIs, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to ALK and Targeted Inhibition
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Chromosomal rearrangements, point mutations, or amplification of the ALK gene can lead to its constitutive activation, driving the growth of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] The development of ALK TKIs has revolutionized the treatment of ALK-positive cancers. However, the emergence of resistance mutations often limits the long-term efficacy of these drugs, necessitating the development of next-generation inhibitors with improved potency and broader activity against resistant variants.
This compound: A Profile
This compound is a novel, orally bioavailable small molecule that potently and selectively inhibits both ALK and ACK1.[2][3] Preclinical studies have demonstrated its efficacy in suppressing the proliferation and survival of cancer cells harboring ALK alterations.
Comparative Efficacy of this compound and Existing ALK TKIs
To objectively assess the potential advantages of this compound, a comparison of its inhibitory activity against wild-type ALK and clinically relevant resistance mutations is crucial. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity (IC50) Against Wild-Type ALK
| Compound | ALK (Wild-Type) IC50 (nM) |
| This compound | 12 [2][3] |
| Crizotinib | - |
| Alectinib | ~1.9 |
| Brigatinib | ~0.6 |
| Lorlatinib | - |
Note: Direct comparative IC50 values for all compounds under identical experimental conditions are not available in the public domain. The data presented is compiled from various sources and should be interpreted with caution.
Table 2: In Vitro Inhibitory Activity (IC50) Against ALK Resistance Mutations
| Mutation | This compound IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| L1196M | - | - | - | - |
| C1156Y | - | - | - | - |
| F1174L | - | - | - | - |
| R1275Q | - | - | - | - |
| G1202R | Data Not Available | >206 - 555 [1] | 184 [4], >206 - 555 [1] | 90 [1] |
Note: The G1202R mutation is a key resistance mechanism to second-generation ALK TKIs.[1][5]
Key Advantages of this compound Based on Preclinical Data
-
Potent Inhibition of Wild-Type ALK: this compound exhibits potent inhibition of wild-type ALK with an IC50 value of 12 nM.[2][3]
-
Activity Against Crizotinib-Resistant Mutants: While direct comparative data is limited, this compound has shown activity against several crizotinib-resistant mutations.
-
Dual ALK/ACK1 Inhibition: The dual inhibitory activity of this compound may offer a broader mechanism of action compared to single-target ALK inhibitors, potentially delaying the onset of resistance.
-
Favorable Pharmacokinetic Profile: this compound has demonstrated good oral bioavailability in preclinical models.[2]
Experimental Protocols
Enzymatic Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other ALK TKIs against recombinant ALK kinase domains (wild-type and mutants).
Methodology:
-
Recombinant human ALK kinase domains are incubated with the test compound at varying concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a detection method such as radiometric assay (e.g., using [γ-³²P]ATP) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[4][6][7]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the effect of this compound and other ALK TKIs on the proliferation and viability of ALK-positive cancer cell lines.
Methodology:
-
ALK-positive cancer cell lines (e.g., Karpas-299 for ALCL, NCI-H3122 for NSCLC) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT, XTT, or CellTiter-Glo® assay, which measures metabolic activity as an indicator of viable cell number.[8][9][10]
-
The absorbance or luminescence is measured using a microplate reader.
-
The half-maximal growth inhibitory concentration (GI50) or IC50 values are calculated by normalizing the results to untreated control cells and fitting the data to a dose-response curve.
Xenograft Animal Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with ALK-positive cancer cells (e.g., Karpas-299).[11][12]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a predetermined dose and schedule (e.g., 50 mg/kg, twice daily).[11]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement).[13]
Signaling Pathways and Experimental Workflows
Caption: ALK signaling pathways and the inhibitory action of this compound.
Caption: A typical preclinical experimental workflow for evaluating ALK inhibitors.
Conclusion
References
- 1. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. tocris.com [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
KRCA-0008: A Comparative Analysis Against Diverse ALK Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the ALK Inhibitor KRCA-0008
This guide provides a comprehensive comparative study of this compound, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1). The focus is on its performance against various ALK fusion proteins, the primary drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This document synthesizes available preclinical data to offer a clear perspective on this compound's efficacy in relation to other established ALK inhibitors.
Performance of this compound Against ALK and ALK Fusion-Positive Cancer Cells
This compound has demonstrated significant inhibitory activity against both wild-type ALK and various ALK fusion proteins. Its potency is highlighted by low nanomolar IC50 values in enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition of ALK by this compound
| Target | IC50 (nM) |
| ALK (wt) | 12[1][2] |
| Ack1 | 4[1][2][3] |
| ALK L1196M | 75[1] |
| ALK C1156Y | 4[1] |
| ALK F1174L | 17[1] |
| ALK R1275Q | 17[1] |
| Insulin Receptor | 210[1] |
Table 2: Anti-proliferative Activity of this compound in ALK Fusion-Positive Cell Lines
| Cell Line | Cancer Type | ALK Fusion Protein | GI50 / IC50 (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 12[1] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 3[1] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 0.08[1] |
| H1993 | Non-Small Cell Lung Cancer | EML4-ALK | 3.6[1] |
Comparative Efficacy with Other ALK Inhibitors
While direct head-to-head studies across a wide panel of ALK fusion proteins are limited, the available data allows for a contextual comparison of this compound with first, second, and third-generation ALK inhibitors.
Table 3: Comparative Anti-proliferative Activity of ALK Inhibitors in EML4-ALK Positive NSCLC Cell Line (H3122)
| Inhibitor | Generation | IC50 (nM) |
| This compound | - | 0.08[1] |
| Crizotinib (B193316) | First | ~24[4] |
| Alectinib (B1194254) | Second | Not readily available |
| Lorlatinib | Third | ~0.07[4] |
Note: The IC50 values are sourced from different studies and should be used for contextual comparison, not as a direct head-to-head measure.
In Vivo Efficacy of this compound
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. Oral administration of this compound at doses of 25 and 50 mg/kg twice daily for two weeks led to the suppression of tumor growth in an ALK-positive Karpas-299 xenograft model.[1] This was achieved by inhibiting the phosphorylation of NPM-ALK without overt signs of toxicity or significant loss in body weight.[1]
Mechanism of Action and Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of ALK fusion proteins, which in turn blocks critical downstream signaling pathways essential for cancer cell proliferation and survival.[5] Studies have shown that this compound effectively inhibits the phosphorylation of STAT3, Akt, and ERK1/2.[5] This disruption of signaling leads to G0/G1 cell cycle arrest and the induction of apoptosis.[5]
Caption: ALK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to evaluate ALK inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50).
-
Reagents and Materials: Recombinant ALK kinase domain, ATP, substrate peptide (e.g., poly-Glu, Tyr 4:1), this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A dilution series of this compound is prepared.
-
The recombinant ALK kinase is incubated with the various concentrations of this compound in the kinase assay buffer.
-
The kinase reaction is initiated by adding ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent and a luminometer.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.
-
Reagents and Materials: ALK fusion-positive cell lines (e.g., Karpas-299, H3122), cell culture medium, this compound, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
A dilution series of this compound is added to the wells.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well.
-
The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.
-
GI50/IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Procedure:
-
ALK fusion-positive cancer cells (e.g., Karpas-299) are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).
-
Caption: General experimental workflow for preclinical evaluation of ALK inhibitors.
Conclusion
This compound is a highly potent ALK inhibitor with significant activity against various ALK fusion proteins and relevant cancer cell lines. Its ability to overcome some resistance mutations and its strong in vivo efficacy make it a promising candidate for further investigation in the treatment of ALK-driven malignancies. While direct comparative data with a full panel of ALK inhibitors is still emerging, the available evidence suggests that this compound's potency is comparable to or exceeds that of earlier generation inhibitors. Further clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lorlatinib surpasses crizotinib as first-line treatment for advanced ALK+ lung cancer - Medical Conferences [conferences.medicom-publishers.com]
- 4. ALK fusions in the pan-cancer setting: another tumor-agnostic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Efficacy of KRCA-0008 in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of KRCA-0008 with alternative anaplastic lymphoma kinase (ALK) inhibitors in patient-derived xenograft (PDX) models. The data presented is intended to offer an objective overview to inform further research and drug development in ALK-driven malignancies.
Executive Summary
This compound, a novel ALK inhibitor, has demonstrated significant anti-tumor activity in preclinical models. While direct comparative efficacy data of this compound in patient-derived xenograft (PDX) models is not yet publicly available, this guide consolidates the existing data for this compound in a cell-line-derived xenograft model and contrasts it with the performance of other established ALK inhibitors in PDX models of ALK-positive cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This comparison aims to provide a valuable resource for researchers evaluating the therapeutic potential of this compound.
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of various cancers. This compound exerts its anti-cancer effects by blocking the phosphorylation of ALK and its downstream signaling pathways, including STAT3, Akt, and ERK1/2. This inhibition leads to G0/G1 cell cycle arrest and apoptosis in ALK-positive cancer cells.
Efficacy in Cell-Line Derived Xenograft Model
A key preclinical study demonstrated the in vivo efficacy of this compound in a xenograft model using the Karpas-299 anaplastic large-cell lymphoma cell line.
| Compound | Model | Dosing | Outcome | Reference |
| This compound | Karpas-299 (ALCL cell line) Xenograft | 50 mg/kg, BID, oral, for 2 weeks | Strong suppression of tumor growth |
Comparative Efficacy of Alternative ALK Inhibitors in PDX Models
To provide a comprehensive landscape, this section details the efficacy of other prominent ALK inhibitors—Crizotinib, Ceritinib, Brigatinib, and Lorlatinib—in various patient-derived xenograft models.
Crizotinib
Crizotinib is a first-generation ALK inhibitor approved for the treatment of ALK-positive NSCLC and anaplastic large-cell lymphoma.
| Compound | PDX Model | Cancer Type | Dosing | Outcome | Reference |
| Crizotinib | H3122 (NSCLC) | NSCLC | 100 mg/kg, daily, oral | Tumor growth inhibition | |
| Crizotinib | ALK+ ALCL PDX | ALCL | Not specified | Inferior to Brigatinib in a relapsed/refractory model |
Ceritinib
Ceritinib is a second-generation ALK inhibitor with activity against crizotinib-resistant mutations.
| Compound | PDX Model | Cancer Type | Dosing | Outcome | Reference |
| Ceritinib | Crizotinib-resistant H2228 (NSCLC) | NSCLC | Not specified | Suppression of tumor growth | |
| Ceritinib | ALK-positive neuroblastoma PDX | Neuroblastoma | 30 mg/kg, daily, oral | Significant tumor volume reduction |
Brigatinib
Brigatinib is a next-generation ALK inhibitor with broad activity against ALK resistance mutations.
| Compound | PDX Model | Cancer Type | Dosing | Outcome | Reference |
| Brigatinib | Crizotinib-resistant ALK+ ALCL PDX | ALCL | Not specified | Effective in inducing remission | |
| Brigatinib | Chemotherapy relapsed/refractory ALCL PDX | ALCL | Not specified | Superior to Crizotinib as a second-line approach |
Lorlatinib
Lorlatinib is a third-generation ALK inhibitor designed to penetrate the blood-brain barrier and overcome a wide range of resistance mutations.
| Compound | PDX Model | Cancer Type | Dosing | Outcome | Reference |
| Lorlatinib | MGH953-7 (NSCLC, G1202R+L1196M) | NSCLC | Clinically relevant doses | Tumors were resistant |
Experimental Protocols
General Protocol for Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Studies
This protocol outlines the general steps for creating and utilizing PDX models for testing the efficacy of ALK inhibitors.
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with ALK-positive malignancies through surgical resection or biopsy. The tissue is collected in a sterile medium on ice.
-
Implantation: The tumor tissue is cut into small fragments (2-3 mm³) and subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice). For orthotopic models, tissue is implanted in the organ of origin.
-
Tumor Growth Monitoring: Tumor growth is monitored at least twice a week by caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested. A portion of the tumor is cryopreserved for future use, and the remainder is passaged into new cohorts of mice for expansion.
-
Drug Efficacy Studies: When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Group: Receives the investigational ALK inhibitor (e.g., this compound) at a specified dose and schedule.
-
Control Group: Receives a vehicle control.
-
Comparator Group(s): Receive alternative ALK inhibitors for comparative analysis.
-
-
Data Collection and Analysis: Tumor volumes and body weights are measured regularly throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Tumor growth inhibition (TGI) is calculated to determine efficacy.
Visualizing Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits ALK phosphorylation, blocking downstream signaling pathways.
Patient-Derived Xenograft (PDX) Experimental Workflow
Caption: Workflow for establishing PDX models and conducting preclinical efficacy studies.
Conclusion
This compound shows promise as a potent ALK inhibitor based on its mechanism of action and demonstrated efficacy in a cell-line-derived xenograft model. While direct comparative data in PDX models is currently lacking, the information compiled in this guide on established ALK inhibitors provides a crucial benchmark for future preclinical studies. Further investigation of this compound in well-characterized PDX models of ALK-positive NSCLC and ALCL, directly comparing its efficacy against second and third-generation inhibitors, is warranted to fully elucidate its therapeutic potential and position it within the evolving landscape of ALK-targeted therapies.
Independent Validation of Published KRCA-0008 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings for KRCA-0008, a selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated tyrosine kinase 1 (Ack1). A key objective of this document is to assess the independent validation of these findings and to objectively compare the performance of this compound with alternative ALK inhibitors, supported by available experimental data.
Executive Summary:
This compound has demonstrated potent inhibitory activity against both ALK and Ack1 in preclinical studies. Research originating from the Korea Research Institute of Chemical Technology and Kangwon National University indicates its potential as an anti-cancer agent, particularly for ALK-positive malignancies. However, a critical review of the current scientific literature reveals a significant gap: as of this date, there is a lack of independent validation of the published this compound findings from research groups not affiliated with the original discovering institutions. The data presented herein is therefore based on the initial characterizations and should be interpreted with this limitation in mind. While direct comparative studies are scarce, this guide provides an indirect comparison with established ALK inhibitors based on their reported performance data.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the reported inhibitory activities of this compound and other relevant kinase inhibitors. This data is compiled from various publications to facilitate a comparative analysis.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Other Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Publication |
| This compound | ALK | 12 | N/A (Enzymatic Assay) | Park, C. H., et al. (2013) |
| Ack1 | 4 | N/A (Enzymatic Assay) | Park, C. H., et al. (2013) | |
| ALK (wt) | 12 | N/A (Enzymatic Assay) | MedChemExpress | |
| ALK L1196M | 75 | N/A (Enzymatic Assay) | MedChemExpress | |
| ALK C1156Y | 4 | N/A (Enzymatic Assay) | MedChemExpress | |
| ALK F1174L | 17 | N/A (Enzymatic Assay) | MedChemExpress | |
| ALK R1275Q | 17 | N/A (Enzymatic Assay) | MedChemExpress | |
| Insulin Receptor | 210 | N/A (Enzymatic Assay) | MedChemExpress | |
| H3122 (ALK+) | 80 | Lung Cancer | Tocris Bioscience | |
| Karpas-299 (NPM-ALK+) | 12 | Anaplastic Large-Cell Lymphoma | MedChemExpress | |
| SU-DHL-1 (NPM-ALK+) | 3 | Anaplastic Large-Cell Lymphoma | MedChemExpress | |
| Crizotinib | ALK | ~20 | N/A (Enzymatic Assay) | Benchchem |
| H2228 (ALK+) | ~100-200 | Lung Cancer | Benchchem | |
| Alectinib | ALK | ~1.9 | N/A (Enzymatic Assay) | Benchchem |
| H2228 (ALK+) | ~20-30 | Lung Cancer | Benchchem | |
| Ceritinib | ALK | 20-fold more potent than crizotinib | In vitro | MDPI |
| Brigatinib | ALK | 12-fold more potent than crizotinib | In vitro | MDPI |
| Lorlatinib | ALK | Superior efficacy to crizotinib | Clinical Trial | MDPI |
| Dasatinib | Ack1 | 1 | N/A (Enzymatic Assay) | PMC |
| AIM-100 | Ack1 | 21 | N/A (Enzymatic Assay) | PMC |
| (R)-9b | Ack1 | 56 | N/A (Enzymatic Assay) | PMC |
Table 2: In Vivo Efficacy of this compound
| Cell Line Xenograft | Dosage | Treatment Duration | Outcome | Publication |
| Karpas-299 (ALK-positive) | 50 mg/kg, BID, p.o. | 2 weeks | Strong suppression of tumor growth | Lee, H. J., et al. (2020)[1] |
| H3122 (ALK-positive) | Not specified | Not specified | Attenuates tumor growth | Tocris Bioscience |
Experimental Protocols
Detailed methodologies for the key experiments cited in the publications for this compound are summarized below.
Cell Proliferation Assay
-
Principle: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
ALK-positive anaplastic large-cell lymphoma (ALCL) cell lines (Karpas-299 and SU-DHL-1) were seeded in 96-well plates.
-
Cells were treated with varying concentrations of this compound for 72 hours.
-
Cell proliferation was measured using a suitable viability assay, such as the MTT or CellTiter-Glo assay, which quantifies metabolically active cells.
-
The half-maximal growth inhibitory concentration (GI50) was calculated from the dose-response curves.
-
Cell Cycle Analysis
-
Principle: To investigate the effect of this compound on cell cycle progression.
-
Methodology:
-
ALCL cells expressing NPM-ALK were treated with this compound (0-100 nM) for 48 hours.
-
Cells were harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells were treated with RNase A to remove RNA.
-
Cells were stained with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.
-
The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay
-
Principle: To determine if this compound induces programmed cell death (apoptosis).
-
Methodology:
-
Cells were treated with this compound (0-1000 nM) for 72 hours.
-
Apoptosis was assessed by measuring the activity of caspases, key enzymes in the apoptotic pathway.
-
A luminescent or fluorometric caspase-3/7 assay was used to quantify caspase activity, indicating the induction of apoptosis.
-
In Vivo Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
ALK-positive Karpas-299 human anaplastic large-cell lymphoma cells were subcutaneously injected into immunocompromised mice.
-
Once tumors reached a palpable size, mice were orally administered this compound at doses of 25 and 50 mg/kg, twice a day for two weeks.
-
Tumor growth was monitored regularly by measuring tumor volume.
-
At the end of the study, the effect of this compound on tumor growth was compared to a control group. The phosphorylation of NPM-ALK in the tumor tissue was also analyzed to confirm target engagement.[1]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by this compound.
Caption: Activated Cdc42-associated tyrosine kinase 1 (Ack1) Signaling and Inhibition by this compound.
Caption: General Experimental Workflow for Preclinical Evaluation of this compound.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for KRCA-0008
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for KRCA-0008 is not publicly available. The following information is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) guidelines and, upon availability, the manufacturer-provided SDS for this compound. This guide provides a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Protocols
All laboratory personnel should treat this compound as a hazardous chemical.[1] Spilled chemicals and any materials used for cleanup should also be managed as hazardous waste.[1]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety goggles
-
A lab coat
-
Chemically resistant gloves
II. Quantitative Data Summary
Without a specific SDS for this compound, quantitative disposal parameters cannot be definitively provided. The following table template should be populated with specific values from the official SDS or your institution's EHS guidelines once obtained.
| Parameter | Value | Units | Regulatory Guideline |
| Acutely Toxic Waste Limit | e.g., 1 | quart (liquid) or kg (solid) | RCRA P-List[2] |
| Satellite Accumulation Area (SAA) Max Volume | e.g., 55 | gallons | EPA[2] |
| pH Range for Aqueous Waste Sewer Disposal | e.g., 5.5 - 10.5 | pH | Local Regulations[3] |
| Container Residue Limit for "Empty" Status | e.g., 3 | % by weight | EPA[4] |
III. Experimental Protocols: Waste Disposal Workflow
The proper disposal of laboratory chemical waste is a critical aspect of environmental protection and workplace safety.[5] The following step-by-step procedure outlines the general workflow for the safe disposal of small molecule inhibitors like this compound.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous: In the absence of specific data, treat all this compound waste (solid, liquid, and contaminated materials) as hazardous chemical waste.[1]
-
Segregate Waste Streams: Do not mix incompatible waste types.[4]
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., pipette tips, tubes, gloves), and spill cleanup materials in a designated, clearly labeled hazardous solid waste container.[1][5]
-
Liquid Waste: Collect liquid waste containing this compound (e.g., unused stock solutions, working solutions) in a designated, leak-proof container compatible with the solvents used.[4][5] Aqueous and organic solvent wastes should be collected separately.[4]
-
Step 2: Container Management
-
Use Appropriate Containers: Ensure waste containers are made of a material compatible with the chemical waste and are in good condition with secure, leak-proof closures.[6][7]
-
Proper Labeling: Label all waste containers with a "Hazardous Waste" label as soon as the first drop of waste is added.[8] The label must include:
-
Keep Containers Closed: Waste containers must be kept closed at all times except when adding or removing waste.[1][7]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][8]
-
Secondary Containment: Use secondary containment, such as a tray or bin, for all liquid hazardous waste containers to contain any potential leaks or spills.[4][7]
-
Segregation of Incompatibles: Ensure that incompatible waste streams are physically segregated within the SAA.[6][7]
Step 4: Requesting Waste Pickup
-
Follow Institutional Procedures: Adhere to your institution's specific protocol for requesting a hazardous waste pickup from the EHS department.[1][5]
-
Timely Disposal: Do not let waste accumulate. Request a pickup when the container is full or in accordance with the time limits set by your institution and regulatory bodies.[9]
Step 5: Empty Container Disposal
-
Definition of "Empty": A container that held a hazardous chemical is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.[4][5]
-
Rinsing Procedure: For containers that held acutely hazardous waste, a triple rinse with a suitable solvent is required.[1] The rinsate must be collected and disposed of as hazardous waste.[1][4][5]
-
Final Disposal: After proper rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1][5]
IV. Mandatory Visualizations
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Handling of KRCA-0008: A Guide to Safety and Disposal
For researchers, scientists, and drug development professionals working with the potent and selective ALK/Ack1 inhibitor, KRCA-0008, a robust understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
As a potent, biologically active small molecule, this compound should be handled with a high degree of caution and treated as potentially hazardous. The following procedural, step-by-step guidance is based on best practices for handling potent kinase inhibitors in a laboratory setting.
Personal Protective Equipment (PPE): A Mandate for Safety
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk. The required PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| General Laboratory Use | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1][2]
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[1]
-
Decontamination: All non-disposable equipment should be decontaminated using an appropriate method, such as washing with a suitable solvent, before being returned to general use.
Understanding the Mechanism: this compound Signaling Pathway
This compound is a selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Ack1.[3] In various cancers, constitutively activated ALK drives tumor growth by activating downstream signaling pathways. This compound exerts its anti-cancer effects by blocking these critical pathways.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
